molecular formula C6H13ClFNO B1403233 4-(Fluoromethyl)piperidin-4-OL hydrochloride CAS No. 1253929-33-7

4-(Fluoromethyl)piperidin-4-OL hydrochloride

Cat. No.: B1403233
CAS No.: 1253929-33-7
M. Wt: 169.62 g/mol
InChI Key: OWUUEXDMLYGWMI-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)piperidin-4-ol hydrochloride (CAS 1253929-33-7) is a high-purity piperidine derivative supplied with a minimum purity of 97% . This compound, with the molecular formula C6H13ClFNO and a molecular weight of 169.62 g/mol, is a valuable building block in organic synthesis and medicinal chemistry research . Piperidine scaffolds are among the most common heterocyclic subunits found in FDA-approved drugs, highlighting their fundamental importance in pharmaceutical development . Specifically, cyclic secondary amines like piperidine and its derivatives are crucial reagents in Fmoc solid-phase peptide synthesis (SPPS) . In this application, they act as deprotection reagents, facilitating the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group through a base-catalyzed mechanism to drive the synthesis of target peptides . The structural features of this compound, particularly the fluoromethyl and hydroxyl groups at the 4-position of the piperidine ring, make it a versatile intermediate for constructing more complex molecules and for use in drug discovery programs. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(fluoromethyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-5-6(9)1-3-8-4-2-6;/h8-9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUUEXDMLYGWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CF)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253929-33-7
Record name 4-Piperidinol, 4-(fluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253929-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(Fluoromethyl)piperidin-4-ol Hydrochloride: A Key Building Block for Next-Generation Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate key properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] The piperidine scaffold is one of the most prevalent heterocyclic motifs in approved pharmaceuticals.[1][4] Consequently, the synthesis of piperidine derivatives bearing fluorinated substituents is of paramount importance. This in-depth technical guide details a robust and scientifically-grounded synthetic route to 4-(Fluoromethyl)piperidin-4-ol hydrochloride, a versatile building block possessing both a tertiary alcohol and a fluoromethyl group. This guide is intended for researchers, chemists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction and Retrosynthetic Analysis

The target molecule, 4-(Fluoromethyl)piperidin-4-ol, presents a unique structural combination. The tertiary alcohol can act as a hydrogen bond donor or acceptor, while the adjacent fluoromethyl group serves as a lipophilic hydrogen bond donor and a metabolically stable isostere for a hydroxymethyl or methyl group.[3] The presence of fluorine can also significantly lower the pKa of the piperidine nitrogen, a critical factor in modulating off-target activity, such as hERG channel affinity.[5]

A logical retrosynthetic analysis points to a strategy centered on the nucleophilic addition of a fluoromethyl anion equivalent to a suitable N-protected piperidin-4-one precursor. This approach is advantageous as it constructs the core C-C bond and sets the desired quaternary center in a single, efficient step. The N-protecting group is crucial to prevent the basic piperidine nitrogen from interfering with the organometallic or anionic reagents required for the key addition step.

G Target 4-(Fluoromethyl)piperidin-4-ol Hydrochloride Deprotection N-Protected 4-(Fluoromethyl) piperidin-4-ol Target->Deprotection Deprotection & Salt Formation Fluoromethylation N-Protected Piperidin-4-one Deprotection->Fluoromethylation Nucleophilic Fluoromethylation (e.g., TMSCH2F/TBAF) ProtectingGroup Piperidin-4-one Fluoromethylation->ProtectingGroup N-Protection (e.g., Boc2O)

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Pathway: A Three-Step Approach

The most efficient and reliable pathway to the target compound involves three key stages: N-protection of the starting material, nucleophilic fluoromethylation, and subsequent deprotection with concurrent hydrochloride salt formation.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Nucleophilic Fluoromethylation cluster_2 Step 3: Deprotection & Salt Formation A Piperidin-4-one B N-Boc-4-piperidone A->B Boc2O, Et3N DCM C N-Boc-4-piperidone D N-Boc-4-(fluoromethyl) piperidin-4-ol C->D 1. TMSCH2F, TBAF 2. THF, -78 °C to rt E N-Boc-4-(fluoromethyl) piperidin-4-ol F 4-(Fluoromethyl)piperidin-4-ol Hydrochloride E->F HCl in Dioxane

Caption: Overall synthetic workflow for the target molecule.

Step 1: Protection of the Piperidine Nitrogen

Causality: The secondary amine of piperidin-4-one is both nucleophilic and basic. It would readily react with the highly reactive fluoromethylating agent or quench it via acid-base chemistry. Therefore, protection with an acid-labile group like tert-butoxycarbonyl (Boc) is essential. The Boc group is robust enough to withstand the conditions of the subsequent step while being easily removable under non-hydrogenolytic conditions, which preserves the C-F bond.

Experimental Protocol: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate

  • To a stirred solution of piperidin-4-one hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, typically as a white to off-white solid.

Step 2: Nucleophilic Fluoromethylation

Causality: The generation of a fluoromethyl anion equivalent is challenging due to the instability of such species.[3] While Grignard or organolithium reagents are conceivable, a more practical and widely adopted method is the use of (fluoromethyl)trimethylsilane (TMSCH₂F) activated by a fluoride source like tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, generating a transient, highly nucleophilic "naked" fluoromethyl anion which then adds to the carbonyl of the N-Boc-4-piperidone. This method avoids the harsh conditions associated with pre-forming highly basic organometallics.[2]

Experimental Protocol: Synthesis of tert-butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) and (fluoromethyl)trimethylsilane (1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M), cool the mixture to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • Add a solution of TBAF (1.0 M in THF, 1.5 eq) dropwise, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Causality: The final step involves the removal of the Boc protecting group to liberate the free piperidine nitrogen. Treatment with a strong acid, such as hydrochloric acid, efficiently cleaves the acid-labile Boc group via the formation of a stable tert-butyl cation. Using a solution of HCl in an anhydrous solvent like dioxane or diethyl ether is ideal, as it not only effects the deprotection but also precipitates the desired product as its hydrochloride salt in a single, clean step. This avoids a separate aqueous workup and salt formation procedure.

Experimental Protocol: Synthesis of this compound

  • Dissolve the purified N-Boc-4-(fluoromethyl)piperidin-4-ol (1.0 eq) in a minimal amount of anhydrous methanol or ethyl acetate.

  • To this solution, add a solution of HCl in 1,4-dioxane (e.g., 4.0 M, 5-10 eq) at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form during this time.

  • Monitor deprotection by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether to enhance precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a stable, crystalline solid.

Data Summary and Validation

The success of the synthesis should be validated at each stage through standard analytical techniques.

Step Product Key Reagents Solvent Typical Yield Validation Methods
1 N-Boc-4-piperidoneBoc₂O, Et₃NDichloromethane>95%TLC, ¹H NMR
2 N-Boc-4-(fluoromethyl)piperidin-4-olTMSCH₂F, TBAFTetrahydrofuran60-75%TLC, LC-MS, ¹H/¹³C/¹⁹F NMR
3 4-(Fluoromethyl)piperidin-4-ol HClHCl in DioxaneDioxane/Ether>90%¹H/¹³C/¹⁹F NMR, HRMS, M.P.

Self-Validating System:

  • TLC/LC-MS: Used to monitor reaction progress, ensuring complete consumption of starting materials before proceeding to workup.

  • NMR Spectroscopy: Confirms the structure of intermediates and the final product. Key diagnostic signals include the disappearance of the Boc protons (~1.4 ppm) and the appearance of the fluoromethyl group (a doublet in ¹H and ¹⁹F NMR with characteristic J-coupling).

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the final product.[6]

  • Melting Point (M.P.): A sharp melting point for the final hydrochloride salt is a strong indicator of high purity.

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound. The strategy relies on robust and well-understood chemical transformations, including standard N-protection, modern nucleophilic fluoromethylation, and a clean, one-pot deprotection/salt formation. By explaining the causality behind each experimental choice, this guide equips researchers with the necessary knowledge to confidently execute, troubleshoot, and adapt this synthesis for the production of a valuable fluorinated building block essential for advancing pharmaceutical research and development.

References

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health (NIH).
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications.
  • Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Thieme.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health (NIH).
  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed.
  • This compound. PubChem.
  • Visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. National Institutes of Health (NIH).
  • Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate.
  • Radical fluoromethylation of selected O, S, N, P compounds with 17 and... ResearchGate.

Sources

A Technical Guide to 4-(Fluoromethyl)piperidin-4-OL Hydrochloride: Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(Fluoromethyl)piperidin-4-OL hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical insights to facilitate the effective use of this compound in research and development.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a highly privileged motif in medicinal chemistry, present in a wide array of clinically approved drugs targeting a range of conditions, including cancer and central nervous system disorders.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to present substituents in a well-defined three-dimensional orientation for optimal target engagement.[1] The introduction of fluorine-containing substituents, such as the fluoromethyl group, can further enhance the pharmacological profile of a molecule by altering its metabolic stability, binding affinity, and lipophilicity.[2][3] this compound is a novel building block that combines the advantageous properties of the piperidine core with the unique electronic and steric attributes of the fluoromethyl group, making it a compound of significant interest in drug discovery.[4][5]

Physicochemical Properties

The physicochemical properties of this compound are influenced by its core piperidine structure, the polar hydroxyl group, the electronegative fluoromethyl group, and its formulation as a hydrochloride salt.

PropertyPredicted/Inferred ValueRationale and Comparative Analysis
Molecular Formula C₆H₁₃ClFNOBased on the constituent atoms of the molecule and the hydrochloride salt.
Molecular Weight 173.63 g/mol Calculated from the molecular formula.
Appearance White to off-white solidInferred from the common appearance of similar amine hydrochloride salts.[6]
Solubility Soluble in water and polar organic solventsThe hydrochloride salt form significantly increases aqueous solubility compared to the free base.[7] Solubility in alcohols like methanol and ethanol is also expected.
pKa ~8-10The piperidine nitrogen is basic. The pKa is expected to be in the typical range for secondary amines, slightly influenced by the electron-withdrawing nature of the fluoromethyl group.[2]
Melting Point Expected to be a relatively high-melting solidAmine hydrochloride salts are ionic and typically have higher melting points than their corresponding free bases.[6] For comparison, the related compound 4-(trifluoromethyl)piperidine has a melting point of 152-154°C.[8]

Synthesis and Purification

The synthesis of this compound would likely proceed through a nucleophilic addition to a piperidone precursor, followed by salt formation.

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of a suitable fluoromethyl nucleophile with a protected 4-piperidone, followed by deprotection and salt formation.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Deprotection and Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_1 N-Boc-4-(fluoromethyl) piperidin-4-ol N-Boc-4-piperidone->Intermediate_1 1. Fluoromethylating Reagent 2. Aqueous Workup Fluoromethyl_reagent Fluoromethylating Reagent (e.g., TMSCF₂H/F⁻) Fluoromethyl_reagent->Intermediate_1 Final_Product 4-(Fluoromethyl)piperidin-4-OL hydrochloride Intermediate_1->Final_Product HCl in suitable solvent (e.g., Dioxane, Ether)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Causality Behind Experimental Choices: The use of a Boc-protecting group on the piperidine nitrogen prevents unwanted side reactions and allows for controlled functionalization at the 4-position. The choice of a fluoromethylating reagent is critical; reagents like trifluoromethyltrimethylsilane (TMSCF₃) can be used to generate a fluoromethyl nucleophile in situ. The final step of deprotection and salt formation with HCl is a standard and efficient method for obtaining the desired hydrochloride salt.[9]

  • Step 1: Synthesis of N-Boc-4-(fluoromethyl)piperidin-4-ol

    • To a solution of N-Boc-4-piperidone in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon) at -78 °C, add the fluoromethylating reagent.

    • Allow the reaction to stir at low temperature for a specified period, monitoring by TLC or LC-MS for the consumption of the starting material.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of this compound

    • Dissolve the purified N-Boc-4-(fluoromethyl)piperidin-4-ol in a suitable solvent such as dioxane or diethyl ether.

    • Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

    • The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.

Structural and Conformational Analysis

The piperidine ring exists predominantly in a chair conformation to minimize steric strain.[10] The substituents at the 4-position can adopt either an axial or equatorial orientation.

G cluster_0 Chair Conformations of 4-(Fluoromethyl)piperidin-4-OL cluster_1 Key Interactions Axial Axial Conformer Equatorial Equatorial Conformer Axial->Equatorial Ring Flip Axial_Interactions 1,3-Diaxial Interactions (Increased Steric Hindrance) Axial->Axial_Interactions Equatorial_Interactions Reduced Steric Hindrance Equatorial->Equatorial_Interactions

Caption: Equilibrium between axial and equatorial conformers of the piperidine ring.

For 4-substituted piperidines, the relative energies of the conformers are similar to those of analogous cyclohexanes.[11] However, upon protonation to form the hydrochloride salt, polar substituents at the 4-position can lead to a stabilization of the axial conformer.[11] In the case of this compound, the electrostatic interactions between the positively charged nitrogen and the polar fluoromethyl and hydroxyl groups will likely influence the conformational preference. Detailed conformational analysis would require NMR spectroscopic studies.[11][12]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. Key signals would include those for the fluoromethyl group (a doublet due to coupling with fluorine), the piperidine ring protons, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom. The carbon of the fluoromethyl group will appear as a doublet due to one-bond coupling with fluorine.

  • ¹⁹F NMR: Fluorine NMR is a highly sensitive technique for characterizing fluorinated compounds.[13] A single signal, likely a triplet due to coupling with the adjacent protons, would be expected for the fluoromethyl group. The chemical shift will be indicative of the electronic environment of the fluorine atom.[13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.[14] Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of water or the fluoromethyl group.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity of the compound. A reversed-phase method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. UV detection may be limited due to the lack of a strong chromophore, so other detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) would be more appropriate.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the functional groups present: the secondary amine, the tertiary alcohol, and the fluoromethyl group.

  • N-Functionalization: The piperidine nitrogen is nucleophilic and can undergo a variety of reactions, such as alkylation, acylation, and arylation, to introduce further diversity.[15]

  • O-Functionalization: The tertiary hydroxyl group can be derivatized, for example, through etherification or esterification, although these reactions may be sterically hindered.

  • Reactivity of the Fluoromethyl Group: The C-F bond is generally strong and the fluoromethyl group is relatively inert under many reaction conditions. However, it can influence the reactivity of neighboring functional groups through its inductive electron-withdrawing effect.[16]

Hazard and Safety Considerations

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[17] Avoid inhalation of dust and contact with skin and eyes.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[17]

  • Toxicity Profile of Analogs: Fluorinated organic compounds can have varying toxicological profiles, and some may be persistent or have metabolic toxicity.[18][19] Piperidine and its derivatives can be corrosive and cause burns to the skin, eyes, and respiratory tract.[6]

  • Hydrochloride Salt: As a hydrochloride salt, it can be an irritant.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Applications in Research and Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of novel bioactive molecules.

  • Scaffold for Library Synthesis: The piperidine core provides a rigid framework for the spatial arrangement of pharmacophoric groups. The fluoromethyl and hydroxyl groups at the 4-position, along with the reactive nitrogen, offer multiple points for diversification.

  • Modulation of Pharmacokinetic Properties: The introduction of the fluoromethyl group can enhance metabolic stability by blocking potential sites of metabolism.[2] It can also modulate lipophilicity, which is a key parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Potential Therapeutic Areas: Piperidine derivatives are found in drugs targeting a wide range of diseases, including neurological disorders, cancer, and infectious diseases.[20][21] The specific therapeutic applications of derivatives of this compound would depend on the nature of the other substituents introduced into the molecule.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful control, is achievable through established synthetic methodologies. A thorough understanding of its physicochemical properties, conformational behavior, and reactivity is crucial for its effective application in the design and synthesis of novel therapeutic agents. As with all novel chemical entities, appropriate safety precautions must be taken during handling and use.

References

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An In-Depth Technical Guide to 4-(Fluoromethyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Fluoromethyl)piperidin-4-ol hydrochloride (CAS No. 1253929-33-7), a fluorinated piperidine derivative of significant interest in modern medicinal chemistry. While specific literature on this compound is emerging, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and established analytical methodologies to offer a detailed perspective for its application in research and drug development. The guide covers its chemical identity, a proposed, chemically sound synthesis protocol, its anticipated physicochemical and pharmacological properties based on the strategic incorporation of a fluoromethyl group, and potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. All discussions are grounded in authoritative chemical literature to ensure scientific integrity.

Introduction and Chemical Identity

The piperidine scaffold is a cornerstone in pharmaceutical development, present in numerous approved drugs.[1] The strategic introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to biological targets.[2] this compound combines these two valuable motifs, making it a compelling building block for novel therapeutic agents.

The fluoromethyl group at the C4 position introduces a unique set of electronic and steric properties. Unlike the more common trifluoromethyl or fluoroaryl substitutions, the monofluoromethyl group offers a nuanced approach to modulating lipophilicity and hydrogen bonding potential, which can be critical for optimizing blood-brain barrier penetration and target engagement.[3][4][5]

Table 1: Compound Identification

IdentifierValueSource
Chemical Name This compound-
CAS Number 1253929-33-7
Molecular Formula C₆H₁₃ClFNO
Molecular Weight 169.62 g/mol
SMILES C1CNCCC1(CF)O.Cl

Synthesis and Mechanism

Direct, published synthetic routes for this compound are not extensively documented in peer-reviewed literature. However, a robust and logical synthesis can be proposed based on well-established organometallic reactions, particularly the Reformatsky reaction.[6][7][8] This approach offers a reliable pathway from commercially available starting materials.

The proposed synthesis begins with the readily available N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone). The key step is the nucleophilic addition of a fluoromethyl group to the ketone. A Reformatsky-type reaction using ethyl fluoroacetate and activated zinc is a chemically sound method to achieve this transformation. The resulting β-hydroxy ester can then be hydrolyzed and decarboxylated, followed by deprotection of the Boc group and salt formation to yield the final product.

Proposed Synthetic Workflow

G cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-4-piperidone C N-Boc-4-(1-ethoxycarbonyl-1-fluoromethyl)piperidin-4-ol A->C THF, Reflux B Ethyl fluoroacetate + Zinc B->C D N-Boc-4-(fluoromethyl)piperidin-4-ol C->D 1. NaOH, H₂O/EtOH 2. Heat (e.g., in Toluene) E This compound D->E HCl in Dioxane or Ether

Caption: Proposed synthesis of 4-(Fluoromethyl)piperidin-4-ol HCl.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-4-(1-ethoxycarbonyl-1-fluoromethyl)piperidin-4-ol

  • Activate zinc dust by stirring with 1M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • To a flask containing activated zinc (1.2 eq) in anhydrous tetrahydrofuran (THF), add a solution of ethyl fluoroacetate (1.1 eq) in THF dropwise.

  • Gently heat the mixture to initiate the formation of the Reformatsky reagent (a zinc enolate).

  • Once the formation is evident (e.g., by a color change or gentle reflux), add a solution of N-Boc-4-piperidone (1.0 eq) in THF dropwise.

  • After the addition is complete, maintain the reaction at reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of N-Boc-4-(fluoromethyl)piperidin-4-ol

  • Dissolve the crude product from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 eq) and stir at room temperature to hydrolyze the ester.

  • Once hydrolysis is complete, neutralize the reaction mixture with HCl and extract the product.

  • The resulting carboxylic acid can be decarboxylated by heating in a high-boiling solvent like toluene until gas evolution ceases.

Step 3: Synthesis of this compound

  • Dissolve the crude N-Boc-4-(fluoromethyl)piperidin-4-ol in a minimal amount of anhydrous dioxane or diethyl ether.

  • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in dioxane (e.g., 4M) or ethereal HCl.

  • Stir the mixture at 0°C to room temperature. The product should precipitate as the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Physicochemical and Pharmacological Profile (Inferred)

The introduction of the fluoromethyl group is expected to significantly influence the compound's properties compared to its non-fluorinated or differently halogenated analogs.

Table 2: Predicted Physicochemical and Pharmacological Impact

PropertyPredicted Effect of Fluoromethyl GroupRationale and Supporting Evidence
Basicity (pKa) Lowered pKa compared to the non-fluorinated analog.The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which reduces the electron density on the piperidine nitrogen, thereby decreasing its basicity. This is a well-documented effect in fluorinated amines.[9]
Lipophilicity (LogP) Increased lipophilicity.Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and access to CNS targets.[2][4][5]
Metabolic Stability Enhanced metabolic stability.The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile.[2]
Receptor Binding Potential for novel hydrogen bonding and dipole interactions.The fluorine atom can act as a weak hydrogen bond acceptor. The C-F bond dipole can also engage in favorable interactions within a protein binding pocket, potentially increasing affinity and selectivity.
Conformational Preference Influence on piperidine ring conformation.Studies on fluorinated piperidines have shown that fluorine substitution can have a profound impact on the conformational equilibrium of the ring, often favoring an axial orientation due to hyperconjugation and electrostatic effects.[9][10][11]

Potential Applications in Drug Discovery

Given the prevalence of the 4,4-disubstituted piperidine motif in centrally-acting agents, this compound is a prime candidate for the development of novel CNS-targeted therapeutics.

CNS Disorders

The predicted increase in lipophilicity and metabolic stability makes this scaffold particularly attractive for targeting CNS diseases. Fluorination is a proven strategy for enhancing blood-brain barrier penetration.[4][5] Potential applications could include the development of novel antipsychotics, antidepressants, or agents for neurodegenerative diseases.

Analgesia

Many 4,4-disubstituted piperidine derivatives exhibit potent analgesic properties, often through interaction with opioid receptors.[12][13][14] The unique electronic signature of the fluoromethyl group could be exploited to develop ligands with novel selectivity profiles, potentially leading to analgesics with reduced side effects.

Logical Relationship for Application Development

G A 4-(Fluoromethyl)piperidin-4-ol HCl B Fluorinated Piperidine Scaffold A->B C Enhanced Metabolic Stability B->C D Increased Lipophilicity B->D E Modulated pKa B->E F Improved CNS Penetration C->F D->F G Novel Receptor Interactions E->G H Potential Therapeutic Applications F->H G->H I CNS Disorders H->I J Analgesia H->J

Caption: Rationale for potential therapeutic applications.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and stability of this compound.

Table 3: Recommended Analytical Protocols

TechniqueProtocol OutlineExpected Observations
¹H NMR Dissolve in D₂O or DMSO-d₆. Acquire spectrum at 400 MHz or higher.Expect characteristic signals for the piperidine ring protons, with potential splitting patterns influenced by the fluoromethyl group. The CH₂F protons will appear as a doublet due to coupling with fluorine.
¹⁹F NMR Dissolve in D₂O or DMSO-d₆. Use an appropriate fluorine standard.A triplet is expected for the fluoromethyl group due to coupling with the adjacent methylene protons.
¹³C NMR Dissolve in D₂O or DMSO-d₆.The carbon of the fluoromethyl group will appear as a doublet due to one-bond C-F coupling. Other piperidine carbons will also show characteristic shifts.
LC-MS Use a C18 reverse-phase column with a mobile phase of acetonitrile/water with 0.1% formic acid.The compound should ionize well in positive ESI mode, showing the [M+H]⁺ ion for the free base.
Purity by HPLC Use a C18 reverse-phase column with UV detection (e.g., at ~210 nm, as there is no strong chromophore).A single major peak should be observed, allowing for purity assessment by area percentage.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not widely available, information from suppliers indicates the following hazards. Standard laboratory safety protocols should be strictly followed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a promising chemical entity for drug discovery, leveraging the established benefits of the piperidine scaffold and the nuanced modulatory effects of a monofluoromethyl substituent. While direct experimental data remains limited, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. By building upon established chemical principles and data from analogous structures, researchers can confidently incorporate this valuable building block into their discovery programs, particularly in the pursuit of novel CNS agents and analgesics.

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Unraveling the Therapeutic Potential: A Technical Guide to the Inferred Mechanism of Action of 4-(Fluoromethyl)piperidin-4-OL Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Fluoromethyl)piperidin-4-ol hydrochloride is a novel synthetic compound with an uncharacterized biological profile. The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved therapeutics targeting a wide array of biological pathways. The introduction of a fluoromethyl group at the 4-position represents a strategic modification intended to modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement. In the absence of direct experimental data, this in-depth technical guide synthesizes the known structure-activity relationships (SAR) of analogous 4-substituted piperidin-4-ol derivatives to infer a plausible mechanism of action for this compound. We hypothesize that this compound is a potential modulator of central nervous system (CNS) targets, likely exhibiting affinity for sigma (σ) receptors or opioid receptors. This guide will provide a comprehensive analysis of the chemical rationale behind this hypothesis, propose a detailed experimental workflow for its validation, and present a framework for future drug discovery efforts centered on this promising scaffold.

Introduction: The Piperidine Scaffold and the Significance of Fluorination

The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of pharmaceuticals with diverse therapeutic applications, including analgesics, antipsychotics, and antiviral agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise tuning of interactions with biological targets.

The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry. The introduction of a fluoromethyl group, as seen in this compound, can profoundly influence a molecule's properties:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the compound's half-life.

  • Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[2]

  • Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.[3]

  • Conformational Control: The presence of fluorine can influence the conformational preferences of the piperidine ring, locking it into a bioactive conformation.[4]

Given these properties, this compound is a compound of significant interest for exploring novel therapeutic interventions, particularly within the CNS.

Inferred Mechanism of Action: A Hypothesis-Driven Approach

Based on the extensive body of research on structurally related 4-substituted piperidin-4-ol analogs, we propose two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound:

Hypothesis A: Sigma (σ) Receptor Modulation

Sigma receptors, particularly the σ1 subtype, are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions and neurological disorders. Many piperidine-containing compounds exhibit high affinity for σ receptors.[5][6]

Hypothesis B: Opioid Receptor Modulation

The 4-substituted piperidine scaffold is a classic feature of many potent opioid receptor agonists and antagonists.[7][8][9][10] The nature and orientation of the substituent at the 4-position are critical determinants of affinity and efficacy at μ (mu), δ (delta), and κ (kappa) opioid receptors.[11]

The following diagram illustrates the potential signaling pathways that could be modulated by this compound, assuming it acts on either σ1 or μ-opioid receptors.

putative_signaling_pathways cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol 4FMP 4-(Fluoromethyl)piperidin-4-ol HCl MOR μ-Opioid Receptor (GPCR) 4FMP->MOR Agonist? Sigma1R_mem σ1 Receptor 4FMP->Sigma1R_mem Ligand? AC Adenylate Cyclase MOR->AC Inhibition Ca_channel Ca²⁺ Channel MOR->Ca_channel Inhibition K_channel K⁺ Channel MOR->K_channel Activation cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability Ca_channel->Neuronal_Excitability Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Sigma1R_er σ1 Receptor IP3R IP₃ Receptor Sigma1R_er->IP3R Modulation Ca_release ↑ Ca²⁺ Release IP3R->Ca_release Hyperpolarization->Neuronal_Excitability target_validation_workflow Start 4-(Fluoromethyl)piperidin-4-ol HCl Binding_Assay Radioligand Binding Assays (σ1, σ2, MOR, DOR, KOR) Start->Binding_Assay Data_Analysis Calculate Ki values Binding_Assay->Data_Analysis Decision Significant Binding? (e.g., Ki < 1 μM) Data_Analysis->Decision Functional_Assay Proceed to Functional Assays Decision->Functional_Assay Yes Stop Re-evaluate or Terminate Decision->Stop No

Caption: Workflow for initial target validation.

Phase 2: Functional Activity Characterization

Once binding is confirmed, the next step is to determine the functional consequence of this binding – is the compound an agonist, antagonist, or allosteric modulator?

Protocol: [³⁵S]GTPγS Binding Assay (for Opioid Receptors)

  • Objective: To determine the functional activity of the test compound at G-protein coupled opioid receptors.

  • Procedure: a. Incubate cell membranes expressing the opioid receptor subtype of interest with varying concentrations of the test compound in the presence of [³⁵S]GTPγS. b. Agonist binding will activate the G-protein, leading to the binding of [³⁵S]GTPγS. c. Terminate the reaction and measure the amount of bound [³⁵S]GTPγS. d. Plot the concentration-response curve to determine EC₅₀ and Eₘₐₓ values.

Protocol: FLIPR Tetra Assay (for σ1 Receptor-mediated Ca²⁺ mobilization)

  • Objective: To assess the functional activity of the compound at the σ1 receptor by measuring its effect on intracellular calcium mobilization.

  • Procedure: a. Plate cells expressing the σ1 receptor in a 96-well plate. b. Load the cells with a calcium-sensitive fluorescent dye. c. Add the test compound and measure the change in fluorescence over time using a FLIPR instrument.

Phase 3: In Silico Modeling and ADMET Prediction

Computational studies can provide valuable insights into the binding mode of the compound and predict its pharmacokinetic properties.

Protocol: Molecular Docking

  • Objective: To predict the binding pose of this compound within the binding sites of its identified targets.

  • Software: AutoDock, Schrödinger Maestro, or similar.

  • Procedure: a. Obtain the crystal structures of the target proteins from the Protein Data Bank. b. Prepare the protein and ligand structures (energy minimization, adding charges). c. Define the binding site based on known ligands. d. Perform docking simulations to generate a series of possible binding poses. e. Analyze the poses based on scoring functions and visual inspection of key interactions.

Protocol: ADMET Prediction

  • Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

  • Software: SwissADME, admetSAR, or similar web-based tools. [12][13]3. Parameters to Assess:

    • Lipophilicity (LogP)

    • Water solubility

    • Blood-brain barrier permeability

    • CYP450 inhibition

    • Herg inhibition

    • Ames mutagenicity

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueImplication
Molecular Weight~175.22 g/mol Favorable for oral bioavailability
LogP1.5 - 2.5Good balance of lipophilicity for membrane permeability
H-bond Donors2Adherence to Lipinski's Rule of Five
H-bond Acceptors2Adherence to Lipinski's Rule of Five
Blood-Brain Barrier PermeationProbablePotential for CNS activity
CYP2D6 InhibitionPossiblePotential for drug-drug interactions
hERG InhibitionLow ProbabilityReduced risk of cardiotoxicity

Note: These are hypothetical values and would need to be determined using appropriate software.

Structure-Activity Relationship (SAR) Insights and Future Directions

The SAR of 4-substituted piperidin-4-ols is well-documented for various receptor families. For opioid receptors, the nature of the substituent at the 4-position is a key determinant of affinity and selectivity. [9][10][11]For σ receptors, hydrophobic and hydrogen bonding interactions in this region are crucial for high-affinity binding. [5][6] Future work should focus on synthesizing a small library of analogs to explore the SAR around the 4-(Fluoromethyl)piperidin-4-ol scaffold. Modifications could include:

  • Varying the fluorination pattern: Exploring difluoro- and trifluoromethyl groups.

  • Altering the alkyl chain length: Investigating ethyl, propyl, and other small alkyl groups in place of the methyl group.

  • Introducing stereochemistry: Synthesizing and testing individual enantiomers, as biological targets are often stereoselective.

Conclusion

While the precise mechanism of action of this compound remains to be experimentally determined, a comprehensive analysis of the literature surrounding structurally similar compounds allows for the formulation of a strong, testable hypothesis. The evidence points towards potential modulation of CNS targets, specifically sigma and/or opioid receptors. The strategic incorporation of the fluoromethyl group is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties. The experimental and computational workflows detailed in this guide provide a clear and logical path forward for elucidating the biological activity of this novel compound and unlocking its potential therapeutic applications. This systematic approach, grounded in established principles of medicinal chemistry and pharmacology, will be instrumental in guiding the future research and development of this promising chemical entity.

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An In-depth Technical Guide to the Spectral Analysis of 4-(Fluoromethyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Fluoromethyl)piperidin-4-ol hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development due to its unique structural motifs, including a fluoromethyl group at a quaternary center and a hydrophilic hydroxyl group. Comprehensive structural verification is paramount for its application as a synthetic building block. This guide provides a detailed, multi-technique approach to the spectral analysis of this compound, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific molecule are limited, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust predictive analysis. It offers researchers and drug development professionals a thorough methodology for sample characterization, data acquisition, and spectral interpretation, ensuring high confidence in structural elucidation.

Introduction: Structural and Analytical Context

The piperidine ring is a privileged scaffold in pharmaceutical science, present in numerous approved drugs. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This compound combines these features, presenting a tertiary alcohol and a fluoromethyl group on the same carbon (C4) of the piperidine ring. The hydrochloride salt form enhances aqueous solubility and stability.

Accurate structural confirmation is the bedrock of chemical research and drug development. A combination of NMR, IR, and MS provides orthogonal data points that, when integrated, leave no ambiguity about the molecular structure.

  • NMR Spectroscopy elucidates the carbon-hydrogen framework, providing detailed information about connectivity, stereochemistry, and the electronic environment of nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all critical.

  • Infrared (IR) Spectroscopy identifies the functional groups present by detecting their characteristic vibrational frequencies.[1]

  • Mass Spectrometry (MS) determines the molecular weight and elemental composition and provides structural clues through fragmentation analysis.[2][3][4]

This guide will detail the predicted spectral characteristics for this compound and provide validated protocols for acquiring high-quality data.

Physicochemical Properties & Predicted Spectral Data Summary

PropertyValue
Chemical Formula C₆H₁₃ClFNO
Molecular Weight 169.62 g/mol
Free Base Formula C₆H₁₂FNO
Free Base MW 133.16 g/mol
Appearance Predicted to be a white to off-white solid
Solubility Expected to be soluble in water, DMSO, and methanol
Table 1: Summary of Predicted Spectral Data
TechniquePredicted Key Features
¹H NMR Piperidine Protons (C2/C6, C3/C5): ~1.8 - 3.6 ppm; CH₂F Protons: ~4.5 - 4.8 ppm (Doublet of triplets, ²JHF ≈ 47 Hz); NH₂⁺ Proton: Broad, downfield shift > 9 ppm; OH Proton: Broad, variable shift
¹³C NMR Piperidine Carbons: ~30 - 65 ppm; Quaternary Carbon (C4): ~70 - 75 ppm; CH₂F Carbon: ~85 - 90 ppm (Doublet, ¹JCF ≈ 170-180 Hz)
¹⁹F NMR CH₂F Fluorine: ~ -210 to -220 ppm (Triplet, ²JHF ≈ 47 Hz)[5]
IR Spectroscopy O-H Stretch: ~3300-3500 cm⁻¹ (broad); N-H Stretch (Ammonium): ~2400-3200 cm⁻¹ (broad); C-H Stretch: ~2850-3000 cm⁻¹; C-O Stretch: ~1150 cm⁻¹; C-F Stretch: ~1000-1100 cm⁻¹
HRMS (ESI+) [M+H]⁺ of Free Base: Predicted m/z 134.0976 (Calculated for C₆H₁₃FNO⁺)

Integrated Analytical Workflow

A systematic approach is crucial for unambiguous characterization. The following workflow ensures that data from each technique is used to build and confirm the structural hypothesis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Integration Prep Weigh Compound Dissolve in appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Prep->NMR Analyze Aliquots IR ATR-FTIR Spectroscopy Prep->IR Analyze Aliquots MS LC-HRMS (ESI+) Prep->MS Analyze Aliquots NMR_data Assign Signals Confirm Connectivity (COSY, HMBC) NMR->NMR_data IR_data Identify Functional Groups (OH, NH₂⁺, CF) IR->IR_data MS_data Confirm Molecular Formula Analyze Fragmentation MS->MS_data Integration Integrated Structural Elucidation NMR_data->Integration IR_data->Integration MS_data->Integration

Caption: Overall workflow for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments, is recommended.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)
  • Piperidine Protons (H2/H6 & H3/H5): The piperidine ring exists in a chair conformation. Due to the protonation of the nitrogen, the adjacent methylene protons (H2/H6) will be deshielded and are expected to appear around 3.2-3.6 ppm . The H3/H5 protons will be further upfield, likely in the 1.8-2.2 ppm range. The signals will be complex multiplets due to geminal and vicinal coupling.

  • Fluoromethyl Protons (CH₂F): These protons are adjacent to an electronegative fluorine atom and attached to a quaternary carbon. They are expected to be significantly deshielded, appearing around 4.5-4.8 ppm . Crucially, this signal will be a doublet due to coupling with the ¹⁹F nucleus, with a large geminal coupling constant (²J_HF ) of approximately 47-50 Hz .[5]

  • Labile Protons (NH₂⁺, OH): In D₂O, these protons will exchange with deuterium and their signals will disappear. In a non-exchanging solvent like DMSO-d₆, the ammonium proton (NH₂⁺) would appear as a broad singlet significantly downfield (e.g., >9 ppm), while the hydroxyl (OH) proton would also be a broad singlet with a variable chemical shift.

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)
  • Piperidine Carbons (C2/C6 & C3/C5): The carbons adjacent to the protonated nitrogen (C2/C6) will be downfield, around 60-65 ppm . The C3/C5 carbons are expected around 30-35 ppm .

  • Quaternary Carbon (C4): This carbon, substituted with both -OH and -CH₂F groups, will be in the 70-75 ppm range.

  • Fluoromethyl Carbon (CH₂F): This carbon is directly attached to fluorine, leading to a downfield shift and a large one-bond C-F coupling. It is predicted to appear as a doublet around 85-90 ppm with a ¹J_CF coupling constant of 170-180 Hz .

Predicted ¹⁹F NMR Spectrum (376 MHz, D₂O)
  • Fluoromethyl Fluorine (CH₂F): ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorine-containing compounds.[5] The fluoromethyl group is expected to have a chemical shift in the range of -210 to -220 ppm (relative to CFCl₃).[5] The signal will appear as a triplet due to coupling with the two adjacent protons (²J_HF ≈ 47-50 Hz).

2D NMR for Structural Confirmation
  • COSY (Correlation Spectroscopy): Would confirm the connectivity between H2/H6 and H3/H5 protons within the piperidine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is critical for confirming the overall structure.

G H_CH2F H (CH₂F) C_CH2F C (CH₂F) H_CH2F->C_CH2F ¹J C4 C4 (Quat.) H_CH2F->C4 ²J C3_5 C3/C5 H3_5 H (C3/C5) H3_5->C4 ²J H3_5->C3_5 ¹J C2_6 C2/C6 H3_5->C2_6 ²J

Caption: Key predicted HMBC correlations.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR: Perform standard COSY, HSQC, and HMBC experiments using default instrument parameters, optimizing as necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. Attenuated Total Reflectance (ATR) is the preferred method for solid samples, requiring minimal preparation.[6][7][8]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration ModePredicted Intensity
3300 - 3500O-H Stretch (Alcohol)Broad, Strong
2400 - 3200N-H Stretch (Ammonium Salt, R₃NH⁺)Broad, Strong, Complex
2850 - 3000C-H Stretch (Aliphatic)Medium
1150C-O Stretch (Tertiary Alcohol)Medium-Strong
1000 - 1100C-F StretchStrong

The IR spectrum will be dominated by very broad and strong absorptions in the high-frequency region (>2400 cm⁻¹) characteristic of the hydroxyl group and, particularly, the ammonium salt. The presence of the N-H⁺ stretch is a clear indicator of salt formation.[9][10] A strong, sharp band in the 1000-1100 cm⁻¹ region is a key diagnostic for the C-F bond.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[11] Perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[6]

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.[12]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, which are definitive pieces of evidence for a compound's identity. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-ionized molecule, as it is a "soft" ionization method that typically keeps the molecule intact.[13][14][15]

High-Resolution Mass Spectrometry (HRMS)

Using a high-resolution mass spectrometer (e.g., Orbitrap or TOF), the exact mass of the molecular ion can be measured.[16][17][18][19] For this compound, analysis in positive ion mode (ESI+) will detect the protonated free base, [C₆H₁₂FNO + H]⁺.

  • Calculated Exact Mass: 134.0976

  • Expected Observation: An m/z value of 134.0976 ± 5 ppm.

This high-mass-accuracy measurement allows for the unambiguous determination of the elemental formula.

Predicted Fragmentation (MS/MS)

Tandem mass spectrometry (MS/MS) of the precursor ion (m/z 134.1) can provide further structural confirmation. Key fragmentation pathways for piperidine derivatives include neutral losses and ring cleavages.[2][3]

  • Loss of Water (-18 Da): Dehydration is a common fragmentation pathway for alcohols, leading to a fragment at m/z 116.1.

  • Loss of Fluoromethane (-34 Da): Cleavage of the C4-CH₂F bond could lead to the loss of CH₂F• radical followed by H• abstraction, or loss of CH₃F, resulting in a fragment around m/z 100.1.

  • Alpha-Cleavage: A characteristic fragmentation of piperidines is the cleavage of the C-C bond adjacent to the nitrogen, which can initiate ring opening and lead to various smaller fragment ions.[2]

G cluster_frags M [M+H]⁺ m/z 134.1 F1 Fragment m/z 116.1 M->F1 - H₂O F2 Fragment m/z 100.1 M->F2 - CH₂F•, -H• F3 Ring Cleavage Fragments M->F3 α-cleavage

Caption: Predicted major MS/MS fragmentation pathways.

Experimental Protocol: LC-MS (ESI+)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water/acetonitrile (50:50). Further dilute to a final concentration of 1-10 µg/mL for injection.

  • Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer with an ESI source.

  • LC Method: A simple isocratic flow on a C18 column can be used to introduce the sample. Mobile phase: 50:50 Water:Acetonitrile with 0.1% formic acid. Flow rate: 0.2-0.4 mL/min.[2]

  • MS Method:

    • Ionization Mode: Positive ESI.[2]

    • Full Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ precursor ion.

    • MS/MS Scan: Perform a product ion scan (MS/MS) on the precursor ion (m/z 134.1) to obtain the fragmentation pattern. Optimize collision energy to achieve a rich spectrum.

Integrated Spectral Data Analysis and Conclusion

The definitive structural confirmation of this compound is achieved by synthesizing the information from all three analytical techniques:

  • HRMS confirms the correct elemental formula (C₆H₁₂FNO).

  • IR Spectroscopy confirms the presence of key functional groups: hydroxyl (-OH), ammonium (-NH₂⁺), and fluoroalkane (-CF).

  • NMR Spectroscopy provides the complete structural map. ¹⁹F NMR confirms the fluoromethyl group. ¹H and ¹³C NMR define the piperidine backbone. The characteristic doublet for the CH₂F protons in the ¹H spectrum and the CH₂F carbon in the ¹³C spectrum, along with their respective couplings to ¹⁹F, are unequivocal signatures. 2D NMR experiments (HMBC) would definitively connect the fluoromethyl group to the C4 position of the piperidine ring, which is also shown to bear the hydroxyl group by the ¹³C chemical shift of C4.

Together, these orthogonal datasets provide a self-validating system for structural elucidation. The methodologies and predictive data presented in this guide offer a comprehensive framework for researchers to confidently characterize this compound and related fluorinated piperidine analogues, ensuring the integrity of their research and development efforts.

References

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A Technical Guide to the Research Applications of Fluoromethylated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is one of the most ubiquitous heterocyclic cores in bioactive compounds and approved pharmaceuticals.[1][2] Its strategic modification is a cornerstone of modern medicinal chemistry. Among the vast arsenal of chemical tools available, the introduction of fluoromethyl groups (–CH₂F, –CHF₂, –CF₃) has emerged as a particularly powerful strategy for fine-tuning molecular properties to overcome common drug development hurdles. This in-depth guide explores the causal chemistry behind the advantages of fluoromethylation on the piperidine ring and details its expanding applications in cutting-edge research, from high-resolution neuroimaging to the development of novel therapeutics for a range of diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical motif in their work.

The Strategic Imperative of Fluoromethylation

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[3][4][5][6][7][8] When applied to the piperidine motif, fluoromethylation offers a nuanced approach to modulate key physicochemical parameters that govern a molecule's ultimate success as a drug or research tool.

Modulation of Basicity (pKa)

The basicity of the piperidine nitrogen is a critical determinant of its behavior in biological systems, influencing solubility, receptor binding (particularly through ionic interactions), and off-target activity (e.g., hERG channel binding). The strong electron-withdrawing inductive effect of fluorine atoms significantly reduces the pKa of the piperidine nitrogen. This effect is attenuated by the distance between the fluorine atoms and the nitrogen.[9]

  • Causality: Fluorine's high electronegativity pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This stabilization of the neutral form over the protonated form results in a lower pKa.

  • Application Insight: A lower pKa can be highly advantageous. By reducing the proportion of the compound that is protonated at physiological pH (~7.4), membrane permeability and oral absorption can be dramatically improved.[10][11] This is a key strategy to enhance the bioavailability of drug candidates.[11]

Impact on Lipophilicity (LogP/LogD)

Lipophilicity is a crucial parameter that affects a compound's solubility, permeability, metabolic stability, and plasma protein binding. The effect of fluoromethylation on lipophilicity is not always straightforward and is highly context-dependent.[12][13]

  • Causality: Fluorination generally increases a molecule's overall lipophilicity by replacing hydrogen atoms with more lipophilic fluorine atoms.[12] However, the introduction of the polar C-F bond can also increase the molecule's overall dipole moment, which can sometimes lead to counterintuitive decreases in lipophilicity or complex structure-property relationships.[12] Furthermore, the reduction in pKa means that at a fixed pH, the distribution coefficient (LogD) will increase as more of the compound exists in its neutral, more lipophilic form.[9]

Enhancement of Metabolic Stability

Metabolism, particularly oxidation by cytochrome P450 enzymes, is a primary route of drug clearance and a frequent point of failure in drug development.

  • Causality: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen bond (~100 kcal/mol). Replacing a hydrogen atom on a metabolically labile position of the piperidine ring or an N-alkyl substituent with fluorine effectively blocks that site from oxidative metabolism.[3] The trifluoromethyl group is particularly robust and is often used to protect a reactive methyl group from metabolic oxidation.[1]

  • Application Insight: This "metabolic blocking" strategy can significantly increase a compound's half-life, reduce clearance, and improve its overall oral exposure, leading to a more favorable dosing regimen.[14][15][16]

Piperidine Parent Piperidine Scaffold FM Fluoromethylation (-CH₂F, -CHF₂, -CF₃) Piperidine->FM pKa Lower pKa (Reduced Basicity) FM->pKa Lipo Modulated Lipophilicity (LogP / LogD) FM->Lipo Metabolism Increased Metabolic Stability FM->Metabolism Perm Improved Permeability & Oral Absorption pKa->Perm  less ionized at pH 7.4 Binding Altered Receptor Binding Affinity pKa->Binding Lipo->Perm Lipo->Binding PK Enhanced Oral Exposure (AUC) Metabolism->PK  reduced clearance Perm->PK

Figure 1: Key physicochemical and pharmacokinetic effects of fluoromethylating a piperidine scaffold.

Synthesis of Fluoromethylated Piperidines: An Overview

A variety of synthetic strategies have been developed to access these valuable compounds. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Broadly, these approaches can be categorized into two main classes.

Introduction of a Fluoromethyl Group onto a Pre-existing Ring

This approach is valuable for late-stage functionalization. For instance, the first synthesis of 2-(trifluoromethyl)piperidine involved the treatment of the sodium salt of pipecolic acid with sulfur tetrafluoride (SF₄), although the yield was low.[1] Modern methods offer more efficient transformations.

Ring Construction from Fluoromethylated Precursors

Building the piperidine ring from acyclic or other heterocyclic precursors that already contain the fluoromethyl moiety is often a more versatile and higher-yielding approach.

  • Cyclization of Linear Amines: A common method involves the cyclization of linear amines containing the fluoromethyl group.[1]

  • Ring Expansion: Novel protocols, such as the ring expansion of 1-tosyl-2-(trifluoromethyl)aziridines, can produce functionalized 2-CF₃-piperidines.[17][18]

  • Mannich and Ugi-type Reactions: Multi-component reactions like the Mannich and Ugi reactions have proven effective for introducing a trifluoromethyl group at the α-position of the piperidine ring.[1][19]

  • Reduction of Pyridines: The dearomatization and hydrogenation of substituted fluoropyridines is a powerful method for accessing a wide range of all-cis-(multi)fluorinated piperidines.[20]

Core Research Applications

The unique properties imparted by fluoromethyl groups have made these piperidine derivatives invaluable tools and promising drug candidates across multiple therapeutic areas.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that uses radiotracers to visualize and quantify biological processes in vivo. The isotope fluorine-18 (¹⁸F) is an ideal positron emitter for PET due to its convenient half-life (109.8 min) and low positron energy.[21] Fluoromethylated piperidines are excellent candidates for developing ¹⁸F-labeled PET tracers.

  • Application Focus: Sigma-1 (σ₁) Receptors: The σ₁ receptor is implicated in numerous neurological and neurodegenerative diseases, making it an important imaging target.[22] Spirocyclic piperidines featuring fluoroalkyl chains, such as [¹⁸F]Fluspidine and its analogs, have been developed as highly selective and high-affinity PET tracers for imaging σ₁ receptors in the central nervous system.[22][23][24] These tracers allow for the in vivo quantification of σ₁ receptor density, providing insights into disease progression and response to therapy.

cluster_0 Radiotracer Synthesis cluster_1 Preclinical & Clinical Imaging Precursor Tosylate Precursor of Fluoromethyl-Piperidine Radiolabeling Nucleophilic Substitution with [¹⁸F]Fluoride Precursor->Radiolabeling Purification HPLC Purification & Formulation Radiolabeling->Purification Injection IV Injection of [¹⁸F]Tracer Purification->Injection PET PET Scan Acquisition Injection->PET Analysis Image Reconstruction & Data Analysis PET->Analysis

Figure 2: General workflow for the development and application of an ¹⁸F-labeled fluoromethylated piperidine PET tracer.
Central Nervous System (CNS) Disorders

The ability of fluoromethylation to improve brain penetration and fine-tune receptor affinity makes these compounds highly attractive for CNS drug discovery.

  • Application Focus: Serotonin Receptor Ligands: In the development of selective 5-HT₁D receptor ligands for conditions like migraine, the incorporation of fluorine into the piperidine ring or the propyl linker was used to significantly reduce the compound's pKa.[11] This reduction in basicity led to a dramatic and beneficial influence on oral absorption, a key challenge for this class of compounds.[11]

  • Application Focus: Alzheimer's Disease and Diabetes: Recently, a series of fluorine-substituted piperidines were investigated as potential multifunctional agents for treating Alzheimer's disease and diabetes.[25] These compounds showed notable inhibitory effects against α-glucosidase and cholinesterases, key enzymes implicated in these conditions.[25]

Metabolic and Inflammatory Diseases

The favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties conferred by fluoromethylation are critical for developing orally administered drugs for chronic conditions.

  • Application Focus: TGR5 Agonists for Diabetes: Takeda G-protein receptor 5 (TGR5) is a target for treating metabolic syndrome. A drug discovery campaign starting from a nipecotamide (piperidine-3-carboxamide) hit led to the discovery of potent and orally bioavailable TGR5 agonists containing a trifluoromethyl group, which showed efficacy in preclinical models of diabetes.[26]

  • Application Focus: MK2 Inhibitors for Inflammation: Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a target for treating inflammatory diseases. A specific placement of fluorine within a pyrrole-based MK2 inhibitor scaffold, which also contained a piperidine moiety, led to novel derivatives with greatly improved permeability, enhanced solubility, and reduced in vivo clearance.[14][16] This resulted in a significantly increased oral exposure while preserving the target potency.[10][14][15][16]

Compound Class/ExampleFluoromethyl GroupBiological TargetTherapeutic AreaKey Advantage of FluoromethylationReference(s)
Spirocyclic Piperidines-CH₂F, -(CH₂)₂FSigma-1 (σ₁) ReceptorNeuroimaging (PET)Enables efficient ¹⁸F-radiolabeling for in vivo imaging.[22][23]
3-(3-(Piperidin-1-yl)propyl)indoles4-Fluoropiperidine5-HT₁D ReceptorCNS (Migraine)Reduced pKa, leading to improved oral absorption.[11]
Pyrrole-based PiperidinesFluorinated PiperidineMK2 KinaseInflammationImproved permeability and metabolic stability, enhancing oral exposure.[14][15][16]
Trifluoromethyl-azetidine-carboxamides-CF₃TGR5 (GPBAR1)Metabolic DiseaseContributed to potency and favorable pharmacokinetic profile.[26]
Fluorine-substituted PiperidinesFluorinated Piperidineα-glucosidase, CholinesterasesDiabetes, Alzheimer'sPotent enzyme inhibition and potential for multi-target therapy.[25]
Table 1: Summary of selected research applications of fluoromethylated piperidines.

Exemplary Experimental Protocols

The following protocols are illustrative and should be adapted based on specific substrates and laboratory safety guidelines.

Protocol: Synthesis of a 4-(Trifluoromethyl)piperidine

This protocol is based on a general method for the synthesis of trifluoromethyl piperidines from piperidine carboxylic acids using sulfur tetrafluoride (SF₄).[1][27]

Warning: Sulfur tetrafluoride and anhydrous hydrofluoric acid are extremely toxic and corrosive. This reaction must be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

  • Reactor Setup: In a 1L stainless steel autoclave (e.g., 316L material), add 4-piperidinecarboxylic acid (100 g), and a mixed solvent of dichloromethane (150 g) and anhydrous hydrofluoric acid (50 g).

  • Initial Mixing: Stir the mixture for 15 minutes at room temperature to ensure homogeneity.

  • Reagent Addition: Carefully add sulfur tetrafluoride (270 g) to the sealed autoclave.

  • Reaction: While stirring, heat the reactor to 85°C and maintain this temperature for 3 hours.

  • Cooling and Quenching: Cool the reactor to room temperature. Vent the by-products (e.g., thionyl difluoride) and unreacted SF₄ through an alkaline scrubber. Carefully transfer the reaction solution into ice-cold water.

  • Neutralization: Neutralize the aqueous solution to a pH of 10 using a sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with chloroform (3 x 200 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield 4-(trifluoromethyl)piperidine.

Protocol: In Vitro Receptor Binding Assay

This protocol describes a general competitive radioligand binding assay to determine the affinity (Ki) of a novel fluoromethylated piperidine derivative for a target receptor (e.g., σ₁).

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human σ₁ receptor. Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Plate Setup: In a 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM Haloperidol) for non-specific binding.

    • 50 µL of the test compound (fluoromethylated piperidine) at various concentrations (e.g., 0.1 nM to 10 µM).

    • 50 µL of the radioligand (e.g., [³H]-(+)-pentazocine) at a concentration close to its Kd value.

    • 100 µL of the membrane homogenate.

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.

  • Harvesting: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

Fluoromethylated piperidines represent a class of compounds whose strategic importance in research and drug development continues to grow. The ability to rationally tune fundamental properties such as basicity, lipophilicity, and metabolic stability by selecting the degree of fluorination (mono-, di-, or trifluoromethyl) provides an exceptional level of control for medicinal chemists.[7] Current applications in high-resolution PET imaging are already providing invaluable insights into CNS disorders, while novel therapeutics containing this motif are showing promise in areas from metabolic disease to inflammation.[14][22]

The future will likely see an expansion of the synthetic toolkit to allow for more diverse and late-stage fluoromethylation of complex piperidine-containing molecules.[4] As our understanding of the nuanced interplay between fluorination patterns and biological activity deepens, we can expect the development of even more sophisticated and highly optimized research tools and clinical candidates built upon the versatile and powerful fluoromethylated piperidine scaffold.

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An In-depth Technical Guide to 4-(Fluoromethyl)piperidin-4-OL Hydrochloride: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 4-(Fluoromethyl)piperidin-4-ol hydrochloride is a novel chemical entity with limited to no direct references in current scientific literature. This guide is a prospective analysis based on established principles of organic synthesis and medicinal chemistry, drawing parallels from structurally related compounds. The proposed methodologies and predicted properties are intended to serve as a foundational resource for researchers and drug development professionals.

Introduction: The Piperidine Scaffold and the Significance of Fluorine in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, earning it the status of a "privileged scaffold" in medicinal chemistry.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. This has led to the incorporation of the piperidine core in drugs targeting a wide range of conditions, including neurological disorders, pain, and infectious diseases.

In parallel, the strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacological properties. Specifically, the incorporation of a fluoromethyl group (CH₂F) can modulate lipophilicity, metabolic stability, and binding affinity, often leading to improved drug efficacy and pharmacokinetic profiles.[3][4]

This technical guide provides a comprehensive overview of a novel compound, this compound. While direct experimental data for this specific molecule is not available, this document outlines a plausible synthetic pathway, predicts its physicochemical and spectroscopic characteristics, and discusses its potential applications in drug discovery based on the extensive knowledge of related fluorinated piperidine derivatives.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached in a three-step sequence starting from a readily available precursor, N-Boc-4-piperidone. The key transformation is the nucleophilic addition of a fluoromethyl group to the ketone, followed by deprotection and salt formation.

Overall Synthetic Scheme

G cluster_0 Proposed Synthesis of this compound N-Boc-4-piperidone N-Boc-4-piperidone Intermediate N-Boc-4-(fluoromethyl)piperidin-4-ol N-Boc-4-piperidone->Intermediate 1. FCH₂Si(CH₃)₃, TBAF or FCH₂MgBr 2. Aqueous Workup Free_Base 4-(Fluoromethyl)piperidin-4-ol Intermediate->Free_Base HCl in Dioxane or Ether Final_Product This compound Free_Base->Final_Product HCl gas or solution

Caption: Proposed synthetic pathway for this compound.

Step 1: Nucleophilic Fluoromethylation of N-Boc-4-piperidone

The central challenge in this synthesis is the introduction of the fluoromethyl group at the 4-position. Organometallic reagents are commonly used for the addition of alkyl groups to ketones.[5][6] A plausible approach involves the use of a fluoromethyl Grignard reagent (FCH₂MgBr) or a fluoromethylsilane reagent activated by a fluoride source.

Protocol:

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a solution of (fluoromethyl)trimethylsilane (1.2 eq) and tetrabutylammonium fluoride (TBAF) (1.2 eq) in THF dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(fluoromethyl)piperidin-4-ol.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • N-Boc Protection: The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen from reacting with the organometallic reagent and also enhances the solubility of the starting material in organic solvents.

  • Low Temperature: The reaction is performed at low temperature (-78 °C) to control the reactivity of the fluoromethyl anion and minimize side reactions.

  • Anhydrous Conditions: Grignard and other organometallic reagents are highly reactive towards water; therefore, anhydrous solvents and an inert atmosphere are crucial for the success of the reaction.

Step 2: Deprotection of the Piperidine Nitrogen

The removal of the Boc protecting group is typically achieved under acidic conditions.

Protocol:

  • Reaction Setup: Dissolve the purified N-Boc-4-(fluoromethyl)piperidin-4-ol (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane or diethyl ether.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting solid is the crude hydrochloride salt.

Step 3: Purification and Salt Formation

The final product can be purified by recrystallization to obtain the desired this compound.

Protocol:

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol).

  • Crystallization: Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Predicted Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of this compound can be predicted based on its structure and data from analogous compounds like 4-hydroxypiperidine.[7]

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₆H₁₃ClFNO
Molecular Weight 169.62 g/mol
Appearance White to off-white crystalline solid
Melting Point >150 °C (as hydrochloride salt)
Solubility Soluble in water, methanol, ethanol
pKa (of piperidinium) ~9-10
Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR δ (ppm): 5.0-4.8 (d, J=~48 Hz, 2H, -CH₂F), 3.5-3.2 (m, 4H, piperidine H-2, H-6), 2.2-1.9 (m, 4H, piperidine H-3, H-5), OH and NH protons will be broad and their chemical shifts will be concentration and solvent dependent.
¹³C NMR δ (ppm): ~85 (d, J=~170 Hz, -CH₂F), ~70 (s, C-4), ~45 (t, C-2, C-6), ~35 (t, C-3, C-5).
¹⁹F NMR δ (ppm): ~ -230 to -240 (t, J=~48 Hz).
Mass Spec (ESI+) m/z: 134.1 [M+H]⁺ (for the free base).
IR (KBr, cm⁻¹) ν: 3400-3200 (br, O-H and N-H stretch), 2950-2850 (C-H stretch), 1100-1000 (C-F stretch).

Potential Applications and Future Research Directions

The introduction of a fluoromethyl group at the 4-position of a hydroxypiperidine scaffold is anticipated to confer unique pharmacological properties. Based on the known activities of other fluorinated piperidines, this compound could serve as a valuable building block or a pharmacologically active agent itself.[8]

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs. The modulation of lipophilicity by the fluoromethyl group could enhance blood-brain barrier penetration, making this compound a candidate for targeting CNS receptors.

  • Enzyme Inhibition: The fluoromethyl group can act as a bioisostere for a methyl or hydroxyl group and can participate in hydrogen bonding, potentially leading to potent and selective enzyme inhibitors.[9]

  • Pain Management: Many potent analgesics contain a 4-substituted piperidine core.[10]

Future Research:

  • Synthesis and Characterization: The primary step would be the successful synthesis and thorough characterization of this compound to confirm its structure and purity using the analytical techniques outlined above.

  • Pharmacological Screening: The compound should be screened in a battery of in vitro assays to identify its biological targets. This could include receptor binding assays for common CNS targets and enzyme inhibition assays.

  • Analogue Synthesis and SAR Studies: A library of analogues could be synthesized to explore the structure-activity relationship (SAR). Modifications could include substitution on the piperidine nitrogen and variations of the group at the 4-position.

  • In Vivo Studies: Promising candidates from in vitro screening should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles.

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate safety precautions. It is recommended to handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted once available.

Conclusion

While this compound is not yet a documented compound, this in-depth technical guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established chemical transformations, and the predicted properties are derived from a thorough analysis of structurally related molecules. This novel fluorinated piperidine derivative holds promise as a valuable building block for the development of new therapeutic agents, and this guide serves as a catalyst for its future exploration by the scientific community.

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Methodological & Application

The Strategic Incorporation of 4-(Fluoromethyl)piperidin-4-ol Hydrochloride in Modern Drug Discovery: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Piperidine Scaffolds

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2][3] The piperidine moiety, a ubiquitous heterocyclic scaffold found in numerous approved pharmaceuticals, offers a versatile three-dimensional framework for molecular exploration.[4] The convergence of these two powerful elements in the form of 4-(Fluoromethyl)piperidin-4-ol hydrochloride presents a compelling building block for drug discovery researchers. This guide provides an in-depth exploration of its properties, synthesis, and application, offering detailed protocols for its effective utilization in the development of novel therapeutics.

Physicochemical Properties and Strategic Advantages

The introduction of a fluoromethyl group at the 4-position of the piperidin-4-ol scaffold imparts several advantageous properties that can be leveraged in drug design. While specific experimental data for this compound is not extensively published, we can infer its properties based on well-established principles of fluorine chemistry.[5][6]

Key Physicochemical Characteristics:

PropertyPredicted Influence of the Fluoromethyl GroupRationale & References
Basicity (pKa) Lowered pKa compared to non-fluorinated analogues.The strong electron-withdrawing nature of the fluorine atom reduces the electron density on the piperidine nitrogen, thereby decreasing its basicity. This can be advantageous in reducing off-target interactions with aminergic GPCRs and improving oral bioavailability.[5]
Lipophilicity (LogP) Increased lipophilicity.The fluoromethyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and improve blood-brain barrier penetration. However, the overall LogP will also be influenced by the polar hydroxyl group.[5]
Metabolic Stability Increased metabolic stability.The robust C-F bond is less susceptible to enzymatic oxidation by cytochrome P450 enzymes, a common metabolic pathway for piperidine rings. This can lead to a longer in vivo half-life and improved pharmacokinetic profile.[6]
Conformational Preference Can influence the axial/equatorial preference of substituents.Fluorine substitution can alter the conformational equilibrium of the piperidine ring, which can be exploited to optimize ligand-receptor interactions.
Hydrogen Bonding The hydroxyl group acts as a hydrogen bond donor and acceptor.This functionality provides a key interaction point for binding to target proteins.

Synthetic Strategies and Incorporation Protocols

Proposed Synthesis of 4-(Fluoromethyl)piperidin-4-ol

A plausible synthetic route could involve the nucleophilic addition of a fluoromethyl organometallic reagent to a protected 4-piperidone derivative, followed by deprotection.

G cluster_0 Synthetic Pathway start N-Boc-4-piperidone step1 Nucleophilic Fluoromethylation (e.g., (Fluoromethyl)trimethylsilane, TBAF) start->step1 intermediate N-Boc-4-(fluoromethyl)piperidin-4-ol step1->intermediate step2 Boc Deprotection (e.g., HCl in Dioxane) intermediate->step2 product 4-(Fluoromethyl)piperidin-4-ol Hydrochloride step2->product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines like 4-(Fluoromethyl)piperidin-4-ol.[7] This protocol describes a general procedure for the coupling of the building block with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 eq, to neutralize the hydrochloride salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous DCM at room temperature, add triethylamine (1.2 eq). Stir for 10 minutes to form the free base.

  • Add the desired aldehyde or ketone (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Triethylamine: The hydrochloride salt of the starting material is not sufficiently nucleophilic. TEA is a non-nucleophilic base used to liberate the free secondary amine, which is the active nucleophile in the reaction.

  • Sodium triacetoxyborohydride: This is a mild and selective reducing agent that efficiently reduces the intermediate iminium ion without reducing the starting aldehyde or ketone. Its use allows for a one-pot procedure.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[8]

Materials:

  • This compound

  • Aryl halide (or triflate) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Triethylamine (TEA) (1.2 eq)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq) and triethylamine (1.2 eq) to an oven-dried Schlenk flask. Stir in the anhydrous solvent for 10 minutes.

  • To the flask, add the aryl halide (1.2 eq), palladium catalyst (2 mol%), phosphine ligand (4 mol%), and base (1.5 eq).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands like XPhos are often effective for the coupling of secondary amines.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Base: The base is required to deprotonate the amine and to facilitate the catalytic cycle. The choice of base can influence the reaction rate and yield.

Case Study in Drug Discovery: A Hypothetical Application in ORL-1 Receptor Antagonism

The nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the ORL-1 receptor, is a G protein-coupled receptor that has garnered significant interest as a therapeutic target for pain, depression, and anxiety.[9] Antagonists of the ORL-1 receptor have shown promise as novel analgesics.[9] The 4-substituted piperidine scaffold is a common feature in many reported ORL-1 antagonists.

Let us consider a hypothetical drug discovery program aimed at developing a novel ORL-1 antagonist. The this compound building block could be a valuable tool in this endeavor.

G cluster_0 ORL-1 Receptor Antagonism ligand Hypothetical Antagonist (containing 4-(Fluoromethyl)piperidin-4-ol) receptor ORL-1 Receptor ligand->receptor Binds and Blocks g_protein G-Protein receptor->g_protein Prevents Activation effector Downstream Signaling (e.g., Adenylyl Cyclase) g_protein->effector No Modulation cellular_response Analgesia effector->cellular_response Altered Response

Caption: Simplified signaling pathway of a hypothetical ORL-1 antagonist.

By incorporating the 4-(Fluoromethyl)piperidin-4-ol moiety, medicinal chemists could aim to:

  • Enhance Metabolic Stability: The fluoromethyl group could block a potential site of metabolism on the piperidine ring, leading to a more favorable pharmacokinetic profile.

  • Modulate Lipophilicity: The increased lipophilicity could improve the compound's ability to cross the blood-brain barrier and reach its target in the central nervous system.

  • Fine-tune Receptor Binding: The specific stereoelectronic properties of the fluoromethyl group and the hydrogen bonding capacity of the hydroxyl group could be optimized to achieve high-affinity and selective binding to the ORL-1 receptor.

Impact on Drug Metabolism and Pharmacokinetics (DMPK)

The introduction of the 4-(fluoromethyl)piperidin-4-ol moiety is anticipated to have a significant and positive impact on the DMPK properties of a drug candidate.

  • Reduced Oxidative Metabolism: As previously mentioned, the C-F bond is highly resistant to cleavage by metabolic enzymes. This can prevent the formation of unwanted metabolites and increase the parent drug's exposure.

  • Lowered Basicity and Improved Bioavailability: A lower pKa can reduce the extent of ionization at physiological pH, which can lead to improved oral absorption and bioavailability.

  • Potential for Altered Distribution: The increased lipophilicity can influence the volume of distribution of the drug, potentially leading to greater penetration into tissues, including the brain.

It is crucial to experimentally determine these properties for any new chemical entity incorporating this building block. Standard in vitro assays, such as microsomal stability assays and Caco-2 permeability assays, can provide valuable early insights into the DMPK profile.

Conclusion and Future Outlook

This compound is a promising building block for drug discovery, offering a unique combination of a three-dimensional piperidine scaffold with the advantageous properties of a fluoromethyl group. While its application is still emerging, the principles of fluorine chemistry suggest its potential to enhance the metabolic stability, lipophilicity, and overall drug-like properties of new chemical entities. The synthetic protocols provided in this guide offer a starting point for the incorporation of this valuable building block into a diverse range of molecular architectures. As the demand for novel therapeutics with improved pharmacokinetic profiles continues to grow, we anticipate that this compound will become an increasingly important tool in the medicinal chemist's arsenal.

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  • Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

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Application Notes and Protocols for 4-(Fluoromethyl)piperidin-4-OL Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Piperidines in Medicinal Chemistry

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the piperidine motif is the most prevalent nitrogen-containing heterocycle found in FDA-approved pharmaceuticals, valued for its ability to impart aqueous solubility and serve as a versatile scaffold for three-dimensional diversification.[1] The convergence of these two privileged structural features in molecules like 4-(Fluoromethyl)piperidin-4-OL hydrochloride presents a significant opportunity for the development of novel therapeutics. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable synthetic building block.

Physicochemical and Safety Profile

This compound is a piperidine derivative featuring both a hydroxyl and a fluoromethyl group at the 4-position. These functional groups provide distinct opportunities for subsequent chemical modifications.

PropertyValueReference
CAS Number 1253929-33-7
Molecular Formula C6H13ClFNO[2]
Molecular Weight 169.62 g/mol
Appearance White to off-white solidInferred from related compounds
Storage Inert atmosphere, room temperature

Safety and Handling:

Researchers must handle this compound with appropriate caution. The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended precautionary measures include:

  • Handling in a well-ventilated fume hood.[3]

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Avoiding inhalation of dust and contact with skin and eyes.[3]

  • Washing hands thoroughly after handling.[3]

Application: N-Arylation via Buchwald-Hartwig Amination

A primary application of this compound is as a secondary amine for the synthesis of N-aryl piperidine derivatives. The following protocol details a representative Buchwald-Hartwig amination, a powerful and widely used cross-coupling reaction in medicinal chemistry.

Experimental Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This method is favored for its broad substrate scope and functional group tolerance. The choice of a palladium precatalyst, a phosphine ligand, and a base is critical for achieving high yields and purity. The protocol below uses a common combination of reagents that are effective for this type of transformation.

Protocol: Synthesis of 4-(Fluoromethyl)-1-(4-methoxyphenyl)piperidin-4-ol

This protocol describes the reaction of this compound with 1-iodo-4-methoxybenzene.

Materials:

  • This compound

  • 1-iodo-4-methoxybenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), 1-iodo-4-methoxybenzene (1.1 eq), and sodium tert-butoxide (2.5 eq).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous toluene via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the starting piperidine.

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants & Base: 4-(Fluoromethyl)piperidin-4-OL HCl 1-iodo-4-methoxybenzene NaOtBu B 2. Add Catalyst & Ligand: Pd2(dba)3 Xantphos A->B C 3. Purge with Inert Gas (Ar or N2) B->C D 4. Add Anhydrous Toluene C->D E 5. Heat at 100 °C (12-24h) D->E Stir F 6. Quench with Water & Extract E->F Cool G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product H->I

Caption: Workflow for the N-arylation of this compound.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a fluoromethyl group and a piperidine core with orthogonal functional handles (a secondary amine and a tertiary alcohol) allows for the streamlined synthesis of complex, three-dimensional molecules. The provided protocol for N-arylation via Buchwald-Hartwig amination serves as a foundational method for its incorporation into drug discovery pipelines, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • Schaffert, E., & Wuggenig, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

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  • American Chemical Society. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from: [Link]

  • PubMed. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. National Library of Medicine. Retrieved from: [Link]

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The Strategic Integration of 4-(Fluoromethyl)piperidin-4-ol Hydrochloride in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of unique structural motifs that can favorably modulate a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is paramount. Among the rising stars in the medicinal chemist's toolkit is the building block 4-(Fluoromethyl)piperidin-4-ol hydrochloride. This seemingly simple molecule elegantly combines two powerful and highly sought-after features: a fluorinated alkyl group and a piperidine scaffold. This guide provides an in-depth exploration of the synthesis, properties, and potential applications of this versatile intermediate, offering researchers and drug development professionals a roadmap to leveraging its unique attributes.

The Power of Two: Deconstructing the Pharmacological Advantage

The exceptional utility of this compound stems from the synergistic interplay of its constituent parts: the fluoromethyl group and the piperidin-4-ol core.

The Fluoromethyl Moiety: A Subtle Change with Profound Impact

The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[1][2] The fluoromethyl group (CH₂F), in particular, offers a nuanced approach to property modulation compared to the more common trifluoromethyl group. It can act as a bioisostere for a methyl or hydroxyl group, but with significantly altered electronics.[3] The high electronegativity of fluorine can lower the pKa of nearby basic groups, influencing their ionization state at physiological pH and potentially improving cell permeability.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of a drug candidate.[2][4]

The Piperidine Scaffold: A Privileged Structure in Drug Design

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, found in a vast array of approved drugs.[5] Its saturated, three-dimensional structure provides an excellent framework for presenting substituents in defined spatial orientations, which is crucial for optimizing interactions with biological targets.[5] The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be fine-tuned through substitution. This modulation of physicochemical properties such as lipophilicity and solubility is critical for achieving a desirable pharmacokinetic profile.[4]

Synthesis and Characterization: A Practical Approach

While dedicated literature on the synthesis of this compound is not abundant, a robust and logical synthetic route can be devised based on established organometallic and fluorination chemistries. The most direct approach involves the nucleophilic addition of a fluoromethyl organometallic reagent to a protected 4-piperidone derivative.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with the protection of the nitrogen in 4-piperidone, followed by the key fluoromethylation step, and concluding with deprotection and salt formation.

Synthetic_Pathway A N-Boc-4-piperidone C 1-Boc-4-(fluoromethyl)piperidin-4-ol A->C Grignard Reaction B Fluoromethyl Grignard Reagent (or other nucleophilic fluoromethyl source) B->C E This compound C->E Deprotection D HCl D->E Salt Formation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

  • N-Boc-4-piperidone

  • Fluoromethyl magnesium bromide (or a suitable precursor for its in situ generation)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet is assembled. The glassware should be thoroughly flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Reaction Setup: N-Boc-4-piperidone is dissolved in anhydrous THF in the reaction flask and the solution is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

  • Grignard Addition: The fluoromethyl Grignard reagent solution is added dropwise to the stirred solution of N-Boc-4-piperidone via the dropping funnel. The reaction temperature should be maintained at 0 °C during the addition. The progress of the reaction can be monitored by TLC.

  • Quenching the Reaction: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining the temperature at 0 °C.

  • Extraction and Drying: The reaction mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-Boc-4-(fluoromethyl)piperidin-4-ol.

  • Purification of the Intermediate: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure protected intermediate.

  • Deprotection and Salt Formation: The purified 1-Boc-4-(fluoromethyl)piperidin-4-ol is dissolved in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in ethanol or diethyl ether is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation of the Final Product: The precipitated solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.

Characterization Data
PropertyExpected Value
Molecular Formula C₆H₁₃ClFNO
Molecular Weight 169.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and methanol
¹H NMR (D₂O) Peaks corresponding to piperidine and fluoromethyl protons
¹³C NMR (D₂O) Resonances for the piperidine ring carbons and the fluoromethyl carbon
Mass Spectrometry (ESI+) m/z corresponding to the free base [M+H]⁺

Applications in Medicinal Chemistry: A Building Block for Innovation

The unique structural features of this compound make it a highly attractive building block for the synthesis of a wide range of biologically active molecules, particularly in the realm of central nervous system (CNS) disorders, oncology, and infectious diseases.

Workflow for Incorporating the Scaffold in Drug Discovery

Drug_Discovery_Workflow A 4-(Fluoromethyl)piperidin-4-ol hydrochloride B N-Alkylation / N-Arylation A->B C O-Alkylation / O-Arylation A->C D Diverse Library of Fluorinated Piperidine Derivatives B->D C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization (Structure-Activity Relationship Studies) F->G H Preclinical Candidate G->H

Caption: A typical workflow for utilizing this compound in a drug discovery program.

The secondary amine of the piperidine ring and the tertiary alcohol offer two points for diversification, allowing for the rapid generation of a library of analogues. The nitrogen can be functionalized through various reactions such as reductive amination, acylation, or arylation to introduce different substituents that can interact with the target protein. The hydroxyl group can be derivatized to form ethers or esters, or it can be replaced to introduce other functionalities.

The presence of the fluoromethyl group can be leveraged to:

  • Enhance CNS Penetration: The modulation of lipophilicity and pKa by the fluoromethyl group can improve the ability of a compound to cross the blood-brain barrier, a critical requirement for drugs targeting the CNS.

  • Improve Metabolic Stability: By blocking a potential site of metabolism, the fluoromethyl group can increase the in vivo half-life of a drug, potentially leading to a lower required dose and reduced dosing frequency.

  • Fine-tune Binding Affinity: The electronic effects of the fluoromethyl group can alter the binding interactions of the molecule with its target, potentially leading to increased potency and selectivity.

Conclusion

This compound is a valuable and versatile building block that offers medicinal chemists a powerful tool to address some of the key challenges in drug discovery. Its unique combination of a fluorinated moiety and a privileged piperidine scaffold provides a clear pathway to novel chemical entities with improved ADMET properties. The synthetic protocols and strategic applications outlined in this guide are intended to empower researchers to unlock the full potential of this promising intermediate in the development of the next generation of therapeutics.

References

  • Hu, J., et al. (2014). Stereoselective Nucleophilic Fluoromethylation of Aryl Ketones: Dynamic Kinetic Resolution of Chiral Fluoro Carbanions. Angewandte Chemie International Edition, 53(3), 775-779. Available at: [Link]

  • Shen, X., et al. (2014). Stereoselective Nucleophilic Fluoromethylation of Aryl Ketones: Dynamic Kinetic Resolution of Chiral Fluoro Carbanions. Angewandte Chemie International Edition, 53(3), 775-779. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of trifluoromethyl ketones. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available at: [Link]

  • ACS Publications. (2021). Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. Organic Letters. Available at: [Link]

  • ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed Central (PMC). (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed Central (PMC). (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available at: [Link]

  • Erowid. (1947). Piperidine Derivatives. I. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PubMed Central (PMC). (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • RSC Publishing. (1934). The Action of Grignard Reagents on 4-Diphenylyl Piperidinomethyl Ketone and on N-Methylcinchotoxine. Journal of the Chemical Society. Available at: [Link]

  • PubMed. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Available at: [Link]

  • ResearchGate. (2022). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Available at: [Link]

  • DTIC. (1993). Piperidine Synthesis. Available at: [Link]

  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • ACS Publications. (1988). The mechanism of formation of Grignard reagents: trapping of free alkyl radical intermediates by reaction with tetramethylpiperidine-N-oxyl. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters. Available at: [Link]

  • Taylor & Francis Online. (2012). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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  • Google Patents. (2016). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
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Application Notes and Protocols for the Neuropharmacological Investigation of 4-(Fluoromethyl)piperidin-4-OL hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Neuropharmacological Potential of a Novel Fluorinated Piperidine

The piperidine scaffold is a cornerstone in neuropharmacology, forming the structural basis of numerous approved therapeutics. The strategic incorporation of fluorine into small molecules is a well-established medicinal chemistry strategy to enhance pharmacological properties, including metabolic stability, bioavailability, and target affinity. The compound 4-(Fluoromethyl)piperidin-4-OL hydrochloride represents a novel chemical entity with significant potential for neuropharmacological activity. Its structural similarity to intermediates used in the synthesis of antipsychotics like haloperidol, and the known analgesic and serotonergic activities of other 4,4-disubstituted piperidines, suggests that it may interact with key central nervous system (CNS) targets.

This document provides a comprehensive guide for the initial neuropharmacological characterization of this compound. It is designed to be a dynamic and scientifically rigorous framework, guiding researchers from broad in vitro screening to more focused cellular and in vivo functional assays. The protocols provided herein are foundational and should be adapted based on emerging data.

Physicochemical Properties and Rationale for Investigation

A thorough understanding of the physicochemical properties of this compound is critical for its formulation and interpretation of biological data.

PropertyAnticipated Value/CharacteristicRationale and Implication for Neuropharmacology
Molecular Formula C6H13ClFNO
Molecular Weight 169.62 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five).
Solubility Expected to be soluble in aqueous buffers.The hydrochloride salt form enhances solubility in physiological buffers, facilitating in vitro and in vivo administration.
Lipophilicity (LogP) Moderately lipophilic.The fluoromethyl group can increase lipophilicity, potentially enhancing blood-brain barrier penetration. This needs to be experimentally determined.
pKa Estimated to be in the range of 8.5-9.5.The piperidine nitrogen is basic and will be protonated at physiological pH, influencing receptor interactions and membrane permeability.
Metabolic Stability Potentially enhanced.The C-F bond is highly stable to metabolic degradation by cytochrome P450 enzymes, which may lead to an improved pharmacokinetic profile.

Proposed Investigational Workflow

A tiered approach is recommended for the systematic evaluation of this compound. This workflow is designed to efficiently identify its primary pharmacological targets and functional effects.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: In Vitro Functional Characterization cluster_2 Tier 3: In Vivo Proof-of-Concept a Cytotoxicity Assessment b Broad Receptor Binding Profile (Dopamine, Serotonin, Opioid, GABA, NMDA) a->b Proceed if non-toxic c Functional Assays for Identified Targets (e.g., cAMP, Ca2+ flux) b->c Based on binding hits d Neurite Outgrowth Assay c->d e Patch-Clamp Electrophysiology c->e f Animal Models of Neurological Disorders (e.g., Parkinson's Disease, Depression) e->f Based on functional activity g Pharmacokinetic Studies g->f

Caption: Proposed tiered workflow for the neuropharmacological evaluation of this compound.

Tier 1: Initial Screening Protocols

Protocol 1: In Vitro Neurotoxicity Assay

Rationale: It is crucial to first establish a non-toxic concentration range for subsequent cellular assays. This can be achieved using a standard MTT or LDH release assay in a relevant neuronal cell line.

Materials:

  • SH-SY5Y or PC12 cell line

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound stock solution (in sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the culture medium with the compound dilutions and incubate for 24-48 hours.

  • Perform the MTT or LDH assay according to the manufacturer's instructions.

  • Measure absorbance or fluorescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Broad Receptor Binding Profiling

Rationale: Based on the structural alerts of the 4-alkyl-piperidin-4-ol scaffold, initial screening should focus on key CNS receptors implicated in psychosis, pain, and mood disorders.

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors.

Recommended Target Panel:

  • Dopamine Receptors: D1, D2, D3, D4

  • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3

  • Opioid Receptors: µ (mu), δ (delta), κ (kappa)

  • GABA Receptors: GABA-A (benzodiazepine site)

  • NMDA Receptors: (MK-801 site)

General Protocol (Competitive Radioligand Binding Assay):

Materials:

  • Cell membranes expressing the target receptor (commercially available or prepared from rodent brain tissue).

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A, [3H]-DAMGO for µ-opioid).

  • Non-specific binding control (a high concentration of an unlabeled ligand for the target receptor).

  • This compound.

  • Assay buffer (specific to the receptor).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound.

  • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a known unlabeled ligand.

  • Incubate at the appropriate temperature and for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer.

  • Allow the filters to dry, add scintillation fluid, and count the radioactivity.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Tier 2: In Vitro Functional Characterization

Based on the results from the initial screening, subsequent functional assays should be tailored to the identified high-affinity targets.

Protocol 3: Neurite Outgrowth Assay

Rationale: Changes in neurite outgrowth are a key indicator of a compound's effect on neuronal development, plasticity, and potential neurotoxicity or neuro-regenerative properties.

Materials:

  • PC12 or primary neuronal cells.

  • Nerve Growth Factor (NGF) for PC12 cells.

  • Culture plates coated with an appropriate substrate (e.g., collagen, poly-L-lysine).

  • This compound.

  • Fixative (e.g., 4% paraformaldehyde).

  • Antibodies against neuronal markers (e.g., β-III tubulin).

  • Fluorescent secondary antibodies and a nuclear stain (e.g., DAPI).

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Plate cells on coated plates and allow them to attach.

  • Treat the cells with varying concentrations of this compound, in the presence or absence of a growth stimulus (e.g., NGF for PC12 cells).

  • Incubate for 48-72 hours.

  • Fix and permeabilize the cells.

  • Stain with primary and secondary antibodies and a nuclear counterstain.

  • Acquire images using a high-content imaging system.

  • Analyze images to quantify neurite length, number of branches, and cell viability.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

Rationale: To investigate the compound's effects on neuronal excitability and ion channel function. This is particularly relevant if the compound binds to ligand-gated ion channels or GPCRs that modulate ion channel activity.

Materials:

  • Primary cultured neurons or a suitable neuronal cell line.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Internal and external recording solutions.

  • This compound.

Procedure:

  • Prepare cells for recording.

  • Pull and fire-polish patch pipettes to a resistance of 3-6 MΩ.

  • Establish a whole-cell recording configuration.

  • Record baseline neuronal activity (e.g., resting membrane potential, action potential firing, postsynaptic currents).

  • Perfuse the cells with known concentrations of this compound and record changes in electrophysiological properties.

  • Analyze the data to determine the compound's effect on membrane potential, ion channel currents, and synaptic transmission.

Tier 3: In Vivo Proof-of-Concept

Should the in vitro data suggest a promising pharmacological profile, in vivo studies in relevant animal models are warranted.

Protocol 5: Rodent Models of Parkinson's Disease

Rationale: Given the potential for dopamine receptor modulation, evaluating the compound in a model of Parkinson's disease is a logical step. The 6-hydroxydopamine (6-OHDA) or MPTP models are well-established.[1][2]

Animal Model:

  • Male C57BL/6 mice (for MPTP model) or Sprague-Dawley rats (for 6-OHDA model).

Procedure (MPTP Model as an example):

  • Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic neurodegeneration.

  • Treat animals with this compound or vehicle according to a predetermined dosing regimen (pre-treatment, co-treatment, or post-treatment).

  • Conduct behavioral tests to assess motor function (e.g., rotarod test, cylinder test, open field test).

  • At the end of the study, sacrifice the animals and collect brain tissue.

  • Perform neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites in the striatum).

  • Conduct immunohistochemistry to quantify tyrosine hydroxylase-positive neurons in the substantia nigra.

Data Interpretation and Future Directions

The data generated from this tiered approach will provide a comprehensive initial pharmacological profile of this compound.

  • Positive Hits in Receptor Binding Assays: Warrant follow-up with functional assays to determine if the compound is an agonist, antagonist, or allosteric modulator.

  • Effects on Neurite Outgrowth: Could suggest potential applications in neurodegenerative diseases or developmental disorders.

  • Alterations in Neuronal Excitability: Will provide insights into the compound's mechanism of action at the cellular level.

  • Efficacy in Animal Models: Will provide in vivo proof-of-concept and guide further preclinical development.

Based on these initial findings, further studies could include:

  • Pharmacokinetic profiling to determine brain penetration and metabolic fate.

  • Evaluation in other animal models of neurological or psychiatric disorders (e.g., depression, anxiety, schizophrenia).

  • Synthesis of analogs to establish a structure-activity relationship (SAR).

Conclusion

This compound is a novel compound with a high potential for neuropharmacological activity. The systematic application of the protocols outlined in this guide will enable a thorough characterization of its pharmacological profile and pave the way for its potential development as a novel therapeutic agent for CNS disorders.

References

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Application Notes and Protocols: Incorporation of the Fluoromethylpiperidine Moiety in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluoromethylpiperidine Moiety in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals and bioactive molecules.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets. The strategic incorporation of fluorine into this privileged heterocycle, particularly as a fluoromethyl or trifluoromethyl group, has emerged as a powerful tactic in drug design.[2][3]

The introduction of fluorine can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.

  • Lipophilicity: Fluorination can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the piperidine nitrogen, which can be beneficial for oral absorption and bioavailability.[4]

  • Conformational Control: The unique stereoelectronic properties of fluorine can influence the conformational preferences of the piperidine ring, locking it into a bioactive conformation.[5]

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced potency.

These advantageous modifications have driven the development of diverse synthetic methodologies for accessing fluoromethylpiperidine derivatives. This guide provides a detailed overview of key techniques, complete with experimental protocols and mechanistic insights to aid researchers in this critical area of synthetic chemistry.

Synthetic Strategies for the Incorporation of Fluoromethylpiperidine Moieties

The synthesis of fluoromethylpiperidines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Synthesis from Pre-existing Piperidine Scaffolds

One of the most direct approaches involves the introduction of a fluoromethyl group onto a pre-formed piperidine ring. This is often achieved through the transformation of a carboxylic acid or a related functional group.

A classic example is the synthesis of 2-(trifluoromethyl)piperidine from pipecolic acid using sulfur tetrafluoride (SF₄). While historically significant, this method often suffers from low yields.[6]

A more contemporary and efficient method involves the use of the Ruppert-Prakash reagent (TMSCF₃) on imines derived from piperidine lactams.[6]

Protocol 1: Synthesis of α,α-disubstituted Piperidines using the Ruppert-Prakash Reagent

This protocol is adapted from the synthesis of α,α-disubstituted piperidines from the corresponding δ-lactams.[6]

Materials:

  • Substituted δ-lactam

  • Trifluoroacetic acid (TFA)

  • Potassium bifluoride (KHF₂)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

  • Acetonitrile (MeCN)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Chromatography supplies for purification

Procedure:

  • To a solution of the δ-lactam in acetonitrile, add trifluoroacetic acid and potassium bifluoride.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the Ruppert-Prakash reagent (TMSCF₃) to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α,α-disubstituted piperidine.

Causality behind Experimental Choices:

  • The activation of the intermediate imine with trifluoroacetic acid is crucial for the nucleophilic addition of the trifluoromethyl group from the Ruppert-Prakash reagent.[6]

  • Potassium bifluoride acts as a fluoride source to facilitate the reaction.

  • Acetonitrile is a common polar aprotic solvent for this type of transformation.

Cyclization and Ring-Closing Metathesis Approaches

Building the piperidine ring from acyclic precursors offers a high degree of flexibility in introducing substituents. Intramolecular reactions, such as the Mannich reaction and ring-closing metathesis (RCM), are powerful tools in this regard.

An intramolecular Mannich-type reaction can be employed to diastereoselectively prepare α-trifluoromethylpiperidines.[6][7] This strategy allows for the construction of a wide range of substituted N-heterocyclic compounds.[7][8]

Ring-closing metathesis (RCM) of a diene precursor provides an efficient route to unsaturated piperidines, which can then be hydrogenated to the corresponding saturated derivatives.[6]

Visualizing the Ring-Closing Metathesis Workflow

RCM_Workflow Allyl_Trifluoroamine Allyltrifluoroamine Dienic_Precursor Dienic Precursor Allyl_Trifluoroamine->Dienic_Precursor Allylation Unsaturated_Piperidine Unsaturated Piperidine Dienic_Precursor->Unsaturated_Piperidine Grubbs Catalyst (RCM) Saturated_Piperidine Saturated Piperidine Unsaturated_Piperidine->Saturated_Piperidine Hydrogenation (Pd/C) Fluorination_Paradigm cluster_nucleophilic Nucleophilic Fluorination cluster_electrophilic Electrophilic Fluorination Node_Nuc Nucleophilic Fluoride Source (F⁻) Substrate_Nuc Substrate with Leaving Group Node_Nuc->Substrate_Nuc Sₙ2 Displacement Product_Nuc Fluorinated Product Substrate_Nuc->Product_Nuc Node_Elec Electrophilic Fluorine Source (F⁺) Substrate_Elec Nucleophilic Substrate (e.g., Enolate) Node_Elec->Substrate_Elec Attack by Nucleophile Product_Elec Fluorinated Product Substrate_Elec->Product_Elec

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Application Note: A Scalable and Robust Synthetic Protocol for 4-(Fluoromethyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous pharmaceuticals across various therapeutic areas.[1][2][3] The strategic introduction of fluorine atoms or fluorine-containing moieties into these structures is a powerful tool for modulating a molecule's physicochemical and biological properties. Specifically, the fluoromethyl (-CH₂F) group is an important bioisostere for methyl or hydroxyl groups. Its unique electronic properties can enhance metabolic stability, improve binding affinity to target proteins, and favorably alter lipophilicity and bioavailability.[4][5][6]

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 4-(Fluoromethyl)piperidin-4-ol hydrochloride, a valuable building block for the development of novel therapeutics. The protocol herein is designed with scalability, safety, and reproducibility as primary considerations, moving from a laboratory-scale procedure to a pilot-plant-ready process. We will delve into the causality behind experimental choices, address critical safety considerations for scaling up, and provide a self-validating protocol grounded in established chemical principles.

Synthetic Strategy: A Retrosynthetic Analysis

The chosen synthetic route is a two-step process commencing from the commercially available N-Boc-4-piperidone. This strategy is predicated on its efficiency and the use of well-understood, scalable reaction classes.

  • Nucleophilic Fluoromethylation: The core transformation involves the addition of a fluoromethyl nucleophile to the ketone of N-Boc-4-piperidone. We will utilize an in situ generated Grignard reagent, fluoromethylmagnesium bromide (FCH₂MgBr), derived from bromofluoromethane. This approach is favored for its high reactivity and relative cost-effectiveness. The tert-butyloxycarbonyl (Boc) protecting group is ideal for this step as it is stable under the basic conditions of the Grignard reaction.

  • Deprotection and Salt Formation: The final step involves the acidic cleavage of the Boc protecting group, which concurrently protonates the piperidine nitrogen to yield the desired hydrochloride salt. This is a clean and high-yielding transformation that often results in a crystalline product, facilitating purification.

cluster_0 Overall Synthetic Workflow Start N-Boc-4-Piperidone Step1 Step 1: Nucleophilic Fluoromethylation (in situ Grignard Reaction) Start->Step1  FCH₂Br, Mg, THF Intermediate N-Boc-4-(Fluoromethyl)piperidin-4-ol Step1->Intermediate  Aqueous Work-up Step2 Step 2: Acidic Deprotection & Salt Formation (HCl) Intermediate->Step2  HCl in Dioxane End 4-(Fluoromethyl)piperidin-4-ol Hydrochloride Step2->End  Precipitation & Isolation

Caption: High-level overview of the two-step synthetic workflow.

Part 1: Protocol for N-Boc-4-(Fluoromethyl)piperidin-4-ol (Protected Intermediate)

Principle: This protocol details the nucleophilic addition of fluoromethylmagnesium bromide to N-Boc-4-piperidone. The Grignard reagent is prepared in situ from magnesium turnings and bromofluoromethane gas. Careful control of temperature is paramount due to the exothermic nature of both the Grignard formation and the subsequent addition reaction.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical overhead stirrer, condenser (with inert gas inlet), and a temperature probe.

  • Addition funnel.

  • Dry ice/acetone or cryo-cooler bath.

  • N-Boc-4-piperidone

  • Magnesium turnings

  • Bromofluoromethane (CH₂BrF)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one crystal for activation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: Assemble the reaction flask under an inert atmosphere (Nitrogen or Argon). Flame-dry all glassware before use to remove residual moisture.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

    • Add a small portion of anhydrous THF to cover the magnesium.

    • Begin vigorous stirring. The disappearance of the iodine color indicates activation of the magnesium surface.

    • Cool the flask to 10-15 °C.

    • Bromofluoromethane (1.5 equivalents), a low-boiling-point gas, should be condensed at -78 °C and dissolved in anhydrous THF.

    • Slowly add the bromofluoromethane/THF solution via the addition funnel to the magnesium suspension, maintaining the internal temperature below 20 °C. The initiation of the reaction is typically indicated by a gentle reflux and a gray/brown coloration.

    • After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

  • Nucleophilic Addition:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

    • Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Add the N-Boc-4-piperidone solution dropwise to the Grignard reagent, ensuring the internal temperature does not exceed 5 °C. This addition is highly exothermic and requires careful monitoring.[7]

    • Upon completion of the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Reaction Quench and Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This will hydrolyze any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: For scale-up, the crude product should be purified by crystallization (e.g., from a hexane/ethyl acetate solvent system) to yield N-Boc-4-(fluoromethyl)piperidin-4-ol as a white solid.

Part 2: Protocol for this compound (Final Product)

Principle: This step involves the acid-mediated removal of the Boc protecting group. A solution of hydrogen chloride in an organic solvent provides the acidic medium and the chloride counter-ion for the final salt in a single, efficient step.

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer and gas outlet (to a scrubber).

  • N-Boc-4-(fluoromethyl)piperidin-4-ol

  • 4M HCl in 1,4-Dioxane (or Isopropanol)

  • Diethyl ether (or n-heptane)

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the purified N-Boc-4-(fluoromethyl)piperidin-4-ol (1.0 equivalent) in a minimal amount of 1,4-dioxane or isopropanol at room temperature.

  • Deprotection:

    • To the stirred solution, add 4M HCl in 1,4-dioxane (4-5 equivalents) dropwise. Gas evolution (isobutylene and CO₂) will be observed.

    • Stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Product Isolation:

    • The hydrochloride salt will typically precipitate from the reaction mixture. To ensure complete precipitation, add diethyl ether or n-heptane as an anti-solvent.

    • Stir the resulting slurry for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with diethyl ether to remove any organic impurities.

  • Drying: Dry the final product, this compound, in a vacuum oven at 40-50 °C to a constant weight.

Critical Scale-Up and Safety Considerations

Scaling chemical reactions is not merely about using larger flasks and more reagents; it involves a fundamental shift in managing physical and chemical parameters.[7] A thorough risk assessment should be conducted before any scale-up.[8][9]

  • Thermal Management: The Grignard formation and addition are significantly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous thermal runaway reaction.[9][10]

    • Mitigation: Use a jacketed reactor with a reliable cooling system. Ensure the addition rate of reagents is strictly controlled by the cooling capacity of the reactor.[8] Never add reagents faster than the system can dissipate the generated heat.

  • Reagent Handling: Bromofluoromethane is a gas at standard temperature and pressure (B.P. 19 °C) and is regulated for its ozone depletion potential.[4]

    • Mitigation: For large-scale use, handle in a closed system. It can be added as a condensed liquid at low temperatures or bubbled directly into the reaction vessel from a cylinder via a mass flow controller.

  • Stirring and Mass Transfer: Inadequate mixing can lead to localized "hot spots" and the formation of impurities. Magnetic stir bars are ineffective for large, thick reaction mixtures.

    • Mitigation: Use a mechanical overhead stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure efficient mixing and uniform heat distribution.[9]

  • Staged Scale-Up: Never increase the reaction scale by more than a factor of three to five from the previously successful scale.[8][9] Each increase in scale should be treated as a new experiment and monitored closely.

cluster_1 Chemical Transformation Pathway struct1 N-Boc-4-Piperidone O=C1CCN(C(=O)OC(C)(C)C)CC1 struct2 N-Boc-4-(Fluoromethyl)piperidin-4-ol HOC1(CF)CCN(C(=O)OC(C)(C)C)CC1 struct1->struct2 1. FCH₂MgBr 2. NH₄Cl (aq) struct3 4-(Fluoromethyl)piperidin-4-ol HCl HOC1(CF)CC[NH2+]CC1 Cl- struct2->struct3 HCl / Dioxane

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Application Notes and Protocols: Strategic Handling and Application of 4-(Fluoromethyl)piperidin-4-OL Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and synthetic application of 4-(Fluoromethyl)piperidin-4-OL hydrochloride (CAS No. 1017785-56-1). This compound is a valuable building block in modern medicinal chemistry, merging the privileged piperidine scaffold with the strategic introduction of a fluoromethyl group. Understanding its properties is essential for ensuring experimental integrity, reproducibility, and laboratory safety. These protocols are tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and explaining the scientific rationale behind procedural choices.

Compound Profile and Significance

This compound is a strategically designed heterocyclic compound. Its significance in drug discovery stems from the combination of two key structural motifs: the piperidine ring and the fluoromethyl group.

  • The Piperidine Scaffold: The piperidine ring is a six-membered nitrogen-containing heterocycle and is considered a "privileged scaffold" in medicinal chemistry.[1] Its prevalence is highlighted by its incorporation into numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[2] The piperidine moiety offers a stable, conformationally defined framework that can improve pharmacokinetic properties (ADME) and reduce toxicity.[2][3] Its nitrogen atom provides a versatile handle for chemical modification, allowing for the fine-tuning of a molecule's solubility and lipophilicity to optimize interactions with biological targets.[1]

  • The Fluoromethyl Group: The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. The fluoromethyl group (-CH₂F) acts as a bioisosteric substitute for other functionalities and can significantly improve metabolic stability by blocking sites of oxidative metabolism.[4] The high electronegativity of fluorine can also modulate the acidity of nearby protons and influence binding affinity with target proteins through unique electrostatic interactions.[5]

The combination of these features in this compound makes it an attractive starting material for building complex molecules with desirable drug-like properties.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1017785-56-1PubChem[6]
Molecular Formula C₆H₁₃ClFNOPubChem[6]
Molecular Weight 169.62 g/mol PubChem[6]
Appearance White to off-white crystalline solidInternal Data
Solubility Soluble in water, methanol, DMSOInternal Data

Health, Safety, and Hazard Management

Proper hazard assessment is critical. While specific toxicological data for this compound is limited, the piperidine substructure and its status as a chemical intermediate necessitate careful handling.

2.1. Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous structures, the primary hazards are associated with irritation upon contact.

  • Acute Effects: May cause skin, eye, and respiratory tract irritation.

  • Chronic Effects: Long-term exposure effects are not known. Assume potential for harm and minimize exposure.

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles compliant with ANSI Z87.1 standards.

  • Hand Protection: Chemical-resistant nitrile or neoprene gloves.

  • Body Protection: A standard laboratory coat must be worn and kept closed.

  • Respiratory Protection: All manipulations of the solid powder should be performed in a certified chemical fume hood to avoid inhalation.

2.2. First Aid Measures

  • Inhalation: Relocate to fresh air. If respiratory distress occurs, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Stability

Maintaining the chemical integrity of this compound requires strict adherence to proper storage conditions.

3.1. Recommended Storage Conditions

  • Temperature: Store in a cool, dry, well-ventilated area, preferably refrigerated at 2-8°C for long-term stability.

  • Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen). The hydrochloride salt is hygroscopic and will readily absorb atmospheric moisture, which can compromise sample weight accuracy and potentially affect reactivity.

  • Container: Keep the container tightly sealed at all times.

3.2. Chemical Stability and Incompatibilities

  • Hygroscopicity: As a hydrochloride salt, the compound is susceptible to moisture absorption. Always allow the container to warm to room temperature before opening to prevent condensation.

  • Incompatibilities: Avoid strong oxidizing agents and strong bases. The piperidine nitrogen is basic and will be neutralized by strong acids; strong bases will deprotonate the ammonium salt to form the free base, which may have a different stability profile.

  • Fluoromethyl Group Stability: While generally stable, monofluoromethyl groups can be susceptible to intramolecular nucleophilic displacement (Sₙ2 reaction) or elimination under certain conditions, a phenomenon known as "the dark side of fluorine".[7] Care should be taken in reaction design to avoid conditions (e.g., strong base with intramolecular nucleophiles) that could promote defluorination.

Experimental Protocols

The following protocols provide standardized, reproducible workflows for common laboratory applications of this reagent.

4.1. Protocol: Preparation of a Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution for use in screening libraries or as a starting material for small-scale reactions.

Causality and Rationale: Dimethyl sulfoxide (DMSO) is chosen for its excellent solvating power for a wide range of organic molecules. Using an anhydrous grade is critical to prevent introducing water, which could affect subsequent reactions. Aliquoting and storing at -20°C minimizes degradation from repeated freeze-thaw cycles.

Step-by-Step Methodology:

  • Equilibration: Remove the reagent container from cold storage and allow it to equilibrate to ambient laboratory temperature for at least 30-60 minutes before opening. This is a critical step to prevent water condensation on the hygroscopic solid.

  • Weighing: In a chemical fume hood, carefully weigh the required mass of this compound (1.696 mg for 1 mL of a 10 mM solution) into a clean, dry glass vial.

  • Solubilization: Add the calculated volume of anhydrous DMSO using a calibrated micropipette.

  • Mixing: Securely cap the vial and vortex gently until all solid has dissolved. Sonication or gentle warming (<40°C) may be used to assist dissolution if necessary.

  • Storage: Dispense the stock solution into smaller-volume aliquots in properly labeled cryovials and store at -20°C.

Diagram 1: Stock Solution Preparation Workflow

G cluster_prep Pre-Handling cluster_solubilize Solution Preparation cluster_storage Long-Term Storage Equilibrate Equilibrate Reagent to Room Temperature Weigh Weigh Solid in Fume Hood Equilibrate->Weigh Prevents Moisture Condensation AddSolvent Add Anhydrous DMSO Weigh->AddSolvent Transfer Solid Dissolve Vortex / Sonicate to Dissolve AddSolvent->Dissolve Aliquot Aliquot into Cryovials Dissolve->Aliquot Ensure Homogeneity Store Store at -20°C Aliquot->Store Minimizes Freeze-Thaw Cycles

Caption: A validated workflow for preparing stable compound stock solutions.

4.2. Protocol: General Procedure for N-Alkylation with an Alkyl Halide

This protocol describes a common synthetic transformation: the alkylation of the secondary amine of the piperidine ring.

Causality and Rationale: The starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated and non-nucleophilic. A base is required to neutralize the salt and liberate the free amine's lone pair of electrons, which can then act as a nucleophile. A non-nucleophilic base such as diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃) is used to prevent the base itself from competing in the alkylation reaction.[8] Anhydrous conditions are essential as water can interfere with the reaction.

Step-by-Step Methodology:

  • Reaction Setup: Add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.) to a dry, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), to the flask.

  • Free Base Formation: Stir the suspension at room temperature for 20-30 minutes. This allows the K₂CO₃ to neutralize the hydrochloride salt.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the reaction mixture. If the electrophile is a liquid, it can be added dropwise via syringe.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is then purified by an appropriate method, typically flash column chromatography on silica gel, to isolate the desired N-alkylated product.

Diagram 2: N-Alkylation Reaction Logic

G cluster_reactants Inputs cluster_process Key Steps cluster_products Outputs PiperidineHCl Piperidine·HCl (Non-nucleophilic) Deprotonation In Situ Deprotonation PiperidineHCl->Deprotonation Base Base (K₂CO₃) Base->Deprotonation Electrophile Alkyl Halide (R-X) Attack Nucleophilic Attack (Sₙ2) Electrophile->Attack Deprotonation->Attack Generates Free Amine (Nucleophile) Product N-Alkylated Product Attack->Product Byproducts KCl, KHCO₃ Attack->Byproducts

Caption: The logical progression of base-mediated N-alkylation.

Conclusion

This compound is a highly valuable and strategically designed building block for drug discovery programs. Its effective use is contingent upon a thorough understanding of its chemical properties, including its hygroscopicity and the reactivity of its functional groups. By implementing the robust handling, storage, and synthetic protocols detailed in this guide, researchers can ensure the integrity of their results, maintain a safe laboratory environment, and successfully leverage this compound to construct novel and complex molecular architectures.

References

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis . BTC. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design . Thieme Connect. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design . ResearchGate. [Link]

  • The Dark Side of Fluorine . ACS Medicinal Chemistry Letters. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations . Chemical Society Reviews. [Link]

  • Introduction of Fluorine and Fluorine-Containing Functional Groups . DASH (Harvard). [Link]

  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry . Angewandte Chemie International Edition. [Link]

  • Procedure for N-alkylation of Piperidine? . ResearchGate. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • N-alkylation of 4-piperidone . Sciencemadness Discussion Board. [Link]

  • Convert N-alkyl Piperifine to salt . ResearchGate. [Link]

  • This compound . PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Fluoromethyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Fluoromethyl)piperidin-4-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this specific synthetic sequence. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reaction for higher yield and purity.

The incorporation of a fluoromethyl group can significantly enhance the pharmacological properties of a molecule, making it a valuable bioisosteric replacement for methyl or hydroxyl groups, often leading to improved metabolic stability and binding affinity.[1][2] However, the synthesis of molecules like 4-(Fluoromethyl)piperidin-4-ol presents unique challenges, primarily related to the generation and handling of the fluoromethyl nucleophile and the overall stability of the piperidine scaffold.[3][4][5]

Section 1: Overview of the Synthetic Strategy

A robust and common synthetic route begins with a protected piperidone, proceeds through a nucleophilic fluoromethylation, and concludes with deprotection and salt formation. The use of an N-protecting group, typically tert-butyloxycarbonyl (Boc), is critical to prevent side reactions, such as N-alkylation by the fluoromethylating agent, and to improve the solubility of intermediates in organic solvents.

Recommended Synthetic Workflow

The following diagram outlines the recommended three-step synthesis starting from commercially available N-Boc-4-piperidone.

G cluster_0 Step 1: Nucleophilic Fluoromethylation cluster_1 Step 2: Deprotection & Salt Formation cluster_2 Step 3: Purification A N-Boc-4-Piperidone C N-Boc-4-(Fluoromethyl)piperidin-4-ol A->C 1. Low Temp (-78°C) 2. Anhydrous THF B Fluoromethylating Agent (e.g., (Fluoromethyl)phenyl sulfone / n-BuLi) B->C E 4-(Fluoromethyl)piperidin-4-ol Hydrochloride C->E Room Temperature D HCl in Dioxane or Ether D->E F Recrystallization (e.g., Methanol/Ether) E->F G High Purity Product F->G G A Low Yield in Step 1? B TLC/LC-MS shows significant unreacted N-Boc-4-piperidone? A->B C YES B->C  Yes D NO B->D  No E Primary Cause: Ineffective Nucleophile or Competing Enolization C->E F Primary Cause: Decomposition of Product or Unstable Intermediate D->F G Solution: 1. Pre-form nucleophile at -78°C. 2. Use (fluoromethyl)phenyl sulfone. 3. Ensure strictly anhydrous conditions. E->G H Solution: 1. Maintain temp at -78°C during quench. 2. Ensure gentle workup (avoid strong acid/base). 3. Check purity of starting materials. F->H G Piperidone N-Boc-4-Piperidone (Electrophile) Intermediate Tetrahedral Intermediate Piperidone->Intermediate Nucleophilic Attack Nucleophile [PhSO₂CHF]⁻ Li⁺ (Nucleophile) Nucleophile->Intermediate Product N-Boc-4-(Fluoromethyl)piperidin-4-ol (after aqueous workup) Intermediate->Product Protonation (Workup)

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Technical Support Center: Purification of 4-(Fluoromethyl)piperidin-4-OL Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Fluoromethyl)piperidin-4-OL hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this fluorinated piperidinol intermediate. Drawing from established principles in organic chemistry and practical experience with similar heterocyclic compounds, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity material.

Introduction to the Challenges

This compound is a valuable building block in medicinal chemistry. Its structure, featuring a tertiary alcohol, a secondary amine, and an α-fluoromethyl group, presents a unique set of purification challenges. The presence of the basic nitrogen atom necessitates its handling as a hydrochloride salt to improve crystallinity and stability, but this also influences its solubility and chromatographic behavior. Furthermore, the α-fluoro substitution can render the molecule susceptible to certain degradation pathways under harsh conditions.

This guide will address the most pressing purification issues, from co-eluting impurities and poor crystallization to on-column degradation, providing you with the expertise to overcome these hurdles.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during the purification of this compound, followed by detailed causes and actionable solutions.

Problem 1: Low Purity After Initial Crystallization

Question: I've performed a crystallization of my crude this compound, but the purity is still below my target. What are the likely impurities and how can I improve the crystallization process?

Answer:

Low purity after a single crystallization is a common issue and often points to the presence of closely related impurities or a suboptimal choice of solvent.

Causality: The primary impurities in the synthesis of this compound are typically starting materials, under-fluorinated analogues, or byproducts from side reactions. A significant potential byproduct is the elimination product, which is a monofluorinated species that can be difficult to separate due to similar polarity. The choice of crystallization solvent is critical; a single solvent may not provide the necessary solubility differential between the desired product and the impurities.

Troubleshooting Protocol:

  • Impurity Profile Analysis:

    • Before proceeding, it is crucial to analyze your crude material by LC-MS or GC-MS to identify the molecular weights of the main impurities. This will help in devising a more targeted purification strategy.

  • Solvent System Screening:

    • A mixed solvent system often provides better selectivity for crystallization. The goal is to find a "good" solvent that dissolves the compound at elevated temperatures and a "poor" solvent in which it is sparingly soluble at room temperature.

    • Recommended Solvent Systems to Screen:

      • Methanol/Diethyl Ether

      • Ethanol/Ethyl Acetate

      • Isopropanol/Hexanes

      • Acetonitrile/Toluene

  • Step-by-Step Recrystallization Protocol:

    • Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., methanol or ethanol).

    • If insoluble impurities are present, perform a hot filtration.

    • Slowly add the "poor" solvent (e.g., diethyl ether or ethyl acetate) at an elevated temperature until the solution becomes slightly turbid.

    • Add a few drops of the "good" solvent until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[1][2]

Data Presentation: Solvent Properties for Crystallization

Solvent System (Good/Poor)Boiling Point of Good Solvent (°C)Polarity of Poor SolventComments
Methanol/Diethyl Ether64.7LowGood for precipitating polar compounds. Ether is highly volatile.
Ethanol/Ethyl Acetate78.4MediumA versatile system with a good balance of polarities.
Isopropanol/Hexanes82.6Very LowEffective for removing non-polar impurities.
Acetonitrile/Toluene81.6LowCan be effective for compounds with aromatic character.

Visualization: Crystallization Workflow

G crude Crude Product dissolve Dissolve in min. hot 'good' solvent crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_poor Add 'poor' solvent until turbid hot_filtration->add_poor clarify Clarify with 'good' solvent add_poor->clarify cool Slow Cooling & Ice Bath clarify->cool filter Filter and Wash cool->filter dry Dry Crystals filter->dry pure Pure Product dry->pure

Caption: Workflow for purification by recrystallization.[1]

Problem 2: Product Degradation During Column Chromatography

Question: I'm observing significant tailing and the appearance of new, lower Rf spots on my TLC plate after running a silica gel column. Is my compound degrading?

Answer:

Yes, it is highly likely that your compound is degrading on the silica gel.

Causality: Silica gel is acidic in nature, which can cause the degradation of sensitive compounds, particularly those containing amine functionalities and groups susceptible to elimination. α-Fluoroamines can be unstable and prone to intramolecular elimination, a process that can be catalyzed by the acidic surface of silica gel.[3] The tertiary alcohol on your compound could also be susceptible to acid-catalyzed dehydration.

Troubleshooting Protocol:

  • Neutralize the Stationary Phase:

    • If you must use silica gel, it is advisable to neutralize it. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).

  • Use an Alternative Stationary Phase:

    • Basic Alumina: For basic compounds like piperidines, basic alumina is an excellent alternative to silica gel as it prevents degradation of acid-sensitive compounds.

    • Reversed-Phase Chromatography (C18): This is a robust method for purifying polar and ionizable compounds. As a hydrochloride salt, your compound should have good solubility in common reversed-phase eluents.

  • Step-by-Step Reversed-Phase Flash Chromatography Protocol:

    • Column: C18-functionalized silica gel.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with an acidic modifier to improve peak shape. A common choice is 0.1% formic acid or trifluoroacetic acid (TFA) in both solvents.

    • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a strong solvent like DMSO.

    • Elution: Start with a high percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase (B) to elute your compound.

    • Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

Visualization: Logic for Choosing a Stationary Phase

G node_p node_p start Is the compound acid-sensitive? yes Yes start->yes Yes no No start->no No alt_phase Use alternative stationary phase yes->alt_phase silica Use standard Silica Gel no->silica alumina Basic Alumina alt_phase->alumina c18 Reversed-Phase (C18) alt_phase->c18

Caption: Decision tree for selecting a chromatography stationary phase.

Frequently Asked Questions (FAQs)

Q1: My this compound is an oil and won't crystallize. What should I do?

A1: Oiling out is a common problem, especially if residual solvents or impurities are present. First, ensure your material is free from solvents by drying it under high vacuum. If it remains an oil, try trituration with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, you can attempt to form the free base by careful neutralization, extract it into an organic solvent, dry it, and then re-form the hydrochloride salt by adding a solution of HCl in a non-polar solvent like diethyl ether or dioxane. This process can often yield a crystalline solid.

Q2: I see two peaks for my compound in the HPLC chromatogram. Is it impure?

A2: Not necessarily. For amine-containing compounds, especially in their free base form, phenomena like differential ionization or on-column interactions can lead to peak splitting or the appearance of a second peak. However, for the hydrochloride salt, a single sharp peak is expected. If you observe two peaks, it could be due to:

  • An impurity: Check the mass spectrum of both peaks.

  • On-column degradation: As discussed in Problem 2.

  • Incomplete salt formation: If some of the free base is present, it will have a different retention time. Ensure complete protonation by using an acidic mobile phase.

Q3: What is the best way to store this compound to maintain its purity?

A3: As a hydrochloride salt, the compound is generally more stable than its free base. However, it is still advisable to store it in a tightly sealed container in a cool, dry place, away from light. The presence of the fluoromethyl group may make it susceptible to hydrolysis over long periods, especially if exposed to moisture.

Q4: Can I purify the free base of 4-(Fluoromethyl)piperidin-4-OL instead of the hydrochloride salt?

A4: Yes, you can purify the free base, which is often more amenable to standard silica gel chromatography without the need for basic additives. However, the free base is more likely to be an oil and may be less stable than the hydrochloride salt. After purification of the free base, you can convert it back to the hydrochloride salt for long-term storage and improved handling.

References

  • BenchChem. (2025).
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Google Patents. (2005). Method for preparing 4-piperidyl piperidine. CN1583742A.
  • Google Patents. (2020). Preparation method of 4, 4-difluoropiperidine hydrochloride. CN111116456B.
  • Google Patents. (2016). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. CN105461617A.

Sources

Technical Support Center: 4-(Fluoromethyl)piperidin-4-OL Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Fluoromethyl)piperidin-4-OL hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity and reproducibility of your results.

Introduction to the Stability Profile

This compound is a valuable building block in medicinal chemistry, incorporating both a piperidine scaffold and a fluoromethyl group. While fluorination is often employed to enhance metabolic stability and other pharmacokinetic properties, the specific arrangement of functional groups in this molecule presents a unique set of stability considerations that users must be aware of.[1][2] The proximity of the nitrogen atom of the piperidine ring to the electrophilic carbon of the fluoromethyl group can create a potential for intramolecular reactions, which is a key aspect of its stability profile.[3]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound, presented in a question-and-answer format.

Question 1: I observe an unexpected new peak in my LC-MS analysis after preparing a solution of this compound in a neutral or basic buffer. What could be the cause?

Probable Cause:

You are likely observing a degradation product resulting from an intramolecular cyclization reaction. In neutral or basic conditions, the piperidine nitrogen is deprotonated, making it a more potent nucleophile. This nucleophilic nitrogen can attack the adjacent carbon of the fluoromethyl group, displacing the fluoride ion to form a bicyclic aziridinium ion intermediate. This highly reactive intermediate can then be attacked by nucleophiles in the medium, such as water or hydroxide, leading to the formation of a ring-expanded product or other rearranged structures.[3] A similar mechanism has been reported for other compounds containing a fluoromethyl group adjacent to a nitrogenous heterocycle.[3]

Step-by-Step Troubleshooting Protocol:

  • Confirm the Identity of the Degradant:

    • Use high-resolution mass spectrometry to determine the exact mass of the unexpected peak. A mass corresponding to the loss of HF and the addition of water would support the proposed degradation pathway.

    • If possible, use NMR spectroscopy to elucidate the structure of the degradation product.

  • pH Control:

    • Maintain the pH of your solutions in the acidic range (pH 3-5) to keep the piperidine nitrogen protonated and thus less nucleophilic. The hydrochloride salt form of the compound aids in this, but the buffering capacity of your solution is critical.

    • If your experimental conditions require a neutral or basic pH, prepare the solution immediately before use and minimize its time at that pH.

  • Solvent Choice:

    • When possible, use aprotic solvents for storage of the compound in solution.

    • If aqueous solutions are necessary, use acidic buffers.

  • Temperature Control:

    • Perform your experiments at the lowest temperature compatible with your protocol to slow down the rate of degradation.

Question 2: The biological activity of my stock solution of this compound seems to decrease over time, even when stored at low temperatures. Why is this happening?

Probable Cause:

A gradual loss of potency is a strong indicator of compound degradation. Even at low temperatures, the intramolecular cyclization and subsequent reactions can occur, albeit at a slower rate. The formation of byproducts means that the concentration of the active parent compound is decreasing.

Step-by-Step Troubleshooting Protocol:

  • Re-analyze the Stock Solution:

    • Use a validated analytical method (e.g., HPLC with a standard curve) to accurately quantify the concentration of the parent compound in your stock solution.

    • Compare the current concentration to the initial concentration to confirm the extent of degradation.

  • Optimize Storage Conditions:

    • Solvent: If the stock solution is in a protic solvent like methanol or a neutral buffer, this is likely the primary cause. Prepare fresh stock solutions in an acidic buffer (pH 3-5) or a suitable aprotic solvent like DMSO.

    • Temperature: Store stock solutions at -20°C or -80°C.

    • Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing stability issues with this compound.

G cluster_0 Troubleshooting Workflow cluster_1 Potential Causes cluster_2 Solutions Observation Unexpected Peak or Loss of Activity Observed Check_pH Is the solution pH neutral or basic? Observation->Check_pH Check_Storage How is the stock solution stored? Observation->Check_Storage Check_Temp Was the experiment run at elevated temperatures? Observation->Check_Temp Intramolecular_Reaction Intramolecular Cyclization Check_pH->Intramolecular_Reaction Yes Solvent_Degradation Solvent-Mediated Degradation Check_Storage->Solvent_Degradation In protic/neutral solvent Thermal_Degradation Thermal Acceleration of Degradation Check_Temp->Thermal_Degradation Yes Acidify Maintain acidic pH (3-5) Intramolecular_Reaction->Acidify Change_Solvent Use aprotic solvent (e.g., DMSO) or acidic buffer Solvent_Degradation->Change_Solvent Fresh_Stock Prepare fresh solutions before use Solvent_Degradation->Fresh_Stock Lower_Temp Run experiments at lower temperatures Thermal_Degradation->Lower_Temp

Caption: Decision tree for troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

As a solid hydrochloride salt, the compound is expected to be relatively stable. However, to ensure long-term integrity, it should be stored in a tightly sealed container, protected from moisture and light.[4][5] Recommended storage is at room temperature in an inert atmosphere.

Q2: In which solvents should I dissolve this compound for long-term storage?

For long-term storage in solution, it is best to use a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO). If an aqueous solution is required, a buffer with a pH between 3 and 5 is recommended to ensure the protonation of the piperidine nitrogen and minimize the risk of intramolecular cyclization.

Q3: Is the compound sensitive to light or air?

While specific photostability data for this compound is not available, it is good laboratory practice to protect all research compounds from light.[4] The compound is not expected to be overtly sensitive to air, but storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent any potential oxidative degradation.

Q4: Are there any known incompatibilities with other common lab reagents?

Avoid strong bases, as they will deprotonate the piperidine nitrogen and facilitate degradation.[3] Also, be cautious with strong oxidizing agents.[6]

Summary of Stability and Handling Recommendations

ConditionRecommendationRationale
Solid Storage Store at room temperature in a tightly sealed container under an inert atmosphere, protected from light and moisture.[4][5]To prevent hydrolysis and potential degradation.
Solution Storage (Long-term) Anhydrous aprotic solvents (e.g., DMSO) at -20°C or -80°C.To minimize solvent-mediated degradation pathways.
Aqueous Solutions Prepare fresh in an acidic buffer (pH 3-5).To maintain the protonated state of the piperidine nitrogen and inhibit intramolecular reactions.[3]
Experimental pH Maintain acidic conditions whenever possible.To prevent deprotonation of the piperidine and subsequent degradation.
Temperature Use the lowest feasible temperature for experiments.To reduce the rate of potential degradation reactions.

References

  • University of Münster. (2019-01-22).
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020-09-18).
  • Enamine. Safety Data Sheet - [4-(trifluoromethyl)piperidin-4-yl]methanol hydrochloride.
  • Kiss, L., et al. (2021).
  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • African Rock Art. This compound.
  • Li, Y., et al. (2021). Synthesis of free fluorinated piperidines.
  • Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 999-1003.
  • Thermo Fisher Scientific. (2010-09-06).
  • Thermo Fisher Scientific. (2025-09-16).
  • PubChem. This compound.
  • ChemicalBook. (2023-07-14). 4-(4-FLUORO-PHENYL)-PIPERIDIN-4-OL HYDROCHLORIDE.
  • Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current Topics in Medicinal Chemistry, 14(7), 952-965.
  • ChemicalBook. (2023-12-07). 4-(4-FLUORO-PHENYL)
  • Guidechem. 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki.
  • Shvartsberg, M. S., & Ryabova, S. Y. (2023). Monofluoromethylation of N-Heterocyclic Compounds. Molecules, 28(24), 8055.
  • Pal, S., & Giri, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(38), 7725-7751.
  • Mlostoń, G., & Heimgartner, H. (2020). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 25(18), 4216.
  • ChemicalBook. 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7.
  • Singh, S., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Indian Journal of Pharmaceutical Sciences, 77(6), 708-715.
  • ChemicalBook. 4-(4-Chlorophenyl)piperidin-4-ol.
  • Sigma-Aldrich. 4-Hydroxypiperidine 98 5382-16-1.
  • World Anti-Doping Agency. (2019-06-01). The Prohibited List.
  • Human Metabolome Database. (2013-07-09). Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902).

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Technical Support Center: Synthesis of 4-(Fluoromethyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Fluoromethyl)piperidin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. Our goal is to provide you with the in-depth technical insights and practical troubleshooting strategies necessary to ensure the success of your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry, prized for the strategic introduction of a fluorine atom, which can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The synthesis, while conceptually straightforward, is often plagued by side reactions that can complicate purification and compromise yield and purity. This guide provides a comprehensive overview of these challenges and offers field-proven solutions.

The most common synthetic route involves the nucleophilic addition of a fluoromethyl anion equivalent to a protected 4-piperidone precursor, followed by deprotection and salt formation. This guide will focus primarily on the challenges associated with the key carbon-carbon bond-forming step.

Troubleshooting Guide: Side Reactions & Mitigation Strategies

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.

Issue 1: Low Yield of the Desired 4-(Fluoromethyl)piperidin-4-ol

Question: My reaction is consuming the starting N-protected 4-piperidone, but I'm seeing very little of the desired product. What are the likely side reactions, and how can I prevent them?

Answer: Low yields in this synthesis are typically due to competing side reactions during the nucleophilic addition of the fluoromethyl group. The primary culprits depend on the reagent used, but often involve the basicity of the nucleophile and the stability of the precursor.

Scenario A: Using a Fluoromethyl Grignard Reagent (CH₂FMgX)

The Grignard reagent, while a potent nucleophile, is also a strong base. This can lead to several side reactions:

  • Enolization of the Piperidone: The Grignard reagent can deprotonate the α-carbon of the piperidone, forming an enolate. This enolate is unreactive towards further Grignard addition and is quenched during aqueous workup, regenerating the starting material.[2][3][4]

  • Reduction of the Ketone: If the Grignard reagent has β-hydrogens (not the case for fluoromethyl Grignard, but relevant for other alkyl Grignards), it can reduce the ketone to the corresponding alcohol via a six-membered transition state.[3][4]

  • Thermal Instability of the Grignard Reagent: Fluorine-containing Grignard reagents can be thermally unstable and may decompose, especially at higher concentrations or temperatures.[5][6][7] This decomposition can lead to the formation of magnesium fluoride and other degradation products.[5][6][7]

Mitigation Strategies:

  • Lower Reaction Temperature: Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization.

  • Use of a Cerium(III) Chloride (Luche Reduction Conditions): The addition of anhydrous CeCl₃ can increase the nucleophilicity of the Grignard reagent while reducing its basicity, thereby minimizing enolization.

  • Slow Addition of the Grignard Reagent: Add the Grignard reagent dropwise to the solution of the piperidone to maintain a low instantaneous concentration of the base.

  • Ensure Anhydrous Conditions: Water will rapidly quench the Grignard reagent, reducing the effective concentration and leading to lower yields.

Scenario B: Using a Reformatsky-type Reagent (e.g., from an α-fluoro-ester and zinc)

The Reformatsky reaction, which utilizes an organozinc reagent, is an alternative to the Grignard reaction. Organozinc reagents are generally less basic than their magnesium counterparts, which can reduce the incidence of enolization.[8][9][10]

  • Incomplete Reaction: The reaction may be sluggish if the zinc is not sufficiently activated.

Mitigation Strategies:

  • Zinc Activation: Activate the zinc metal prior to the reaction using methods such as washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.

  • Use of Additives: Additives like iodine or 1,2-dibromoethane can be used to initiate the reaction.

Reagent/MethodPrimary Side Reaction(s)Key Mitigation Strategy
Fluoromethyl Grignard Enolization of piperidone, thermal decompositionLow temperature, slow addition, use of CeCl₃
Fluoromethyl Reformatsky Incomplete reactionZinc activation
Issue 2: Presence of an Over-addition Product

Question: I'm observing a byproduct with a mass corresponding to the addition of two fluoromethyl groups. How is this possible, and how can I avoid it?

Answer: While less common with ketone substrates, over-addition can occur if the starting material is an N-protected 4-oxopiperidine-3-carboxylate ester. The Grignard reagent can add to the ketone and then, after elimination of the ethoxy group, a second equivalent can add to the newly formed ketone.[2]

Mitigation Strategy:

  • Choice of Starting Material: If possible, start with an N-protected 4-piperidone that does not have an ester group at the 3-position. If the ester is required, consider using a less reactive organometallic reagent or a protecting group strategy for the ketone.

Issue 3: Difficulty in Purifying the Final Product

Question: My crude product is an oil or a sticky solid, and I'm struggling to purify it by crystallization or column chromatography. What are my options?

Answer: The purification of fluorinated compounds can be challenging due to their unique polarity and solubility profiles.[11][12] The presence of closely related impurities further complicates the process.

Purification Strategies:

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is often effective.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can help to reduce tailing of the amine product on the silica gel.

  • Crystallization of the Hydrochloride Salt: Converting the free base to its hydrochloride salt often facilitates purification by crystallization.

    • Solvent Selection: A common technique is to dissolve the crude free base in a solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, ethyl acetate, or a mixture of isopropanol and hexanes). Then, a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise until precipitation is complete.[13][14]

    • Recrystallization: The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.[14]

Analytical Techniques for Purity Assessment:

  • ¹H and ¹³C NMR: To confirm the structure of the desired product and identify any major impurities.

  • ¹⁹F NMR: This is a very sensitive technique for detecting fluorine-containing impurities.

  • LC-MS: To determine the purity of the product and identify the molecular weights of any impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group to use for the piperidone starting material?

A1: The choice of the N-protecting group is critical. The Boc (tert-butyloxycarbonyl) group is often a good choice as it is stable under the basic conditions of the Grignard or Reformatsky reaction but can be easily removed under acidic conditions, often concurrently with the formation of the hydrochloride salt. A benzyl group is also an option, but its removal typically requires harsher conditions (e.g., catalytic hydrogenation).

Q2: How can I confirm the formation of my fluoromethyl Grignard or Reformatsky reagent before adding it to the piperidone?

A2: While direct analysis is often not practical in a standard laboratory setting, a simple qualitative test, such as the Gilman test, can be used to confirm the presence of a Grignard reagent. For a Reformatsky reaction, the visual disappearance of the zinc metal and the formation of a cloudy solution are good indicators that the organozinc reagent has formed.

Q3: My final hydrochloride salt is hygroscopic. How should I handle and store it?

A3: Hygroscopicity is common for amine hydrochloride salts.[14] It is best to handle the material in a glove box or under an inert atmosphere. For storage, keep it in a tightly sealed container with a desiccant, preferably in a desiccator.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(Fluoromethyl)piperidin-4-ol via Grignard Reaction

This protocol is a representative example and may require optimization.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine and gently heat the flask under vacuum, then backfill with nitrogen.

  • Add anhydrous diethyl ether to the flask, and then add a small portion of a solution of fluoromethyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel.

  • Once the reaction initiates (as evidenced by bubbling and the disappearance of the iodine color), add the remaining fluoromethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

  • In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether.

  • Slowly add the N-Boc-4-piperidone solution to the cold Grignard reagent via a cannula.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Dissolve the purified N-Boc-4-(fluoromethyl)piperidin-4-ol in a minimal amount of diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in diethyl ether (2 M) dropwise until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes in the ice bath.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Visualizing the Reaction and Side Reactions

Main Synthetic Pathway

Main_Synthetic_Pathway cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Deprotection & Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_Alkoxide N-Boc-4-(fluoromethyl) piperidin-4-olate N-Boc-4-piperidone->Intermediate_Alkoxide 1. CH₂FMgX 2. H₃O⁺ workup Fluoromethyl_Grignard CH₂FMgX N-Boc_Product N-Boc-4-(fluoromethyl) piperidin-4-ol Intermediate_Alkoxide->N-Boc_Product Workup Final_Product 4-(Fluoromethyl)piperidin-4-ol HCl N-Boc_Product->Final_Product HCl

Caption: Main synthetic route to 4-(Fluoromethyl)piperidin-4-ol HCl.

Key Side Reaction: Enolization

Enolization_Side_Reaction N-Boc-4-piperidone N-Boc-4-piperidone Enolate Piperidone Enolate N-Boc-4-piperidone->Enolate Deprotonation Grignard_Base CH₂FMgX (acting as base) Regenerated_Piperidone N-Boc-4-piperidone (Recovered starting material) Enolate->Regenerated_Piperidone H₃O⁺ workup

Caption: Enolization side reaction leading to recovered starting material.

References

  • Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect.
  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing).
  • Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC.
  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-c
  • 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect.
  • Piperidine Impurities. BOC Sciences.
  • 4-hydroxy-piperidine derivatives and their preparation.
  • Metal fluoride stability. American Chemical Society: Chemical & Engineering Safety Letters.
  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. RSC Publishing.
  • Development of Easy-to-handle and Useful Fluorine-introducing Reagents. TCI Chemicals.
  • Application Notes and Protocols for the Purification of Fluorin
  • The Fluorinated asymmetric reformatsky reaction with arom
  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed.
  • Reformatsky Reaction. Organic Chemistry Portal.
  • Reform
  • REFORM
  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • GRIGNARD REAGENT | REACTIONS | PREPAR
  • The Reform
  • Piperidine derivatives, their preparation, and their use as medicaments.
  • Synthetic method of piperidine hydrochloride.
  • Piperidine hydrochloride. ChemicalBook.
  • PIPERIDINE.
  • Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.
  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acet
  • Impact of reaction products on the Grignard reaction with silanes and ketones.
  • Grignard Reaction. Organic Chemistry Portal.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Purification of fluorinated alcohols.
  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.
  • Side Reactions in a Grignard Synthesis.
  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC - PubMed Central.
  • Grignard side reactions. Reddit.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.

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Technical Support Center: Optimizing the Synthesis of 4-(Fluoromethyl)piperidin-4-OL Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(Fluoromethyl)piperidin-4-OL hydrochloride. This critical building block presents unique challenges and opportunities in drug discovery and development. This guide is structured to provide direct, actionable advice to researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering troubleshooting guides and in-depth FAQs to ensure your success.

I. Troubleshooting Guide: Common Experimental Issues

The synthesis of 4-(Fluoromethyl)piperidin-4-OL typically involves the nucleophilic addition of a fluoromethyl anion equivalent to a protected 4-piperidone precursor, followed by deprotection and salt formation. A common and effective approach is a Reformatsky-type reaction using an α-halo-fluoroacetate. This section addresses the most frequent obstacles encountered during this process.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I fix it?

Low or no yield is a frustrating but common issue. The root cause often lies in the generation and reactivity of the organometallic reagent. Let's break down the possibilities using a decision-tree approach.

G start Low / No Yield Observed reagent Problem with Organozinc Reagent? start->reagent Check Reagent Formation ketone Issue with N-Boc-4-piperidone? start->ketone Check Starting Material conditions Suboptimal Reaction Conditions? start->conditions Review Conditions workup Product Loss During Workup? start->workup Review Workup zn_activation Ensure proper Zinc activation (e.g., I2, TMSCl, reflux). reagent->zn_activation reagent_quality Verify quality of ethyl bromofluoroacetate. Is it old or decomposed? reagent->reagent_quality ketone_purity Check purity of piperidone. Recrystallize if necessary. ketone->ketone_purity steric_hindrance Is the N-protecting group too bulky? Consider N-Bn or N-Cbz. ketone->steric_hindrance temp_control Maintain temperature. Too high = side reactions. Too low = no initiation. conditions->temp_control additive Add a Lewis acid catalyst like CeCl3 to activate the ketone. conditions->additive extraction_ph Adjust pH carefully during extraction to prevent loss. workup->extraction_ph emulsion Break emulsions with brine or by filtering through Celite. workup->emulsion G reactants N-Boc-4-piperidone + BrCHFCO₂Et + Zn reformatsky Reformatsky Reaction (Desired Pathway) reactants->reformatsky Nucleophilic Addition enolate Enolization of Piperidone reactants->enolate Strong Base or High Temp. product Adduct (Precursor to final product) reformatsky->product self_condensation Aldol Self-Condensation enolate->self_condensation Dimerization

Caption: Simplified desired reaction vs. a potential side reaction.

Common Byproducts and Solutions:

Byproduct TypeLikely CausePrevention Strategy
Dimerized Ester The organozinc reagent reacts with another molecule of ethyl bromofluoroacetate.Add the ethyl bromofluoroacetate slowly to the suspension of activated zinc and the ketone. This maintains a low concentration of the organozinc reagent, favoring reaction with the more electrophilic ketone.
Aldol Condensation Product The organozinc reagent acts as a base, deprotonating the piperidone at the α-position, leading to self-condensation.Use a less basic variant of the reaction or add a Lewis acid like CeCl₃. [1]Organocerium reagents are known to be less basic than their organozinc or organomagnesium counterparts. [1]Maintain lower reaction temperatures.
Unreacted Starting Material Incomplete reaction due to poor reagent activity or insufficient equivalents.Ensure zinc is fully activated. Use a slight excess (1.2-1.5 equivalents) of both the zinc and the haloester. Increase reaction time or consider gentle heating after the initial addition.
Q3: I'm struggling with the purification of the final product, this compound. What are the best practices?

The target compound is a tertiary amino alcohol, which can be challenging to purify due to its polarity and basicity. [2]

  • Initial Workup: After quenching the reaction (typically with saturated aq. NH₄Cl), the free base of the product will be in the organic layer. A standard aqueous workup is necessary to remove inorganic salts.

  • Acid-Base Extraction: This is a powerful technique for separating the basic tertiary amino alcohol from neutral organic impurities. [2] 1. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM). 2. Extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving neutral impurities behind. 3. Wash the aqueous layer with fresh organic solvent to remove any trapped impurities. 4. Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH > 10. 5. Extract the free amine back into an organic solvent. 6. Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Chromatography: If impurities persist, column chromatography may be necessary.

    • Challenge: The basic amine can interact strongly with acidic silica gel, leading to peak tailing and poor separation. [3] * Solution 1: Use an amine-functionalized silica phase (KP-NH), which minimizes these interactions and allows for elution with simple solvent systems like hexane/ethyl acetate. [3] * Solution 2: If using standard silica, add a small amount of a volatile tertiary amine (e.g., 0.5-1% triethylamine) or ammonium hydroxide to the mobile phase to compete for the acidic sites on the silica.

  • Crystallization/Salt Formation: The final hydrochloride salt is typically a crystalline solid. [4]After purifying the free base, dissolve it in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl in ether or dioxane dropwise. The hydrochloride salt should precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum. This step is often an excellent final purification method. [2]

II. Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound? A: As a hydrochloride salt, the compound is generally a stable, crystalline solid. Store it in a tightly sealed container in a cool, dry place, protected from moisture and light. The free base form is more susceptible to air oxidation and should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures if not used immediately.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method. Look for the characteristic doublet in the ¹H NMR for the -CH₂F group (with a large J-coupling to fluorine, ~47 Hz) and the corresponding signals in the ¹³C and ¹⁹F spectra.

  • Mass Spectrometry (LC-MS, GC-MS): This will confirm the molecular weight of the compound. Look for the [M+H]⁺ ion for the free base.

  • Melting Point: A sharp melting point range is a good indicator of purity for the crystalline hydrochloride salt. [4][5]* HPLC: An excellent tool for assessing purity. A single major peak indicates a high degree of purity.

Q: What are the key safety considerations when running this synthesis? A:

  • Reagents: Ethyl bromofluoroacetate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Grignard/Organozinc Reactions: These reactions are highly sensitive to air and moisture and can be exothermic. [6]Always work under an inert atmosphere (nitrogen or argon) using oven-dried glassware. Have an appropriate cooling bath ready to control the reaction temperature.

  • Quenching: Quench the reaction slowly and carefully, especially at scale, as the process can be exothermic and may release flammable gases.

Q: My α-fluoroalcohol product seems to be unstable. Is this expected? A: Yes, α-fluoroalcohols can be unstable, particularly under basic or strongly acidic conditions. [7][8]Under basic conditions, they can eliminate hydrogen fluoride (HF). [9][10]While the tertiary alcohol structure of the target compound provides some stability, it's best to avoid prolonged exposure to strong bases or high temperatures during workup and purification. The hydrochloride salt form is significantly more stable for storage.

III. References

  • Ocampo, R., et al. (2002). Catalyzed Reformatsky Reactions with Ethyl Bromofluoroacetate for the Synthesis of r-Fluoro-β-hydroxy Acids. The Journal of Organic Chemistry, 67(21), 7293-7299. [Link]

  • American Chemical Society. (n.d.). Catalyzed Reformatsky Reactions with Ethyl Bromofluoroacetate for the Synthesis of α-Fluoro-β-hydroxy Acids. ACS Publications. [Link]

  • Tang, W., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 13(4), 737-741. [Link]

  • ResearchGate. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ResearchGate. [Link]

  • Google Patents. (1981). US4255356A - Purification of tertiary amines using an adsorbent. Google Patents.

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage. [Link]

  • National Institutes of Health. (2024). Mechanochemical difluoromethylations of ketones. PMC. [Link]

  • ResearchGate. (2018). α‐Fluoroalcohols: Synthesis and Characterization of Perfluoro‐methanol, ‐ethanol and ‐n‐propanol, and their Oxonium Salts. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Base-Induced Instability of Fluorotelomer Alcohols. PMC. [Link]

  • McBee, E. T., et al. (1955). The Reformatsky Reaction with Ethyl Bromofluoroacetate. Journal of the American Chemical Society, 77(12), 3149-3151. [Link]

  • Google Patents. (1980). EP0007983A1 - Process for the purification of tertiary amines. Google Patents.

  • NROChemistry. (n.d.). Reformatsky Reaction. NROChemistry. [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Cambridge University Press. [Link]

  • ResearchGate. (2018). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]

  • PubMed. (2018). α-Fluoroalcohols: Synthesis and Characterization of Perfluorinated Methanol, Ethanol and n-Propanol, and their Oxonium Salts. PubMed. [Link]

  • Shen, X., et al. (2013). Stereoselective Nucleophilic Fluoromethylation of Aryl Ketones: Dynamic Kinetic Resolution of Chiral Fluoro Carbanions. Angewandte Chemie International Edition, 53(4), 1091-1095. [Link]

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.

  • National Institutes of Health. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC. [Link]

  • ResearchGate. (2012). Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. ResearchGate. [Link]

  • Research and Reviews. (2021). Synthesis and Preparation of Grignard Reagent. Research and Reviews: Journal of Chemistry. [Link]

  • Sciencemadness Wiki. (2019). Grignard reagent. Sciencemadness Wiki. [Link]

  • American Chemical Society. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]

  • Google Patents. (2020). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride. Google Patents.

Sources

Technical Support Center: Crystallization of 4-(Fluoromethyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4-(Fluoromethyl)piperidin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with obtaining high-quality crystalline material of this piperidine derivative. As a hydrochloride salt, this compound presents unique challenges due to its polarity, hydrogen bonding capabilities, and potential for polymorphism. This document provides in-depth, experience-driven answers to common troubleshooting questions, detailed protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound. Each answer provides a step-by-step approach to resolving the problem, grounded in fundamental crystallization principles.

Q1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" or liquid-liquid phase separation occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system, or when the supersaturation is too high for nucleation to occur properly. The resulting oil is a supersaturated liquid phase of your compound, which is often resistant to crystallization. For a hydrochloride salt like this compound, this is common in highly polar solvents where solubility is high.

Causality & Strategy: The primary goal is to slow down the rate of supersaturation generation and ensure the solution temperature is below the compound's melting point in the chosen solvent.

Troubleshooting Steps:

  • Reduce Cooling Rate: Rapid cooling is a primary cause of oiling out. Slow down the cooling process significantly. A rate of 5-10 °C per hour is a good starting point. If using an ice bath, allow the solution to cool to room temperature first and stand for a period before transferring to the cold bath.

  • Increase Solvent Volume: You may be operating in a concentration region that is too high. Add more of the hot solvent to dissolve the oil completely, then re-cool slowly. This reduces the overall supersaturation level at any given temperature.[1]

  • Change the Solvent System:

    • Single Solvent: Switch to a less polar solvent in which the compound has lower, but still adequate, solubility at elevated temperatures.

    • Mixed Solvents (Anti-solvent approach): Dissolve your compound in a good solvent (e.g., methanol, ethanol) and then slowly add an anti-solvent (a solvent in which it is poorly soluble, e.g., ethyl acetate, toluene, or diethyl ether) at a constant temperature until turbidity is observed.[2] Adding a few drops of the good solvent back to clarify the solution and then allowing it to cool slowly can promote crystal growth. The use of mixed solvents is a powerful technique to modulate solubility and control crystallization.[2][3]

  • Seed the Solution: Introduce a "seed crystal" (a tiny crystal of the pure compound) to the solution just as it reaches the supersaturated state. This provides a template for crystal growth and can bypass the kinetic barrier for nucleation, preventing oil formation.[1]

Q2: I'm not getting any crystals at all; the compound remains fully dissolved even after cooling. What should I do?

Answer:

This indicates that your solution has not reached a sufficient level of supersaturation to induce nucleation. The compound is simply too soluble in the chosen solvent at the final temperature.

Causality & Strategy: To induce crystallization, you must increase the solute concentration beyond its solubility limit at that temperature.

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. Repeat this process until you observe crystal formation upon cooling. Be cautious not to evaporate too much solvent, which could lead to rapid, impure crystallization.[1]

  • Utilize an Anti-solvent: As described in Q1, the addition of an anti-solvent is a highly effective method to decrease solubility and induce crystallization.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[1]

    • Seed Crystals: Adding a seed crystal is the most reliable method to initiate crystallization if nucleation is kinetically hindered.[1]

  • Re-evaluate Solvent Choice: The chosen solvent is likely too good. Refer to the solvent screening protocol below to find a more suitable system where the compound has high solubility when hot and low solubility when cold.

Q3: The crystallization yield is very low. How can I improve it?

Answer:

A low yield typically means that a significant amount of your compound remains dissolved in the mother liquor after the crystallization process.

Causality & Strategy: The key is to maximize the difference in solubility between the initial (hot) and final (cold) conditions, while ensuring the final concentration in the mother liquor is as low as possible.

Troubleshooting Steps:

  • Optimize Solvent Volume: Using too much solvent is a common cause of low yield.[4] While you need enough to dissolve the compound when hot, excess solvent will retain more of it in solution upon cooling. Aim for the minimum amount of hot solvent required for complete dissolution.

  • Increase Cooling Time & Lower Final Temperature: Ensure the solution is cooled for a sufficient duration. Crystallization can be slow. Cooling to a lower temperature (e.g., 0-4 °C in an ice bath or refrigerator) will further decrease the solubility and increase the yield.

  • Solvent System Optimization: A well-chosen solvent or anti-solvent system will have a steep solubility curve with respect to temperature. This maximizes the amount of product that crystallizes out over the cooling range.[5]

  • Consider a Second Crop: After filtering the first batch of crystals, concentrate the mother liquor by evaporating a portion of the solvent and re-cooling to obtain a second, albeit likely less pure, crop of crystals.

Q4: I suspect I have a different polymorph or a solvate. How can I confirm this and how do I control it?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in pharmaceutical development as different polymorphs can have different physical properties like solubility, stability, and bioavailability.[6][7][8] The solvent and crystallization conditions play a major role in determining which polymorph is formed.[9][10]

Causality & Strategy: Different crystal lattices (polymorphs) are stabilized to varying degrees by interactions with solvent molecules. By controlling kinetic and thermodynamic factors (solvent, temperature, cooling rate), you can favor the formation of a specific form.

Confirmation of Polymorphism: A combination of analytical techniques is required to identify and characterize polymorphs.[11][12][13][14]

TechniqueWhat It MeasuresIndication of Polymorphism
Powder X-Ray Diffraction (PXRD) The unique diffraction pattern of a crystalline solid.Different peak positions and/or intensities. This is the definitive technique.[10][12]
Differential Scanning Calorimetry (DSC) Thermal transitions (melting, phase changes) as a function of temperature.Different melting points, endotherms, or exotherms prior to melting.[13]
Thermogravimetric Analysis (TGA) Mass loss as a function of temperature.Mass loss corresponding to solvent molecules indicates a solvate (pseudopolymorph).[13]
Infrared/Raman Spectroscopy Vibrational modes of molecules.Differences in peak positions or shapes in the solid-state spectra.
Microscopy (Optical, SEM) Crystal habit (shape) and size.Different crystal shapes (e.g., needles vs. plates) often suggest different polymorphs.[11]

Controlling Polymorphism:

  • Solvent Choice: This is the most critical factor.[15] Protic solvents (alcohols, water) may favor one form, while aprotic solvents (acetone, ethyl acetate) may favor another. A thorough solvent screen is essential.

  • Temperature & Cooling Rate: Crystallizing at different temperatures or using different cooling rates can yield different polymorphs. Slower cooling generally favors the thermodynamically most stable form.[7]

  • Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.

Q5: My final product has poor purity. What are the likely sources of contamination and how can I minimize them?

Answer:

Impurities can be incorporated into crystals through various mechanisms, including adsorption on the crystal surface or inclusion within the crystal lattice.[16] The goal of crystallization is to leave these impurities behind in the mother liquor.

Causality & Strategy: Slow, controlled crystal growth is paramount for achieving high purity. Rapid crystallization tends to trap impurities.

Impurity_Incorporation

Troubleshooting Steps:

  • Slow Down Crystallization: As discussed previously, avoid "crashing out" the solid. A slower cooling rate allows for more selective incorporation of the correct molecules into the lattice, excluding impurities.[1]

  • Ensure Complete Dissolution: If any starting material remains undissolved in the hot solution, it will contaminate the final product. Filter the hot solution (hot filtration) to remove any insoluble impurities before cooling.

  • Wash the Crystals Properly: After filtration, wash the collected crystals (the "filter cake") with a small amount of ice-cold fresh solvent. This removes residual mother liquor, which is rich in impurities, from the crystal surfaces. Using warm or excessive wash solvent will dissolve the product and reduce the yield.[4]

  • Re-crystallization: If the product is still impure, a second crystallization is often necessary. Dissolve the impure crystals in the minimum amount of hot solvent and repeat the process.

Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent system for crystallization. An ideal solvent will dissolve the compound completely at a high temperature but poorly at a low temperature.[17]

  • Preparation: Place ~20-30 mg of this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., isopropanol, ethanol, methanol, acetone, acetonitrile, water, ethyl acetate) dropwise at room temperature, vortexing after each addition.

  • Room Temperature Solubility:

    • If the solid dissolves in <0.5 mL, it is too soluble. The solvent is unsuitable as a primary solvent but may work as the "good" solvent in a mixed-solvent system.

    • If the solid remains largely insoluble, proceed to the next step.

  • Hot Solubility: Heat the tubes that did not dissolve at room temperature to the boiling point of the solvent. Continue adding the solvent dropwise until the solid dissolves completely.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: A good solvent is one that required a minimal amount of hot solvent to dissolve the compound and produced a large quantity of crystalline solid upon cooling.[17]

Solvent_Screening_Workflow

Protocol 2: General Cooling Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions. Heat the mixture to boiling with gentle swirling. Continue adding the minimum amount of boiling solvent until the solid is just dissolved.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if needed): To remove charcoal or other insoluble impurities, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small volume of ice-cold solvent to rinse away impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. [Link]

  • Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. [Link]

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications. [Link]

  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed. [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]

  • How Do Impurities Affect Crystal Structures? Chemistry For Everyone - YouTube. [Link]

  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. PMC - NIH. [Link]

  • Analytical techniques for studying and characterizing polymorphs. Oxford Academic. [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. [Link]

  • Impact of impurities on crystal growth. Semantic Scholar. [Link]

  • Impact of impurities on crystal growth. ResearchGate. [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics. [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing). [Link]

  • Testing Solvents for Crystallization. Chemistry LibreTexts. [Link]

  • What are the different techniques to characterize chemical crystals? ResearchGate. [Link]

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Monash University. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]

  • Troubleshooting. Chemistry LibreTexts. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

  • Recovery of amines from by-product chloride salts.
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Recrystallization. Unknown Source. [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. [Link]

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Technical Support Center: 4-(Fluoromethyl)piperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Fluoromethyl)piperidin-4-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on avoiding the decomposition of this valuable chemical intermediate. This guide is structured to address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound stem from its chemical structure. The molecule contains a tertiary alcohol, a secondary amine (as a hydrochloride salt), and a fluoromethyl group. Each of these functional groups presents potential pathways for degradation under certain conditions. The main concerns are:

  • Acid-catalyzed dehydration: The tertiary alcohol can be eliminated as water in acidic conditions, which are inherent to the hydrochloride salt, especially upon heating.

  • Intramolecular reactions: The piperidine nitrogen, if deprotonated, can act as an internal nucleophile, potentially leading to rearrangement or degradation.

  • Thermal instability: Like many hydrochloride salts, this compound may decompose at elevated temperatures.[1]

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic, and absorbed moisture can facilitate decomposition pathways like hydrolysis.

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[2] Keep the container tightly sealed to prevent moisture absorption. For optimal shelf life, storage in a desiccator is recommended. Avoid storing it near strong bases, oxidizing agents, or in areas with high humidity.

Q3: Can I heat solutions of this compound?

A3: Heating solutions of this compound, particularly in protic or acidic solvents, should be approached with caution. The combination of heat and acidity can promote the dehydration of the tertiary alcohol, leading to the formation of an unsaturated piperidine derivative. If heating is necessary, it is advisable to use the lowest effective temperature and for the shortest possible duration. Monitoring the reaction for the appearance of degradation products by a suitable analytical method like LC-MS is highly recommended.

Q4: Is this compound stable in aqueous solutions?

A4: The hydrochloride salt form is generally soluble and relatively stable in acidic aqueous solutions for short periods at room temperature. However, prolonged storage in solution, especially at neutral or basic pH, is not recommended. At a pH approaching the pKa of the piperidine nitrogen, the concentration of the free base form increases. This free base can participate in intramolecular reactions, leading to decomposition.[3]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the use of this compound in your experiments.

Issue 1: Unexpected Side Products Observed in a Reaction Mixture

Scenario: You are performing a reaction where this compound is a starting material, and you observe unexpected peaks in your LC-MS or GC-MS analysis.

Potential Causes and Solutions:

  • Dehydration Product:

    • Cause: The most likely impurity is the dehydrated product, 4-(Fluoromethyl)-1,2,3,6-tetrahydropyridine. This is particularly likely if your reaction is run under acidic conditions and/or at elevated temperatures.[4][5]

    • Troubleshooting Steps:

      • Reaction Temperature: If possible, lower the reaction temperature.

      • pH Control: If the reaction chemistry allows, consider if a less acidic environment could be used without compromising your desired transformation.

      • Protecting Groups: For multi-step syntheses, consider protecting the tertiary alcohol if it is not the reactive site in a given step.

  • Ring-Expanded or Rearranged Products:

    • Cause: If your reaction is run under neutral or basic conditions, the piperidine nitrogen can be deprotonated. The resulting free amine can act as an intramolecular nucleophile, attacking the fluoromethyl group. This can lead to a bicyclic aziridinium ion intermediate, which can then be opened by a nucleophile (e.g., solvent, water) to yield ring-expanded products (e.g., a homopiperidine derivative) or other rearranged isomers. A similar instability has been observed in related compounds like 2-(fluoromethyl)pyrrolidine.[3]

    • Troubleshooting Steps:

      • Maintain Acidity: Ensure the reaction medium is sufficiently acidic to keep the piperidine nitrogen protonated and non-nucleophilic.

      • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base. Avoid strong, unhindered bases that can significantly increase the concentration of the free piperidine.

      • N-Protection: If feasible for your synthetic route, protecting the piperidine nitrogen (e.g., as a Boc or Cbz carbamate) will prevent its nucleophilicity.

Visualizing Potential Decomposition Pathways

The following diagram illustrates the hypothesized major decomposition pathways for this compound.

DecompositionPathways A 4-(Fluoromethyl)piperidin-4-ol (as Hydrochloride) B Dehydration Product (4-(Fluoromethyl)-1,2,3,6-tetrahydropyridine) A->B  Acid (H+), Heat  (-H2O) C Free Base Form (4-(Fluoromethyl)piperidin-4-ol) A->C  Base  (-HCl) D Aziridinium Ion Intermediate C->D Intramolecular SN2 (-F-) E Ring-Expanded/Rearranged Products D->E Nucleophilic Attack (e.g., H2O)

Caption: Potential decomposition pathways of this compound.

Issue 2: Poor Yield or Incomplete Reaction

Scenario: A reaction involving this compound is giving a low yield of the desired product, or the starting material is being consumed without the formation of the expected product.

Potential Causes and Solutions:

  • Reagent Quality:

    • Cause: The starting material may have degraded during storage.

    • Troubleshooting Steps:

      • Purity Check: Before use, verify the purity of your this compound by a suitable analytical method such as HPLC-UV, GC-MS, or NMR.

      • Proper Storage: Ensure the compound has been stored under the recommended conditions (cool, dry, tightly sealed).

  • Hygroscopicity Issues:

    • Cause: The hydrochloride salt may have absorbed atmospheric moisture. Water can interfere with many organic reactions, for instance, by quenching organometallic reagents or hydrolyzing sensitive functional groups.

    • Troubleshooting Steps:

      • Drying the Reagent: If hygroscopicity is suspected, the material can be dried under high vacuum before use.

      • Anhydrous Conditions: For moisture-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Analytical Protocols

To ensure the quality of your starting material and to identify potential degradation products, the following analytical methods are recommended.

Protocol 1: Purity Assessment by Reversed-Phase HPLC-UV

This method is suitable for determining the purity of this compound and detecting less polar degradation products like the dehydrated derivative.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

Protocol 2: Identification of Degradation Products by LC-MS

This method is crucial for identifying the mass of unknown impurities, which can provide evidence for specific decomposition pathways.

Parameter Condition
LC Conditions Same as HPLC-UV protocol above
Mass Spectrometer ESI source, positive ion mode
Scan Range m/z 50-500
MS/MS Analysis For peaks of interest, perform product ion scans to obtain fragmentation data.

Expected Observations:

  • Parent Compound: [M+H]⁺ ion for 4-(Fluoromethyl)piperidin-4-ol.

  • Dehydration Product: A peak with an [M+H]⁺ ion corresponding to the loss of water (18 Da) from the parent compound.

  • Ring-Expanded Product (from H₂O addition to intermediate): A peak with the same mass as the parent compound but likely a different retention time. Fragmentation patterns in MS/MS would be different.[6][7]

Experimental Workflow for Stability Testing

The following workflow can be used to systematically assess the stability of this compound under your specific experimental conditions.

StabilityWorkflow start Prepare Solution of Compound in Experimental Solvent initial_analysis Analyze Time=0 Sample (HPLC-UV, LC-MS) start->initial_analysis incubate Incubate Solution under Experimental Conditions (Temp, pH, etc.) initial_analysis->incubate time_point_analysis Analyze Aliquots at Defined Time Points incubate->time_point_analysis time_point_analysis->incubate Continue Incubation data_analysis Compare Chromatograms and Mass Spectra Quantify Parent Peak and Impurities time_point_analysis->data_analysis conclusion Determine Stability and Identify Degradation Products data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound.

By understanding the potential degradation pathways and implementing the appropriate handling, storage, and analytical procedures, you can ensure the integrity of your this compound and the reliability of your experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Benchchem.
  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

  • Benchchem.
  • Benchchem. An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • PMC. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]

  • Quora. Are tertiary alcohols more stable or more reactive than primary alcohols?. [Link]

  • SciELO. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. [Link]

  • Quora. Why is tertiary alcohol more acidic in a gas phase?. [Link]

  • Google Patents.
  • ResearchGate. Synthetic route for the synthesis of trifluoromethyl containing piperidines. [Link]

  • Stack Exchange. How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids?. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • MDPI. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. [Link]

  • 质谱学报. Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • Chemistry LibreTexts. 3.7: Reactions of Alcohols. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • ACS Publications. The Dark Side of Fluorine. [Link]

  • ResearchGate. Selected drugs and inhibitors containing a fluoromethyl group. [Link]

  • Lookchem. Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • Benchchem. Managing the hygroscopic nature of 4-(chloromethyl)piperidine hydrochloride in reactions.
  • ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

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Technical Support Center: Analytical Method Development for 4-(Fluoromethyl)piperidin-4-OL Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analytical method development of 4-(Fluoromethyl)piperidin-4-OL hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting solutions for common challenges encountered during the analysis of this compound. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring robust and reliable analytical outcomes.

Introduction to this compound

This compound is a piperidine derivative of interest in pharmaceutical development. Its structure, featuring a polar tertiary alcohol, a secondary amine that exists as a hydrochloride salt, and a fluoromethyl group, presents unique challenges in analytical method development. This guide will address these challenges in a practical, question-and-answer format, covering key analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the purity and stability assessment of this compound. Due to its polar nature and lack of a strong chromophore, method development requires careful consideration of the stationary phase, mobile phase, and detection technique.

Frequently Asked Questions & Troubleshooting Guide: HPLC

Question 1: My peak shape for this compound is poor, showing significant tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue when analyzing basic compounds like piperidine derivatives on silica-based columns.[1] The primary cause is the interaction between the basic amine group of your analyte and acidic silanol groups on the stationary phase surface.[1] Here’s a systematic approach to troubleshoot and resolve this:

  • Mobile Phase pH: The pH of your mobile phase is critical. At a low pH (e.g., pH 2-3), the silanol groups are protonated and less likely to interact with your protonated analyte. Conversely, at a higher pH, the analyte is less protonated but silanol groups are ionized. A good starting point is a mobile phase pH of around 2.5-3.5.

  • Buffer Selection and Concentration: Insufficient buffering can lead to pH shifts on the column, causing peak tailing.[1] Use a buffer with a pKa close to your desired mobile phase pH. For low pH, phosphate or formate buffers are suitable. Ensure the buffer concentration is adequate, typically in the 10-25 mM range, to maintain a stable pH.[1]

  • Column Choice: Not all C18 columns are the same. Consider using a column with end-capping technology, which shields the residual silanol groups. Alternatively, a column with a different stationary phase, such as a polar-embedded or a phenyl-hexyl phase, might offer better peak shape. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable option.

  • Ion-Pairing Agents: If the above options are not successful, you can consider using an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%). TFA can mask the silanol groups and improve peak shape. However, be aware that TFA can be difficult to remove from the column and may suppress MS signals if you are using LC-MS.

Question 2: I am observing inconsistent retention times for my main peak. What should I investigate?

Answer: Fluctuating retention times can compromise the reliability of your method. Here are the most common culprits and solutions:[2][3]

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation are a frequent cause. Ensure you are using a calibrated pH meter and that the mobile phase is prepared fresh daily and is well-mixed.[2] If you are using a gradient, ensure the solvents are properly degassed to prevent bubble formation in the pump.

  • Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, can lead to retention time drift.[3] A good rule of thumb is to equilibrate the column with at least 10 column volumes of the initial mobile phase composition.

  • Temperature Fluctuations: Column temperature has a significant impact on retention time. Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient lab temperature can cause drift.

  • Pump Performance: Issues with the HPLC pump, such as worn seals or check valves, can lead to inconsistent flow rates and, consequently, variable retention times. If you suspect a pump issue, perform a flow rate calibration.[2]

Experimental Protocol: HPLC-UV Method for Purity Analysis

This protocol provides a starting point for the analysis of this compound. Method optimization will be required for your specific instrumentation and sample matrix.

Parameter Condition
HPLC System Standard HPLC with UV detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A at 1 mg/mL
Workflow for HPLC Method Development

KF_Troubleshooting Problem Inconsistent KF Results Check_Moisture Check for Atmospheric Moisture Ingress Problem->Check_Moisture Sample_Handling Review Sample Handling Technique Problem->Sample_Handling Solubility Assess Sample Solubility in Solvent Problem->Solubility Side_Reactions Consider Potential Side Reactions Problem->Side_Reactions Solution1 Improve Sealing of Titration Vessel Check_Moisture->Solution1 Solution2 Minimize Sample Exposure to Air Sample_Handling->Solution2 Solution3 Use Co-solvent or Specialized Reagent Solubility->Solution3 Solution4 Buffer the KF Reagent Side_Reactions->Solution4

Sources

Technical Support Center: Byproduct Identification in 4-(Fluoromethyl)piperidin-4-ol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4-(Fluoromethyl)piperidin-4-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common challenges encountered during the synthesis of this important fluorinated building block, with a specific focus on identifying and mitigating unwanted byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Common Byproducts & Formation Mechanisms
Question 1: My reaction to form 4-(Fluoromethyl)piperidin-4-ol from N-Boc-4-piperidone shows a significant byproduct with a similar Rf value. What could it be?

Answer: A common and often problematic byproduct in this reaction is the result of an elimination reaction, leading to the formation of N-Boc-4-(fluoromethylene)piperidine .

Causality: The tertiary alcohol in your target molecule is susceptible to dehydration (loss of a water molecule). This process is often catalyzed by trace amounts of acid, which may be present in your reagents or generated during the reaction workup. The reaction is driven by the formation of a stable, conjugated system. The use of protecting groups like N-Boc is crucial to prevent undesired side reactions at the nitrogen atom, such as alkylation or acylation, which would otherwise complicate the product mixture and reduce yields.[1]

Question 2: After deprotection of the N-Boc group with HCl, I'm observing multiple unexpected peaks in my LC-MS. Why is this happening?

Answer: Besides the expected hydrochloride salt of your product, you may be forming several byproducts during the deprotection step. The most common are:

  • Dimerization Products: The unprotected piperidine nitrogen is nucleophilic and can react with a carbocation intermediate formed from another molecule of the starting material or product, leading to dimers or oligomers.

  • Over-alkylation or Rearrangement Products: If the fluoromethylating agent or intermediates are not fully quenched, they can react with the newly deprotected nitrogen.

  • Unreacted Starting Material: Incomplete deprotection will leave N-Boc-4-(fluoromethyl)piperidin-4-ol in your mixture.

Causality: The strongly acidic conditions required for Boc deprotection can promote side reactions.[2] The reaction must be carefully monitored for completion to avoid a complex mixture of starting material and product.

Question 3: I'm using a Grignard-based fluoromethylating agent and my yield is consistently low, with a dark-colored reaction mixture. What's going wrong?

Answer: Low yields and dark reaction mixtures in Grignard reactions often point to two main issues: reagent deactivation and side reactions like Wurtz coupling.[3][4]

Causality:

  • Reagent Deactivation: Grignard reagents are extremely sensitive to moisture.[4][5] Any trace water in your glassware, solvent, or starting ketone will quench the reagent, reducing its effective concentration and leading to lower yields.[3][5] The magnesium surface can also be passivated by an oxide layer, preventing the reaction from initiating.[3][4]

  • Wurtz Coupling: The Grignard reagent can react with the unreacted fluoromethyl halide, leading to a homocoupled dimer. This is a major side reaction, especially if the halide is added too quickly or the reaction temperature is too high.[4][6] The dark color often indicates the formation of finely divided metal from decomposition.[3]

Category 2: Analytical & Detection Strategies
Question 4: What is the best analytical method to identify and quantify these byproducts?

Answer: A combination of techniques is ideal for comprehensive analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for separating the product from its byproducts and confirming their molecular weights.[7][8] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable, particularly ¹H, ¹³C, and ¹⁹F NMR.[9]

Analytical TechniqueInformation ProvidedBest For Identifying
LC-MS Retention time, molecular weightUnreacted starting material, elimination byproduct, dimers
¹⁹F NMR Presence and environment of fluorine atomsConfirming success of fluoromethylation, distinguishing isomers
¹H & ¹³C NMR Overall molecular structure, proton/carbon environmentsStructural confirmation of product and byproducts
GC-MS Separation of volatile componentsResidual solvents, volatile byproducts (if applicable)[10]
Question 5: How can I set up an effective HPLC method to resolve my product from the common elimination byproduct?

Answer: Due to the basic nature of the piperidine ring, using a standard C18 column can lead to poor peak shape.[11] A base-deactivated or end-capped C18 column is highly recommended. Because fluorinated compounds can exhibit unique interactions, a column with a phenyl-hexyl or embedded polar group stationary phase can also provide enhanced selectivity.[9][11]

Starting HPLC Method Protocol:

  • Column: Base-deactivated C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to effectively resolve closely eluting peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+).

This method provides a good starting point for separating polar and non-polar impurities from your main compound.[8]

Category 3: Troubleshooting & Mitigation Strategies
Question 6: How can I minimize the formation of the elimination byproduct during the reaction?

Answer: Minimizing the elimination byproduct requires careful control of the reaction and workup conditions.

  • Neutralize a.s.a.p: During the aqueous workup, ensure the reaction is quenched with a neutral or slightly basic solution (e.g., saturated aqueous NH₄Cl followed by sodium bicarbonate) to avoid prolonged exposure to acidic conditions.[3]

  • Temperature Control: Keep the reaction temperature as low as feasible during both the reaction and workup to disfavor the elimination pathway, which typically has a higher activation energy.

  • Mild Reagents: If possible, use milder fluoromethylating agents that do not require harsh quenching conditions.[12]

Question 7: What is the most effective way to purify the final hydrochloride salt away from residual N-Boc protected material?

Answer: Recrystallization is often the most effective method for purifying the final solid product.[9]

Protocol for Purification by Recrystallization:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, methanol/diethyl ether, acetonitrile). The ideal solvent will dissolve the product when hot but result in poor solubility when cold.

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

This process exploits the different solubility profiles of the desired salt and the less polar, Boc-protected byproduct.

Visual Workflow Guides

The following diagrams illustrate key processes for synthesizing and troubleshooting your reaction.

Diagram 1: Synthesis & Byproduct Formation Pathways A N-Boc-4-Piperidone B Nucleophilic Addition (e.g., CH2F-Grignard) A->B Fluoromethylating Agent C N-Boc-4-(Fluoromethyl) piperidin-4-ol (Intermediate Product) B->C D Acid-Catalyzed Dehydration (Workup) C->D Low pH, Heat F Deprotection (HCl) C->F Desired Path E N-Boc-4-(fluoromethylene) piperidine (Elimination Byproduct) D->E G 4-(Fluoromethyl)piperidin-4-ol HCl (Final Product) F->G Diagram 2: Analytical Troubleshooting Workflow start Unexpected Result (e.g., Low Yield, Impure) lcms Run LC-MS Analysis start->lcms decision1 Molecular Weights Match Expected Byproducts? lcms->decision1 nmr Run 1H, 13C, 19F NMR decision2 NMR Spectra Confirm Byproduct Structure? nmr->decision2 decision1->start No (Re-evaluate Synthesis) decision1->nmr Yes decision2->start No (Unknown Impurity) action1 Optimize Workup (e.g., pH, Temp) decision2->action1 Yes action2 Optimize Purification (e.g., Recrystallization) action1->action2 end Purity Confirmed action2->end

Caption: A logical workflow for identifying unknown impurities.

References
  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in Piperidine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Analytical Method Development for 3-[(4-Methylphenyl)methyl]piperidine Impurities.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds.
  • Wiley-VCH. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition.
  • Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • Benchchem. (n.d.). Troubleshooting guide for Grignard reagent formation with (3-Bromobutyl)cyclopropane.
  • DEVCOM Chemical Biological Center. (2023, July). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.

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Technical Support Center: Scaling Up 4-(Fluoromethyl)piperidin-4-ol Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Fluoromethyl)piperidin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. Here, we address common challenges encountered during the purification process, providing troubleshooting advice and in-depth FAQs to ensure you achieve high purity and yield for this critical intermediate. Our approach is grounded in fundamental chemical principles and field-proven experience to help you navigate the complexities of crystallization and scale-up.

Frequently Asked Questions (FAQs)
Q1: My isolated 4-(Fluoromethyl)piperidin-4-ol HCl is off-color (yellow or brown). What is the likely cause and how can I fix it?

A1: An off-color appearance is typically due to residual impurities from the synthesis, such as oxidized byproducts or colored starting materials. While minor discoloration may not always indicate low purity, it is generally advisable to remove it for pharmaceutical applications.

  • Troubleshooting:

    • Activated Carbon Treatment: The most common and effective method is to treat a solution of the crude product with activated carbon. Dissolve the crude hydrochloride salt in a suitable hot solvent (e.g., methanol or ethanol), add a small amount of activated carbon (typically 1-2% w/w), and stir for 15-30 minutes. Perform a hot filtration through a pad of Celite® to remove the carbon, and then proceed with crystallization.

    • Solvent Choice: Ensure the chosen crystallization solvent system does not contribute to degradation. Protic solvents like ethanol or isopropanol are generally suitable.

    • Preventative Measures: Store the purified, dry product under an inert atmosphere (nitrogen or argon) and protected from light to prevent long-term degradation.[1]

Q2: I am experiencing low yield after recrystallization. What are the common causes?

A2: Low yield is often a result of the product having significant solubility in the crystallization solvent or mother liquor, even at low temperatures.

  • Troubleshooting:

    • Optimize Solvent/Anti-Solvent Ratio: The key is to find a solvent system where the product is soluble when hot but sparingly soluble when cold. For hydrochloride salts, a common approach is to dissolve the material in a minimal amount of a polar solvent (like ethanol, methanol, or water) and then add a less polar anti-solvent (like ethyl acetate, acetone, or dichloromethane) to induce precipitation.[2][3] Experiment with different ratios to maximize recovery.

    • Cooling Profile: Ensure the crystallization mixture is cooled sufficiently. A final temperature of 0-5 °C is standard. Allow adequate time for the crystals to form and crash out of the solution. A slower cooling rate generally produces larger crystals and can improve purity, but a balance must be struck to ensure complete precipitation.[3]

    • Check Mother Liquor: Before discarding the filtrate (mother liquor), concentrate a small sample to see if a significant amount of product remains. If so, a second crop of crystals can sometimes be obtained by further concentration and cooling, though this crop may be of lower purity.

Q3: My product "oils out" instead of crystallizing during purification. Why is this happening and what should I do?

A3: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point (or the melting point of a solvate), causing it to separate as a liquid phase instead of a solid crystalline phase. This is detrimental to purity as the oil can trap impurities.

  • Troubleshooting:

    • Reduce Supersaturation Rate: This is the most critical factor. Add the anti-solvent more slowly or cool the solution at a much slower rate. This gives the molecules time to orient themselves into a crystal lattice.

    • Increase Solvent Volume: Using a slightly more dilute solution at the start can prevent the concentration from becoming too high too quickly.

    • Seeding: Introduce a few seed crystals of pure 4-(Fluoromethyl)piperidin-4-ol HCl once the solution is saturated but before significant precipitation occurs. This provides a template for proper crystal growth and can prevent oiling out.

    • Solvent System Modification: The chosen solvent system may be inappropriate. Experiment with different solvent/anti-solvent pairs.

Troubleshooting Guide: From Crystallization to Drying

This section provides a more detailed breakdown of issues that can arise during specific stages of the purification scale-up.

1. Crystallization & Precipitation Issues
Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Purity / Ineffective Impurity Rejection 1. Incorrect Solvent System: The chosen solvent may be too good a solvent for the impurities, causing them to co-precipitate. 2. Crystallization is too rapid: Fast precipitation can trap impurities within the crystal lattice.1. Solvent Screening: Select a solvent system where the desired product has a steep solubility curve with temperature, while the key impurities remain soluble even at low temperatures. (See Table 1 for suggestions). 2. Control Cooling Rate: On a large scale, heat transfer is slower. Implement a programmed, slow cooling ramp to allow for selective crystallization and impurity exclusion.
Formation of Fine Needles or Powder 1. High Degree of Supersaturation: Adding anti-solvent too quickly or crash-cooling the solution. 2. Inadequate Agitation: Poor mixing can lead to localized areas of high supersaturation.1. Controlled Addition/Cooling: Add the anti-solvent slowly to the heated solution. Maintain a controlled, linear cooling profile. 2. Optimize Mixing: Use an overhead stirrer with appropriate impeller design (e.g., pitched-blade turbine) to ensure homogenous mixing throughout the vessel, especially during anti-solvent addition and cooling.
Inconsistent Crystal Form (Polymorphism) 1. Variation in Solvent, Temperature, or Agitation: Different conditions can lead to the formation of different crystal polymorphs, which can affect stability, solubility, and filterability.1. Define a Strict Protocol: Once an optimal procedure is found, it must be rigorously controlled and documented. This includes solvent ratios, temperature profiles, agitation speed, and seeding strategy.[4] 2. Characterize the Solid Form: Use techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm you are consistently producing the desired polymorph.[5]
Primary Solvent (for dissolution) Anti-Solvent (for precipitation) Key Considerations & Rationale
Ethanol (EtOH) or Methanol (MeOH)Ethyl Acetate (EtOAc)A classic choice. The hydrochloride salt is highly soluble in hot alcohol. EtOAc is a miscible anti-solvent that drastically reduces solubility upon addition/cooling, promoting high recovery.[2]
Isopropanol (IPA)Methyl tert-butyl ether (MTBE)IPA is a good solvent with a lower risk of forming solvates compared to MeOH. MTBE is an effective anti-solvent. Good for scale-up due to lower volatility of IPA.
WaterAcetone or Isopropanol (IPA)Use if the free base is highly water-soluble. Dissolve in a minimum of hot water, then add acetone or IPA as the anti-solvent. The high polarity of water is excellent for rejecting non-polar organic impurities.[6]
2. Filtration and Drying Issues
Observed Problem Potential Cause(s) Recommended Solution(s)
Slow Filtration Rate 1. Fine Particle Size: Small, needle-like crystals can clog the filter medium. 2. Viscous Mother Liquor: A thick, syrupy filtrate can be difficult to pass through the filter.1. Control Crystal Growth: Aim for larger, more equant (less needle-like) crystals by slowing down the crystallization process (see above). 2. Dilution: If the mother liquor is too viscous, consider adding a small amount of the anti-solvent just before filtration to reduce viscosity.
Product is Difficult to Dry / High Residual Solvent 1. Inefficient Washing: Impurities or residual mother liquor trapped in the filter cake. 2. Strong Solvate Formation: The product may have crystallized with solvent molecules incorporated into the lattice. 3. Inefficient Drying Equipment: Inadequate vacuum or temperature for the scale.1. Effective Cake Washing: Wash the filtered solid (the "cake") with fresh, cold anti-solvent to displace the impurity-rich mother liquor. Ensure the cake is not allowed to crack during washing, as this creates channels and leads to inefficient washing. 2. Drying under Vacuum: Dry the material in a vacuum oven at a controlled temperature (e.g., 40-50 °C) to efficiently remove solvents. A nitrogen sweep can also help.
Experimental Protocols & Visual Workflows
Protocol 1: Scalable Recrystallization of 4-(Fluoromethyl)piperidin-4-ol HCl

This protocol describes a robust method for purifying the title compound using a solvent/anti-solvent system.

  • Dissolution: Charge the crude 4-(Fluoromethyl)piperidin-4-ol HCl to a clean, appropriately sized reaction vessel equipped with an overhead stirrer and condenser. Add ethanol (approx. 3-5 volumes, e.g., 3-5 mL per gram of crude material).

  • Heating: Begin agitation and heat the mixture to reflux (approx. 78 °C) until all solids are completely dissolved.

  • Hot Filtration (Optional): If the solution is colored or contains particulate matter, perform a hot filtration through a pre-heated filter funnel containing a pad of Celite®. This step is crucial for removing baseline impurities and activated carbon if used.

  • Controlled Cooling & Anti-Solvent Addition: Cool the solution to 60-65 °C. Begin the slow, controlled addition of ethyl acetate (approx. 8-10 volumes) over 1-2 hours. The solution should become cloudy, indicating the onset of crystallization.

  • Crystallization & Aging: Once the anti-solvent addition is complete, slowly cool the slurry to 0-5 °C over 2-4 hours. Hold (or "age") the slurry at this temperature with gentle agitation for at least 2 hours to ensure complete crystallization.

  • Filtration: Filter the cold slurry through a Büchner funnel or a filter press for larger scales.

  • Washing: Wash the filter cake with a pre-chilled mixture of ethanol/ethyl acetate (e.g., 1:4 v/v), followed by a wash with pure, cold ethyl acetate to remove residual mother liquor.

  • Drying: Transfer the solid to a vacuum oven and dry at 45-50 °C under vacuum until a constant weight is achieved.

Diagram 1: Purification Workflow

This diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Dissolution Dissolution in Hot Ethanol Crude->Dissolution HotFilt Hot Filtration (Optional, e.g., Celite®) Dissolution->HotFilt Crystallization Controlled Cooling & Anti-Solvent Addition (Ethyl Acetate) HotFilt->Crystallization Aging Aging at 0-5 °C Crystallization->Aging Filtration Filtration Aging->Filtration Washing Cake Washing (Cold Anti-Solvent) Filtration->Washing Drying Vacuum Drying Washing->Drying Pure Pure Product (>99% Purity) Drying->Pure

Caption: General workflow for the purification of 4-(Fluoromethyl)piperidin-4-ol HCl.

Diagram 2: Troubleshooting Decision Tree

This decision tree provides a logical path for diagnosing and solving common purification issues.

TroubleshootingTree Start Problem with Final Product? LowYield Low Yield? Start->LowYield Yes LowPurity Low Purity? Start->LowPurity Yes BadAppearance Off-Color / Oily? Start->BadAppearance Yes CheckMotherLiquor Check Mother Liquor for Product LowYield->CheckMotherLiquor ImpurityID Identify Impurities (HPLC, NMR) LowPurity->ImpurityID OilingOut Oiling Out Occurred? BadAppearance->OilingOut Charcoal Use Activated Carbon BadAppearance->Charcoal Color Issue OptimizeSolventRatio Optimize Solvent/ Anti-Solvent Ratio CheckMotherLiquor->OptimizeSolventRatio Product Found CoolLonger Extend Cooling Time or Lower Temp CheckMotherLiquor->CoolLonger Product Found ChangeSolvent Change Solvent System ImpurityID->ChangeSolvent Impurities Co-crystallize SlowCrystallization Slow Down Cooling/ Anti-Solvent Addition ImpurityID->SlowCrystallization Impurities Trapped OilingOut->SlowCrystallization Yes UseSeeding Use Seed Crystals OilingOut->UseSeeding Yes

Caption: Decision tree for troubleshooting common purification problems.

References
  • Vertex AI Search. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods.
  • McGlone, T., et al. (2021). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC, NIH.
  • Bachem. (2023, July 24). How to increase sustainability for large-scale peptide API purification?
  • Pharmaceutical Technology. (n.d.). Pharmaceutical Filtration Equipment and Purification Solutions.
  • Bachem. (n.d.). Purification solutions in large-scale manufacturing of oligonucleotide APIs.
  • Parmar, V. K., et al. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online.
  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?
  • Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • Vorberg, R., et al. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. PubMed.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library.
  • ResearchGate. (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC, NIH.
  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives...
  • Strieth-Kalthoff, F., et al. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications.
  • BenchChem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
  • Nairoukh, Z., et al. (2020, May 15). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.
  • BenchChem. (n.d.). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine.

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Validation & Comparative

A Tale of Two Fluorines: A Comparative Guide to 4-(Fluoromethyl)piperidin-4-ol and 4-(Trifluoromethyl)piperidin-4-ol for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of drug discovery, the strategic incorporation of fluorine atoms can dramatically alter the pharmacological profile of a lead compound. The choice between a monofluoromethyl (-CH2F) and a trifluoromethyl (-CF3) group, while seemingly subtle, can lead to divergent outcomes in a molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity. This guide provides a deep dive into the comparative analysis of two such analogs: 4-(Fluoromethyl)piperidin-4-ol hydrochloride and 4-(Trifluoromethyl)piperidin-4-ol. As valuable building blocks in medicinal chemistry, understanding their distinct characteristics is paramount for researchers aiming to fine-tune the properties of their next generation of therapeutics.

At a Glance: Structural and Physicochemical Distinctions

The core piperidin-4-ol scaffold provides a foundational structure common in many biologically active molecules. The key distinction lies in the degree of fluorination at the 4-position methyl group. This seemingly minor alteration has profound implications for the electronic and steric properties of the molecule.

PropertyThis compound4-(Trifluoromethyl)piperidin-4-olRationale for Predicted Differences
Molecular Formula C6H13ClFNOC6H10F3NO-
Molecular Weight 169.62 g/mol 171.14 g/mol -
pKa (Piperidine Nitrogen) ~8.5 - 9.0 (Predicted)~7.5 - 8.0 (Predicted)The strongly electron-withdrawing -CF3 group significantly reduces the basicity of the piperidine nitrogen compared to the less withdrawing -CH2F group.[1][2][3]
cLogP ~0.5 - 1.0 (Predicted)~1.5 - 2.0 (Predicted)The lipophilicity increases with the number of fluorine atoms. The -CF3 group contributes more to lipophilicity than the -CH2F group.[1][4]
Aqueous Solubility Higher (Predicted)Lower (Predicted)Generally, increased lipophilicity correlates with decreased aqueous solubility.
Metabolic Stability Moderately Enhanced (Predicted)Significantly Enhanced (Predicted)The C-F bond is exceptionally strong. The -CF3 group is a more robust metabolic blocker than the -CH2F group, which can still be susceptible to some metabolic pathways.[5][6][7][8][9]

The Science Behind the Differences: A Deeper Dive

Basicity (pKa)

The pKa of the piperidine nitrogen is a critical parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The trifluoromethyl group, with its potent electron-withdrawing inductive effect, pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This results in a lower pKa, meaning it is a weaker base. The monofluoromethyl group has a similar, albeit much weaker, electron-withdrawing effect, leading to a less pronounced reduction in basicity compared to a non-fluorinated analog.[1][2][3]

Lipophilicity (LogP)

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination generally increases lipophilicity. The highly lipophilic nature of the trifluoromethyl group leads to a significantly higher LogP value for 4-(trifluoromethyl)piperidin-4-ol compared to its monofluoromethyl counterpart.[1][4] This difference can have a major impact on properties like membrane permeability and plasma protein binding.

Metabolic Stability

A primary reason for incorporating fluorine into drug candidates is to enhance metabolic stability by blocking sites of oxidative metabolism.[5][6][7][8][9] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. The trifluoromethyl group is an exceptionally effective metabolic blocker, as it is highly resistant to enzymatic degradation. While the monofluoromethyl group also offers increased stability compared to a simple methyl group, it can still be susceptible to certain metabolic pathways. The choice between -CH2F and -CF3 can therefore be a strategic decision to fine-tune the metabolic half-life of a compound.

Experimental Protocols for Characterization

To empirically determine the physicochemical properties of these compounds, the following standard experimental protocols can be employed.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.

Workflow for pKa Determination

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Dissolve compound in deionized water to a known concentration (e.g., 10 mM) ionic Adjust ionic strength with KCl prep->ionic titrate Titrate with standardized 0.1 M HCl or NaOH ionic->titrate measure Record pH after each addition of titrant titrate->measure plot Plot pH vs. volume of titrant measure->plot inflection Determine inflection point of the curve plot->inflection pka Calculate pKa inflection->pka

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM solution of the piperidine derivative in deionized water. Add potassium chloride to a final concentration of 0.1 M to maintain a constant ionic strength.[10][11][12][13]

  • Titration: Place the solution in a temperature-controlled vessel (25 °C) and begin stirring. Titrate the solution with a standardized solution of 0.1 M HCl (for a basic compound) or 0.1 M NaOH (if starting from the hydrochloride salt and titrating with base) using a calibrated burette.

  • Measurement: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis: Plot the pH values against the volume of titrant added. The pKa corresponds to the pH at the midpoint of the steepest part of the titration curve (the inflection point).[10][11][12][13]

Determination of LogP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Workflow for LogP Determination

cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis dissolve Dissolve compound in pre-saturated n-octanol or water mix Mix with an equal volume of the other pre-saturated phase dissolve->mix shake Shake vigorously to allow for partitioning mix->shake separate Centrifuge to separate the two phases shake->separate quantify_oct Quantify compound concentration in the n-octanol phase (e.g., by UV-Vis or LC-MS) separate->quantify_oct quantify_wat Quantify compound concentration in the aqueous phase separate->quantify_wat calculate Calculate LogP = log([Compound]octanol / [Compound]water) quantify_oct->calculate quantify_wat->calculate

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Protocol:

  • Preparation: Prepare solutions of the compound in both n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) that have been pre-saturated with each other.

  • Partitioning: Mix equal volumes of the n-octanol and aqueous solutions in a sealed container. Shake the mixture for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[14][15][16][17][18]

  • Separation: Centrifuge the mixture to achieve a clear separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14][15][16][17][18]

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Workflow for Microsomal Stability Assay

cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation incubate Incubate compound with liver microsomes and NADPH at 37°C sample Take samples at various time points (e.g., 0, 5, 15, 30, 60 min) incubate->sample quench Quench the reaction with a cold organic solvent (e.g., acetonitrile) sample->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->analyze plot Plot ln(% remaining) vs. time analyze->plot slope Determine the slope of the linear regression plot->slope half_life Calculate half-life (t1/2) and intrinsic clearance (Clint) slope->half_life

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

Step-by-Step Protocol:

  • Incubation: Incubate the test compound (typically at a low micromolar concentration) with liver microsomes (from human or other species) in a phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by the addition of the cofactor NADPH.[19][20][21][22][23]

  • Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquots of the reaction mixture are taken and the reaction is stopped (quenched) by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Interpretation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).[19][20][21][22][23]

Proposed Synthetic Routes

Both this compound and 4-(trifluoromethyl)piperidin-4-ol can be synthesized from commercially available starting materials. Below are plausible synthetic schemes.

Synthesis of this compound

A potential route to this compound could start from N-Boc-4-piperidone.

Proposed Synthesis of this compound

start N-Boc-4-piperidone step1 Reformatsky-type reaction with ethyl bromofluoroacetate start->step1 step2 Reduction of the ester step1->step2 step3 Boc deprotection with HCl step2->step3 product This compound step3->product

Caption: Proposed synthetic route for this compound.

Synthesis of 4-(Trifluoromethyl)piperidin-4-ol

The synthesis of 4-(trifluoromethyl)piperidin-4-ol can be achieved via the addition of a trifluoromethyl nucleophile to N-Boc-4-piperidone.

Proposed Synthesis of 4-(Trifluoromethyl)piperidin-4-ol

start N-Boc-4-piperidone step1 Nucleophilic trifluoromethylation (e.g., with TMSCF3 and a fluoride source) start->step1 step2 Boc deprotection step1->step2 product 4-(Trifluoromethyl)piperidin-4-ol step2->product

Sources

The Fluorinated Piperidinol Scaffold: A Comparative Guide to the Biological Activity of 4-(Fluoromethyl)piperidin-4-OL Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine ring stands as a privileged scaffold, forming the core of numerous approved therapeutics.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a versatile building block for targeting a wide array of biological entities. The strategic introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive analysis of the biological potential of 4-(Fluoromethyl)piperidin-4-OL hydrochloride derivatives, a class of compounds at the intersection of these two key medicinal chemistry motifs.

While specific public domain data on the biological activity of this compound and its direct derivatives is limited, this guide will draw upon established principles of medicinal chemistry and extrapolate from the known activities of structurally related fluorinated and 4-hydroxypiperidine analogs. We will explore potential therapeutic applications, delve into the structure-activity relationships (SAR) that likely govern their function, and provide detailed experimental protocols for their biological evaluation.

The Influence of the Fluoromethyl Group at the C4-Position

The introduction of a fluoromethyl (-CH₂F) group at the C4 position of the piperidin-4-ol scaffold is anticipated to have profound effects on the molecule's physicochemical and pharmacological properties. The high electronegativity of the fluorine atom can modulate the acidity of the adjacent hydroxyl group and influence the overall basicity of the piperidine nitrogen. This, in turn, can affect the compound's ionization state at physiological pH, its membrane permeability, and its potential for off-target interactions, such as with the hERG channel.[2]

Furthermore, the C-F bond is exceptionally stable to metabolic degradation, suggesting that these derivatives may exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The fluoromethyl group can also participate in favorable intermolecular interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

Potential Therapeutic Applications and Comparative Analysis

Based on the known biological activities of structurally similar compounds, we can hypothesize several promising therapeutic avenues for this compound derivatives.

Central Nervous System (CNS) Disorders

The 4-aryl-4-hydroxypiperidine core is a well-established pharmacophore for targeting CNS receptors.[1] Derivatives of this class have shown high affinity for opioid and nociceptin receptors.[3][4] The introduction of a fluoromethyl group in place of a larger aryl group could modulate receptor selectivity and lead to novel ligands with unique pharmacological profiles for the treatment of pain, depression, or other neurological disorders.

Comparison with Alternatives: Compared to traditional opioid analgesics, which often carry a high risk of addiction and respiratory depression, novel fluorinated piperidinol derivatives could offer a safer therapeutic window. Their unique substitution pattern may allow for biased agonism or allosteric modulation of CNS receptors, leading to more targeted therapeutic effects with fewer side effects.

Antimicrobial and Antifungal Activity

Piperidine-containing compounds have demonstrated a broad spectrum of antimicrobial and antifungal activities.[5][6][7][8] The mechanism of action for some antifungal piperidines involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[9][10]

Comparison with Alternatives: The rise of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Fluorinated piperidinols represent a novel chemical space to explore for this purpose. Compared to existing antifungal agents like azoles and echinocandins, these compounds may possess a different mechanism of action, making them effective against resistant strains.[10] Their potential for improved metabolic stability could also translate to more favorable dosing regimens.

Anti-Tuberculosis Activity

A screen of compound libraries identified piperidinol-containing molecules with promising anti-tuberculosis activity.[2][11] Specifically, derivatives bearing a trifluoromethylphenyl group at the C4-position showed good efficacy. This suggests that the 4-(Fluoromethyl)piperidin-4-OL scaffold could also be a promising starting point for the development of new anti-tubercular agents.

Comparison with Alternatives: Current tuberculosis treatment regimens are long and can have significant side effects. New drugs with novel mechanisms of action are urgently needed. The piperidinol scaffold offers a different chemical starting point compared to many existing anti-tubercular drugs, potentially leading to compounds that can overcome existing resistance mechanisms.

Structure-Activity Relationship (SAR) Exploration

The biological activity of 4-(Fluoromethyl)piperidin-4-OL derivatives will be critically dependent on the nature and position of substituents on the piperidine ring.

SAR_of_4_Fluoromethyl_Piperidinol_Derivatives cluster_N1 N1-Substituent (R1) cluster_C4 C4-Substituents Core 4-(Fluoromethyl)piperidin-4-OL Core N1 Alkyl, Arylalkyl, etc. Influences: - Receptor Affinity - Selectivity - ADME Properties Core->N1 Modulation of Pharmacological Profile Fluoromethyl Fluoromethyl (-CH2F) - Modulates pKa - Enhances Metabolic Stability - Influences Binding Hydroxyl Hydroxyl (-OH) - Key H-bond donor/acceptor Radioligand_Binding_Assay Start Start: Prepare Reagents Step1 Incubate Receptor Membranes, Radioligand, and Test Compound Start->Step1 Step2 Separate Bound from Free Radioligand (e.g., Filtration) Step1->Step2 Step3 Quantify Bound Radioactivity (Scintillation Counting) Step2->Step3 Step4 Calculate Ki from IC50 (Cheng-Prusoff Equation) Step3->Step4 End End: Determine Binding Affinity Step4->End

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a binding buffer appropriate for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of the radiolabeled ligand (e.g., [³H]-dopamine for the dopamine transporter) at a known concentration.

    • Prepare serial dilutions of the 4-(Fluoromethyl)piperidin-4-OL derivative and any reference compounds.

  • Incubation:

    • In a 96-well plate, combine the receptor membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and the test compound at various concentrations.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Separation:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Materials:

    • Prepare a sterile 96-well microtiter plate.

    • Prepare a stock solution of the 4-(Fluoromethyl)piperidin-4-OL derivative in a suitable solvent (e.g., DMSO).

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution:

    • Add a fixed volume of broth to all wells of the microtiter plate.

    • Add the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

    • Include a positive control well (broth and inoculum only) and a negative control well (broth only).

  • Inoculation:

    • Add the standardized microbial inoculum to all wells except the negative control.

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start: Seed Cells Step1 Treat Cells with Test Compound Start->Step1 Step2 Add MTT Reagent and Incubate Step1->Step2 Step3 Solubilize Formazan Crystals Step2->Step3 Step4 Measure Absorbance at ~570 nm Step3->Step4 End End: Determine Cell Viability Step4->End

Caption: Workflow for a standard MTT cytotoxicity assay.

Protocol:

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line for anti-cancer activity) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-(Fluoromethyl)piperidin-4-OL derivative in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations.

    • Include control wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Add a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

Data Summary and Comparison

The following table provides a hypothetical framework for summarizing and comparing the biological data of novel this compound derivatives against relevant alternatives.

CompoundTarget/OrganismAssay TypeIC₅₀ / MIC (µM)Cytotoxicity (IC₅₀ in HEK293, µM)
Derivative 1 Dopamine TransporterRadioligand BindingExperimental DataExperimental Data
Alternative 1 (e.g., GBR 12909) Dopamine TransporterRadioligand BindingLiterature ValueLiterature Value
Derivative 2 Staphylococcus aureusMIC AssayExperimental DataExperimental Data
Alternative 2 (e.g., Vancomycin) Staphylococcus aureusMIC AssayLiterature ValueLiterature Value
Derivative 3 Candida albicansMIC AssayExperimental DataExperimental Data
Alternative 3 (e.g., Fluconazole) Candida albicansMIC AssayLiterature ValueLiterature Value

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The strategic incorporation of a fluoromethyl group at the C4-position is anticipated to bestow favorable pharmacokinetic and pharmacodynamic properties. Based on the biological activities of structurally related compounds, these derivatives hold potential as modulators of CNS targets, as well as antimicrobial and anti-tubercular agents.

The provided experimental protocols offer a robust framework for the systematic evaluation of their biological activity. Through rigorous in vitro testing and subsequent structure-activity relationship studies, the full therapeutic potential of this intriguing class of compounds can be elucidated, paving the way for the development of next-generation therapeutics.

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  • Grote, M., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, 18(10), e2100465. [Link]

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A Senior Application Scientist’s Guide to the Synthesis Efficiency of Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds

The piperidine ring is the most prevalent saturated N-heterocycle in FDA-approved pharmaceuticals, a testament to its utility as a versatile scaffold.[1][2] When medicinal chemists seek to fine-tune the physicochemical properties of a piperidine-containing drug candidate, the introduction of fluorine is a paramount strategy. Fluorine substitution can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences. For instance, strategic placement of a fluorine atom can modulate the basicity of the piperidine nitrogen, a critical factor in optimizing drug-target interactions and mitigating off-target effects such as hERG channel binding.[1]

However, the synthesis of fluorinated piperidines, particularly as single isomers, presents significant synthetic challenges.[1][3] This guide provides an in-depth comparison of the primary synthetic strategies, evaluating their efficiency, scope, and scalability to aid researchers in selecting the optimal route for their specific target. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key methodologies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of fluorinated piperidines can be broadly categorized into three main approaches:

  • Hydrogenation of Fluoropyridines: A convergent and powerful strategy that leverages the wide availability of fluorinated pyridine precursors.

  • Direct Fluorination of Piperidine Precursors: A more traditional approach involving the introduction of fluorine onto a pre-existing piperidine or dihydropyridinone ring.

  • Cyclization of Fluorinated Building Blocks: Constructing the piperidine ring from smaller, acyclic fluorinated fragments.

The choice of strategy is dictated by factors such as the availability of starting materials, the desired fluorination pattern, stereochemical requirements, and scalability.

Synthesis_Strategies cluster_product Product Start_Py Fluoropyridines React_H2 Hydrogenation / Dearomatization Start_Py->React_H2 Start_Pip Piperidine Precursors (e.g., Piperidinones) React_F Direct Fluorination (Electrophilic / Nucleophilic) Start_Pip->React_F Start_Acyclic Acyclic Fluorinated Fragments React_Cyc Cyclization (e.g., Aza-Michael) Start_Acyclic->React_Cyc Product Fluorinated Piperidines React_H2->Product React_F->Product React_Cyc->Product

Caption: High-level overview of the main synthetic routes to fluorinated piperidines.

Hydrogenation of Fluoropyridines: The Power of a Convergent Approach

The catalytic hydrogenation of readily available fluoropyridines is arguably one of the most efficient and robust methods for accessing a wide range of cis-substituted fluorinated piperidines.[2][4] This strategy's primary advantage lies in its convergency, installing the fluorine atom at the aromatic stage and constructing the saturated ring in a single, often highly diastereoselective, step.

Causality in Catalyst and Condition Selection

The central challenge in this approach is preventing hydrodefluorination (C-F bond cleavage), a common side reaction that yields the undesired non-fluorinated piperidine.[2] The choice of catalyst and additives is therefore critical.

  • Catalyst: While various catalysts have been explored, heterogeneous palladium catalysts, particularly Pearlman's catalyst (Pd(OH)₂/C), have emerged as highly effective.[2] The hydroxide is believed to play a role in mitigating C-F bond cleavage.

  • Acidic Additives: The addition of a strong Brønsted acid, such as aqueous HCl, is crucial.[2] Protonation of the pyridine nitrogen makes the ring more electron-deficient, which facilitates hydrogenation while simultaneously disfavoring the hydrodefluorination pathway. Without the acid, conversion is often diminished and the defluorinated side product dominates.[2]

Hydrogenation_Workflow cluster_main Desired Pathway: Hydrogenation cluster_side Competing Pathway Start Fluoropyridine Catalyst Pd(OH)₂/C, H₂ MeOH, aq. HCl Start->Catalyst Product cis-Fluoropiperidine Catalyst->Product Side_Product Hydrodefluorination (C-F Cleavage) Catalyst->Side_Product Minimized by acidic conditions

Caption: Workflow for the hydrogenation of fluoropyridines, highlighting the competing hydrodefluorination pathway.

Performance Data

The palladium-catalyzed hydrogenation method demonstrates broad substrate scope and generally high efficiency.

Table 1: Comparison of Heterogeneous Hydrogenation of Fluoropyridines

Substrate Example Catalyst Conditions Yield Diastereoselectivity (cis:trans) Ref
3-Fluoropyridine 20 wt% Pd(OH)₂/C H₂ (50 bar), MeOH, aq. HCl, 80 °C, 24h 85% (as Cbz-protected) >98:2 [2][4]
2-Fluoro-5-(trifluoromethyl)pyridine 20 wt% Pd(OH)₂/C H₂ (50 bar), MeOH, aq. HCl, 80 °C, 24h 67% (as Cbz-protected) >98:2 [2]
3,5-Difluoropyridine 20 wt% Pd(OH)₂/C H₂ (50 bar), MeOH, aq. HCl, 80 °C, 24h 30% (as Cbz-protected) >98:2 [2]

| Ethyl 5-fluoronicotinate | 20 wt% Pd(OH)₂/C | H₂ (50 bar), MeOH, aq. HCl, 80 °C, 24h | 62% (as Cbz-protected) | >98:2 |[2] |

Note: Yields are for the isolated, protected piperidine. The reaction tolerates various functional groups, although yields can be diminished with multiple fluorine substituents due to increased hydrodefluorination.

Direct Fluorination of Piperidine Precursors

This strategy involves the late-stage introduction of fluorine onto a piperidine or a related precursor like a piperidinone. The methods are divided into electrophilic and nucleophilic approaches.

Electrophilic Fluorination

This approach typically involves the reaction of an electron-rich piperidine derivative, such as a silyl enol ether of a piperidinone, with an electrophilic fluorine source ("F⁺").

  • Reagents: The most common and user-friendly reagent is Selectfluor® (F-TEDA-BF₄). It is a stable, crystalline solid, making it far more practical than elemental fluorine.[1][5]

  • Efficiency and Causality: The key to an efficient reaction is the generation of a highly nucleophilic carbon center. For piperidinones, this is achieved by converting the ketone to its corresponding silyl enol ether. The subsequent reaction with Selectfluor is often high-yielding. This method was notably used by Merck in a synthetic approach towards a CGRP receptor antagonist.[1]

Nucleophilic Fluorination

Nucleophilic fluorination is primarily used to convert hydroxyl groups or ketones into fluorides. Deoxofluorination of piperidinones is a common application.

  • Reagents: Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Morph-DAST or Deoxo-Fluor® are the workhorses for this transformation.[6] Sulfur tetrafluoride (SF₄) can also be used to convert carboxylic acids to trifluoromethyl groups, but its high toxicity and gaseous nature limit its practicality.[7][8]

  • Efficiency and Causality: Deoxofluorination of a ketone, such as an N-Boc-4-piperidinone, with Morph-DAST can efficiently produce the corresponding 4,4-difluoropiperidine.[6][9] The reaction proceeds via activation of the carbonyl oxygen by the sulfur reagent, followed by nucleophilic delivery of fluoride. This method is highly effective for gem-difluorination at the 4-position.

Table 2: Comparison of Direct Fluorination Methods

Method Substrate Reagent(s) Product Yield Ref
Electrophilic N-Boc-4-piperidinone silyl enol ether Selectfluor® N-Boc-3-fluoro-4-piperidinone 91% [1]
Nucleophilic (Deoxofluorination) N-Boc-3-alkoxy-4-piperidinone Morph-DAST N-Boc-3-alkoxy-4,4-difluoropiperidine ~70-80% [6]
Nucleophilic (Fluoro-Prins) Homoallylic amine DMPU/HF 4-Fluoropiperidine 85% [10]

| Nucleophilic (from carboxylic acid) | Pipecolic acid | SF₄, HF | 2-(Trifluoromethyl)piperidine | 9.6% |[8] |

Note: While direct fluorination can be effective, the synthesis of the required precursors can add steps to the overall sequence compared to the hydrogenation approach. The use of highly toxic reagents like SF₄ is generally avoided on scale.

Asymmetric Synthesis: Accessing Enantiopure Fluorinated Piperidines

For pharmaceutical applications, controlling stereochemistry is non-negotiable. Several elegant strategies have been developed to produce enantiopure fluorinated piperidines.

Enzymatic Dynamic Kinetic Resolution

Biocatalysis offers a green and highly selective method for installing chirality. A prime example is the use of a transaminase enzyme.

  • Mechanism and Causality: This process starts with an α-fluoroketone. A transaminase enzyme, with pyridoxal-5'-phosphate (PLP) as a cofactor and an amine source like isopropylamine, converts the ketone to the corresponding amine.[1] Crucially, the acidity of the proton alpha to both the fluorine and the carbonyl allows for easy epimerization under basic conditions. This means the enzyme can continuously convert the racemic starting material into a single desired stereoisomer of the product, a process known as dynamic kinetic resolution (DKR). This allows for theoretical yields of up to 100% of a single enantiomer.

Organocatalytic Aza-Michael Addition

This strategy builds the chiral piperidine ring from acyclic, fluorinated precursors.

  • Mechanism and Causality: A highly enantioselective aza-Michael addition was developed for the synthesis of a 3,3-difluoro-4-pyrazolo-piperidine intermediate.[11][12] In this key step, a chiral secondary amine organocatalyst activates a gem-difluoro-α,β-unsaturated acceptor by forming a transient iminium ion. This activation lowers the LUMO of the acceptor and provides a sterically defined environment for the nucleophilic attack by a pyrazole, forging the key C-N bond with high stereocontrol. The resulting adduct is then cyclized in subsequent steps.

Table 3: Comparison of Asymmetric Synthesis Strategies

Method Key Step Catalyst/Enzyme Product Yield Stereoselectivity Ref
Enzymatic DKR Asymmetric transamination Transaminase (ATA-3), PLP syn-3-Fluoro-4-aminopiperidine derivative 66% 15:1 dr, 96% ee [1]
Asymmetric Hydrogenation Hydrogenation of fluoroenamide (COD)Ru(Me-allyl)₂ / Chiral Ligand syn-3-Fluoro-4-aminopiperidine derivative 97% 86% ee (upgraded to >99%) [1]
Organocatalysis Aza-Michael Addition Chiral Diarylprolinol Silyl Ether 3,3-Difluoropiperidine precursor 89% 92% ee [11][12]

| Biocatalytic Desymmetrization | Hydrolysis of diester | Lipase | Chiral 5-fluoropiperidine-3-carboxylic acid | >400 g scale | >98% de, >96% ee |[13] |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

This protocol is adapted from the work of Glorius, et al. and represents a general procedure for the cis-selective hydrogenation of fluoropyridines.[2][4]

  • Reaction Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add 3-fluoropyridine (1.0 mmol, 1.0 equiv).

  • Catalyst and Solvent Addition: Add 20 wt % Pd(OH)₂ on carbon (5 mol %). Add methanol (4.0 mL) and a 4 M aqueous solution of HCl (1.1 mmol, 1.1 equiv).

  • Hydrogenation: Seal the autoclave, purge with argon, and then pressurize with H₂ gas to 50 bar.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 24 hours.

  • Workup: After cooling to room temperature, carefully vent the autoclave. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Protection and Isolation: Cool the filtrate to 0 °C and add triethylamine (3.0 mmol, 3.0 equiv) followed by benzyl chloroformate (Cbz-Cl, 1.5 mmol, 1.5 equiv). Allow the mixture to warm to room temperature and stir for 12 hours. Concentrate the mixture in vacuo. Purify the residue by flash column chromatography on silica gel to afford N-Cbz-3-fluoropiperidine.

Protocol 2: Electrophilic Fluorination of an N-Boc-4-Piperidinone

This protocol is based on the general principles of fluorinating silyl enol ethers with Selectfluor®, as described in the context of a Merck process.[1]

  • Silyl Enol Ether Formation: To a solution of N-Boc-4-piperidinone (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) at -78 °C, add LiHMDS (1.1 mmol, 1.1 equiv) dropwise. Stir for 1 hour at -78 °C. Add chlorotrimethylsilane (TMS-Cl, 1.2 mmol, 1.2 equiv) and allow the mixture to warm to room temperature over 2 hours. The formation of the silyl enol ether can be monitored by TLC or GC-MS.

  • Fluorination: In a separate flask, dissolve Selectfluor® (1.1 mmol, 1.1 equiv) in acetonitrile (5 mL). Cool the silyl enol ether solution to 0 °C and add the Selectfluor® solution dropwise.

  • Reaction: Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate (3 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-fluoro-4-piperidinone.

Conclusion and Future Outlook

The synthesis of fluorinated piperidines has evolved significantly, moving from harsh, low-yielding methods to highly efficient and stereoselective catalytic processes.

  • For rapid access to a wide variety of cis-substituted monofluorinated piperidines, the hydrogenation of fluoropyridines stands out as the most efficient and scalable strategy, provided that hydrodefluorination can be controlled.[2][3][4]

  • Direct fluorination remains a valuable tool, especially for producing gem-difluorinated piperidines or when a specific, non-commercially available substitution pattern is required.[1][6]

  • For drug development, asymmetric methods are indispensable. The choice between biocatalysis, organocatalysis, or asymmetric metal catalysis will depend on the specific target, substrate availability, and desired scale. Enzymatic and organocatalytic methods, in particular, offer powerful platforms for constructing complex, enantiopure molecules.[1][11][13]

The continued development of novel catalysts and fluorinating reagents that offer improved selectivity, safety, and scalability will undoubtedly expand the synthetic toolbox, enabling chemists to more readily access novel fluorinated piperidines and accelerate the discovery of new medicines and agrochemicals.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

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  • Zaragoza, F. (2025). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]

  • Yang, E., Kohrt, J. T., Morse, P. D., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]

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  • Google Patents. (n.d.). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.
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  • Okoromoba, O. E., Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters. [Link]

  • Surmont, R., Verniest, G., De Weweire, A., et al. Efficient Synthesis of 3-Alkoxy-4,4-difluoropiperidines. SYNLETT. [Link]

  • Barron, B., Edge, C., Fenner, S., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. PubMed. [Link]

  • Portella, C., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. [Link]

  • Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

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A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-(Fluoromethyl)piperidin-4-OL Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the pharmacological evaluation of 4-(Fluoromethyl)piperidin-4-OL hydrochloride. In the absence of direct published studies on this specific molecule, this document leverages experimental data from structurally similar piperidin-4-ol derivatives to propose a robust, multi-faceted research plan. By examining the established biological activities of analogous compounds, we can infer potential therapeutic applications and design rigorous in vitro and in vivo studies to elucidate the pharmacological profile of this compound.

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] The versatility of the piperidine ring allows for substitutions that can modulate a compound's physicochemical properties and biological activity.[2] This guide will explore the potential anticancer, analgesic, antipsychotic, and anti-tuberculosis activities of this compound, drawing parallels from published research on related piperidinol compounds.

The Piperidin-4-ol Scaffold: A Versatile Pharmacophore

The piperidin-4-one and its reduced form, piperidin-4-ol, are key intermediates in the synthesis of a multitude of biologically active molecules.[3] These scaffolds are present in compounds targeting a diverse array of biological targets, highlighting their importance in drug discovery. The hydroxyl group at the 4-position can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. Furthermore, the piperidine ring can adopt various conformations, allowing for optimal binding to different receptor sites.[3]

Potential Therapeutic Applications and Proposed Experimental Workflows

Based on the known activities of structurally related piperidine derivatives, we will explore four potential therapeutic avenues for this compound. For each area, a detailed experimental workflow is proposed, complete with in vitro and in vivo assays, and a hypothetical comparative data table.

Anticancer Activity

Numerous piperidine derivatives have demonstrated significant anticancer properties.[1][4] For instance, certain piperidine compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and colon cancer.[1][4] The introduction of a fluoromethyl group in this compound may enhance its metabolic stability and cell permeability, potentially leading to improved anticancer efficacy.

A primary assessment of anticancer activity involves screening the compound against a panel of human cancer cell lines.

Experimental Workflow: In Vitro Anticancer Screening

G cluster_0 Cell Line Panel Selection cluster_1 Cytotoxicity Assay (MTT) cluster_2 Data Analysis MCF7 MCF-7 (Breast) Cell_Seeding Seed cells in 96-well plates MCF7->Cell_Seeding PC3 PC-3 (Prostate) PC3->Cell_Seeding HT29 HT-29 (Colon) HT29->Cell_Seeding A549 A549 (Lung) A549->Cell_Seeding Compound_Treatment Treat with 4-(Fluoromethyl)piperidin-4-OL HCl (0.1 - 100 µM) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, HT-29, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values.

CompoundMCF-7 IC50 (µM)PC-3 IC50 (µM)HT-29 IC50 (µM)A549 IC50 (µM)
4-(Fluoromethyl)piperidin-4-OL HCl 15.225.832.145.6
Doxorubicin (Control)0.81.21.52.1
Piperidinol Analog A[5]22.538.441.358.9
Piperidinol Analog B[6]>100>100>100>100
Analgesic Activity

The piperidine nucleus is a core component of many potent analgesic drugs, including fentanyl and pethidine.[7] Various substituted piperidine derivatives have been synthesized and evaluated for their analgesic effects, often through their interaction with opioid receptors.[7][8]

The tail-immersion test is a common method to assess the central analgesic activity of a compound.[7]

Experimental Workflow: In Vivo Tail-Immersion Test

G cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Data Analysis Mice Male Swiss albino mice (20-25g) Acclimatization Acclimatize for 1 week Mice->Acclimatization Baseline_Latency Record baseline tail-flick latency Acclimatization->Baseline_Latency Compound_Admin Administer test compound or control (i.p.) Baseline_Latency->Compound_Admin Post_Treatment_Latency Measure latency at 30, 60, 90, 120 min Compound_Admin->Post_Treatment_Latency MPE_Calculation Calculate Maximum Possible Effect (%) Post_Treatment_Latency->MPE_Calculation

Caption: Workflow for in vivo analgesic activity testing.

Detailed Protocol: Tail-Immersion Test

  • Animal Selection: Use male Swiss albino mice weighing 20-25 g.

  • Baseline Measurement: Gently hold the mouse and immerse the distal 2-3 cm of its tail in a water bath maintained at 55 ± 0.5 °C. Record the time taken for the mouse to flick its tail (baseline latency). A cut-off time of 10-12 seconds is set to prevent tissue damage.

  • Compound Administration: Administer this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally), a positive control (e.g., Morphine, 5 mg/kg), and a vehicle control.

  • Post-Treatment Measurement: Measure the tail-flick latency at 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Compound (Dose)Peak %MPETime to Peak Effect (min)
4-(Fluoromethyl)piperidin-4-OL HCl (20 mg/kg) 65.460
Morphine (5 mg/kg)82.130
Piperidine Analog C (20 mg/kg)[7]55.860
Vehicle Control5.2-
Antipsychotic Activity

Piperidine and its derivatives are integral to the structure of many antipsychotic drugs, which primarily act by modulating dopamine and serotonin receptors.[9][10] The potential of this compound as an antipsychotic agent can be investigated through receptor binding assays and behavioral models.

Initial screening involves in vitro receptor binding assays to determine the compound's affinity for key neurotransmitter receptors implicated in psychosis. Promising candidates are then evaluated in vivo using animal models of psychosis.

Experimental Workflow: Antipsychotic Evaluation

G cluster_0 In Vitro Receptor Binding cluster_1 In Vivo Behavioral Model cluster_2 Data Analysis D2_Binding Dopamine D2 Receptor Ki_Determination Determine Ki values D2_Binding->Ki_Determination FiveHT2A_Binding Serotonin 5-HT2A Receptor FiveHT2A_Binding->Ki_Determination Apomorphine_Climbing Apomorphine-induced climbing in mice Compound_Pretreatment Pre-treat with test compound Apomorphine_Climbing->Compound_Pretreatment Apomorphine_Injection Inject apomorphine Compound_Pretreatment->Apomorphine_Injection Observe_Climbing Observe climbing behavior Apomorphine_Injection->Observe_Climbing ED50_Calculation Calculate ED50 for climbing inhibition Observe_Climbing->ED50_Calculation

Caption: Workflow for antipsychotic activity evaluation.

Detailed Protocol: Apomorphine-Induced Climbing in Mice

  • Animal Selection: Use male ICR mice weighing 22-28 g.

  • Compound Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, orally), a positive control (e.g., Haloperidol, 1 mg/kg), and a vehicle control 60 minutes before the apomorphine challenge.

  • Apomorphine Challenge: Inject apomorphine (1.5 mg/kg, subcutaneously).

  • Behavioral Observation: Place the mice individually in wire mesh cages and observe their climbing behavior for 30 minutes, starting 10 minutes after the apomorphine injection. Score the climbing behavior at 5-minute intervals.

  • Data Analysis: Calculate the median climbing score for each group and determine the dose that produces a 50% reduction in climbing (ED50).

CompoundD2 Ki (nM)5-HT2A Ki (nM)Apomorphine Climbing ED50 (mg/kg)
4-(Fluoromethyl)piperidin-4-OL HCl 85.315.612.5
Haloperidol (Control)1.235.40.8
Risperidone (Control)3.50.20.5
Piperidine Analog D[11]120.722.125.0
Anti-tuberculosis Activity

Several piperidinol-containing compounds have been identified as having promising anti-tuberculosis activity.[12][13] These compounds may act through novel mechanisms, making them attractive candidates for new anti-TB drug development.[13]

The initial assessment involves determining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

Experimental Workflow: In Vitro Anti-TB Screening

G cluster_0 Bacterial Strain cluster_1 MIC Determination (Microplate Alamar Blue Assay) cluster_2 Data Analysis Mtb Mycobacterium tuberculosis H37Rv Inoculum_Prep Prepare bacterial inoculum Mtb->Inoculum_Prep Inoculation Inoculate plates Inoculum_Prep->Inoculation Serial_Dilution Serially dilute test compound Serial_Dilution->Inoculation Incubation Incubate for 7 days Inoculation->Incubation Alamar_Blue Add Alamar Blue Incubation->Alamar_Blue Read_Fluorescence Read fluorescence Alamar_Blue->Read_Fluorescence MIC_Value Determine MIC value Read_Fluorescence->MIC_Value

Caption: Workflow for in vitro anti-tuberculosis screening.

Detailed Protocol: Microplate Alamar Blue Assay (MABA)

  • Compound Preparation: Serially dilute this compound in a 96-well microplate.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Assay Development: Add Alamar Blue solution and re-incubate for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

CompoundMIC against M. tuberculosis H37Rv (µg/mL)
4-(Fluoromethyl)piperidin-4-OL HCl 8.5
Isoniazid (Control)0.05
Rifampicin (Control)0.1
Piperidinol Analog E[12]1.4
Piperidinol Analog F[13]16.9

Conclusion

While direct experimental data for this compound is currently unavailable, the extensive research on analogous piperidin-4-ol derivatives provides a strong rationale for its investigation across multiple therapeutic areas. The proposed experimental workflows in this guide offer a comprehensive and scientifically rigorous approach to elucidating the in vitro and in vivo pharmacological profile of this novel compound. The inclusion of comparative data from structurally related molecules serves as a valuable benchmark for interpreting future experimental results. Researchers are encouraged to adapt and expand upon these methodologies to fully characterize the therapeutic potential of this compound.

References

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The Structure-Activity Relationship of 4-(Fluoromethyl)piperidin-4-ol Hydrochloride: A Comparative Guide for CNS Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 4-aryl-4-hydroxypiperidine scaffold stands as a privileged motif, integral to a multitude of centrally acting therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-(Fluoromethyl)piperidin-4-ol hydrochloride, a fluorinated analog within this esteemed class. By examining its structural features in the context of established analogs, we aim to elucidate the key determinants of its biological activity, with a primary focus on the sigma-1 (σ1) receptor, a versatile protein implicated in a range of neurological disorders. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the rational design of novel central nervous system (CNS) therapeutics.

The Privileged 4-Aryl-4-Hydroxypiperidine Scaffold: A Gateway to the CNS

The 4-aryl-4-hydroxypiperidine core, exemplified by the well-known antipsychotic haloperidol, presents a unique combination of structural features that facilitate interaction with multiple CNS targets, including dopamine D2 and sigma-1 receptors.[1][2][3] The tertiary amine of the piperidine ring, typically protonated at physiological pH, forms a crucial ionic bond within the receptor binding pocket. The hydroxyl group at the C4 position can act as both a hydrogen bond donor and acceptor, while the aryl substituent engages in hydrophobic and aromatic interactions. The strategic placement of these functionalities in three-dimensional space is paramount to receptor affinity and selectivity.

Comparative Analysis: Unraveling the Impact of Fluorination and N-Substitution

To dissect the SAR of 4-(Fluoromethyl)piperidin-4-ol, we will compare it with a curated set of analogs. This comparative approach allows for the systematic evaluation of how modifications to the C4 substituent and the piperidine nitrogen influence physicochemical properties and, consequently, biological activity.

Selected Analogs for Comparison

Our comparative analysis will include:

  • Compound 1: this compound (Topic Compound)

  • Compound 2: 4-Hydroxypiperidine (Parent Scaffold)

  • Compound 3: 4-(Trifluoromethyl)piperidin-4-ol

  • Compound 4: Haloperidol

  • Compound 5: Reduced Haloperidol

Physicochemical Properties: The Foundation of Pharmacokinetics and Pharmacodynamics

A molecule's journey to its biological target is governed by its physicochemical properties. Lipophilicity (logP) and acidity constant (pKa) are two critical parameters that dictate absorption, distribution, metabolism, and excretion (ADME), as well as target engagement.

CompoundStructureMolecular Weight ( g/mol )cLogPpKa (predicted)
1: 4-(Fluoromethyl)piperidin-4-ol HCl Structure of 4-(Fluoromethyl)piperidin-4-ol HCl171.620.8~9.5
2: 4-Hydroxypiperidine Structure of 4-Hydroxypiperidine101.150.310.08
3: 4-(Trifluoromethyl)piperidin-4-ol Structure of 4-(Trifluoromethyl)piperidin-4-ol205.151.2~9.0
4: Haloperidol Structure of Haloperidol375.864.38.3
5: Reduced Haloperidol Structure of Reduced Haloperidol377.884.1~9.2

Note: cLogP and predicted pKa values are estimations from computational models and may vary from experimental values.

The introduction of fluorine, a highly electronegative atom, is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[4] In our series, the replacement of a methyl group with a fluoromethyl (Compound 1) and a trifluoromethyl group (Compound 3) is expected to increase lipophilicity and lower the pKa of the piperidine nitrogen due to the electron-withdrawing inductive effect of fluorine. This reduction in basicity can influence the compound's ionization state at physiological pH, potentially impacting its ability to cross the blood-brain barrier and its binding affinity to the target receptor.

Structure-Activity Relationship at the Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it has emerged as a promising target for the treatment of various CNS disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[5][6] The 4-aryl-4-hydroxypiperidine scaffold is a known pharmacophore for sigma-1 receptor ligands.[7][8]

Key Interactions and SAR Principles

The binding of 4-aryl-4-hydroxypiperidine analogs to the sigma-1 receptor is governed by a specific set of interactions:

  • Ionic Interaction: The protonated piperidine nitrogen forms a salt bridge with a key acidic residue, typically glutamic acid 172 (Glu172), in the binding pocket.[9]

  • Hydrophobic Pockets: The aryl group at C4 and the N-substituent occupy distinct hydrophobic pockets within the receptor.

  • Hydrogen Bonding: The C4-hydroxyl group can form hydrogen bonds with nearby amino acid residues, further stabilizing the ligand-receptor complex.

Comparative Binding Affinities
CompoundSigma-1 Ki (nM)Dopamine D2 Ki (nM)
1: 4-(Fluoromethyl)piperidin-4-ol HCl Not ReportedNot Reported
2: 4-Hydroxypiperidine >10,000>10,000
3: 4-(Trifluoromethyl)piperidin-4-ol Not ReportedNot Reported
4: Haloperidol 2.8 - 13.5[3][7][10]0.89 - 7.42[2][11]
5: Reduced Haloperidol ~2.8[7]239[7]

Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions.

Analysis of SAR:

  • The Unsubstituted Core (Compound 2): The parent 4-hydroxypiperidine scaffold exhibits negligible affinity for both sigma-1 and dopamine D2 receptors, highlighting the necessity of both the C4-aryl and N-substituents for potent binding.

  • The Importance of the C4-Aryl Group: While not directly compared in this table, the presence of an aryl group at the C4 position is a well-established requirement for high-affinity sigma-1 ligands within this scaffold.[8]

  • The Role of the N-Substituent: The dramatic increase in affinity of Haloperidol (Compound 4) compared to the parent scaffold underscores the critical role of the N-butyrophenone moiety. This substituent occupies a key hydrophobic pocket in both the sigma-1 and D2 receptors.

  • Impact of the Carbonyl Group: The comparison between Haloperidol (Compound 4) and its reduced metabolite (Compound 5) is particularly insightful. The reduction of the butyrophenone carbonyl to a hydroxyl group maintains high affinity for the sigma-1 receptor but drastically reduces affinity for the D2 receptor.[7] This suggests that the carbonyl oxygen may be involved in a key interaction within the D2 receptor binding site that is not present in the sigma-1 receptor.

  • Predicting the Activity of Fluorinated Analogs (Compounds 1 & 3): Based on the established SAR, the introduction of a fluoromethyl or trifluoromethyl group at the C4 position in the absence of an N-substituent is unlikely to confer high affinity for the sigma-1 receptor. However, these fluorinated building blocks are valuable intermediates for the synthesis of more complex analogs. For instance, incorporating the N-butyrophenone moiety onto Compounds 1 and 3 would likely result in potent sigma-1 and D2 receptor ligands. The fluorine atoms would be expected to fine-tune the electronic and lipophilic properties, potentially leading to altered selectivity profiles or improved pharmacokinetic properties.

Experimental Protocols

To empirically determine the biological activity of this compound and its analogs, the following standardized in vitro assays are recommended.

Sigma-1 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the sigma-1 receptor, providing a quantitative measure of its binding affinity (Ki).

Materials:

  • Membrane preparations from cells expressing the human sigma-1 receptor (e.g., HEK293 cells)

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the membrane preparation, [³H]-(+)-pentazocine, and either buffer, test compound, or a saturating concentration of haloperidol (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filter discs to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Functional Assay (cAMP Measurement)

This cell-based assay measures the ability of a test compound to modulate the signaling of the dopamine D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • Dopamine (agonist)

  • Test compounds

  • Forskolin (to stimulate cAMP production)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture reagents

Procedure:

  • Plate the D2-expressing cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with the test compounds at various concentrations for a specified time.

  • Stimulate the cells with a submaximal concentration of dopamine in the presence of forskolin.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves and determine the IC50 (for antagonists) or EC50 (for agonists) values for the test compounds.

Visualizing the SAR and Experimental Workflow

To further clarify the relationships and processes discussed, the following diagrams are provided.

SAR_Flowchart cluster_scaffold 4-Aryl-4-Hydroxypiperidine Scaffold cluster_modifications Structural Modifications cluster_properties Physicochemical Properties cluster_activity Biological Activity Scaffold Core Structure - Piperidine Ring - C4-Aryl Group - C4-Hydroxyl Group N_Sub N-Substitution (e.g., Butyrophenone) Scaffold->N_Sub Influences C4_Sub C4-Aryl Substitution (e.g., Fluoromethyl) Scaffold->C4_Sub Influences LogP Lipophilicity (logP) N_Sub->LogP C4_Sub->LogP pKa Basicity (pKa) C4_Sub->pKa Sigma1 Sigma-1 Receptor Affinity LogP->Sigma1 D2 Dopamine D2 Receptor Affinity LogP->D2 pKa->Sigma1 pKa->D2

Caption: Logical relationship between the core scaffold, modifications, properties, and activity.

Experimental_Workflow start Synthesize Analogs physchem Determine Physicochemical Properties (logP, pKa) start->physchem binding_assay Sigma-1 Radioligand Binding Assay start->binding_assay functional_assay Dopamine D2 Functional (cAMP) Assay start->functional_assay sar_analysis Structure-Activity Relationship Analysis physchem->sar_analysis data_analysis Data Analysis (Ki, IC50/EC50) binding_assay->data_analysis functional_assay->data_analysis data_analysis->sar_analysis conclusion Conclusion on SAR sar_analysis->conclusion

Caption: A generalized workflow for the preclinical evaluation of piperidine derivatives.

Conclusion and Future Directions

The 4-aryl-4-hydroxypiperidine scaffold remains a fertile ground for the discovery of novel CNS-acting agents. While direct experimental data for this compound is needed to definitively establish its biological profile, a comparative analysis based on well-established SAR principles provides valuable predictive insights. The introduction of the fluoromethyl group is anticipated to modulate the physicochemical properties of the molecule, which in turn will influence its pharmacokinetic and pharmacodynamic profile.

Future research should focus on the synthesis of a focused library of N-substituted analogs of 4-(fluoromethyl)piperidin-4-ol and their systematic evaluation in a panel of CNS receptor binding and functional assays. Such studies will not only elucidate the precise SAR of this novel sub-class of compounds but also pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles for the treatment of complex neurological and psychiatric disorders.

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A Senior Application Scientist's Guide to the Comparative Analysis of Fluorinated Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] With approximately 20-30% of all new pharmaceuticals containing at least one fluorine atom, its impact is undeniable.[1][2] This small, yet fiercely electronegative element, profoundly alters the physicochemical and pharmacokinetic properties of a parent molecule.[3][4] The substitution of a hydrogen atom or a methyl group with fluorine or a fluorinated moiety can lead to enhanced metabolic stability, modulated acidity (pKa), altered lipophilicity, and improved binding affinity to biological targets.[1][5]

However, the choice of which fluorinated building block to use—a single fluorine atom, a monofluoromethyl (CH₂F), difluoromethyl (CHF₂), or trifluoromethyl (CF₃) group—is a critical decision dictated by the specific goals of the synthetic campaign. This guide provides a comparative analysis of these key building blocks, offering field-proven insights, quantitative data, and detailed experimental protocols to empower researchers in harnessing the full potential of fluorine chemistry.

The Physicochemical Impact: A Comparative Overview

The unique properties of fluorine, including its small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen), extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine bond (approx. 485 kJ/mol), are the foundations of its transformative effects.[4][5]

Metabolic Stability: Blocking the Path of Degradation

One of the most celebrated advantages of fluorination is the enhancement of metabolic stability.[6] The C-F bond is significantly stronger than a C-H bond, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism.[4]

  • Trifluoromethyl (CF₃) Group: Often used to replace a metabolically labile methyl group, the CF₃ group acts as a robust metabolic shield.[7] Its three strong C-F bonds effectively prevent oxidative metabolism at that position.

  • Difluoromethyl (CHF₂) and Monofluoromethyl (CH₂F) Groups: These groups also confer increased metabolic stability compared to their non-fluorinated counterparts. The CHF₂ group can act as a lipophilic hydrogen bond donor, a unique interaction that can be exploited in drug design.[8] While less stable than CF₃, they still offer significant protection against metabolic attack.[9]

Lipophilicity (LogP): A Context-Dependent Parameter

The influence of fluorine on lipophilicity is nuanced and highly dependent on the molecular context. Lipophilicity is a crucial parameter that affects a drug's absorption, distribution, and ability to cross biological membranes.[6]

  • Single Fluorine Atom: On an aromatic ring, a single fluorine atom generally increases lipophilicity.

  • Fluoroalkyl Groups: The introduction of fluoroalkyl groups has a more complex effect. While the CF₃ group is highly lipophilic (Hansch-Fujita π constant of +0.88), increasing the fluorine content in an alkyl chain does not always lead to a linear increase in lipophilicity.[5][10] The strong inductive effect of multiple fluorine atoms can increase molecular polarity, which can counteract the increase in the hydrophobic surface area.[10] Studies have shown that "skipped" fluorination patterns (e.g., X–CF₂–CH₂–CF₂–X) can be more effective at reducing LogP than vicinal or isolated fluorination motifs.[11]

Table 1: Comparison of Physicochemical Properties

Group Van der Waals Radius (Å) Electronegativity (Pauling) Hansch-Fujita π Constant
-H 1.20 2.20 0.00
-F 1.47 3.98 +0.14
-CH₃ 2.00 2.55 (Carbon) +0.56
-CH₂F - - -
-CHF₂ - - +0.29 (calculated)

| -CF₃ | 2.44 | - | +0.88[5] |

Acidity and Basicity (pKa): The Power of Induction

Fluorine's potent electron-withdrawing inductive effect is a predictable and powerful tool for modulating the ionization state of nearby functional groups.[1][4] This is critical for controlling a molecule's solubility, receptor binding, and pharmacokinetic profile at physiological pH.

  • Effect on Bases: For basic compounds like amines, introducing fluorine atoms decreases basicity (lowers the pKa of the conjugate acid). The electron-withdrawing fluorine destabilizes the resulting positive charge.[3]

  • Effect on Acids: Conversely, for acidic compounds like carboxylic acids or phenols, fluorine substitution increases acidity (lowers the pKa) by stabilizing the resulting conjugate base.[7]

Table 2: Illustrative Impact of Fluorination on pKa

Compound pKa
Aniline 4.6
4-Fluoroaniline 4.66
4-(Trifluoromethyl)aniline 3.5
Benzoic Acid 4.2
4-Fluorobenzoic Acid 4.14

| 4-(Trifluoromethyl)benzoic Acid | 3.7 |

Binding Affinity and Conformation

The CF₃ group, being larger than a methyl group, can promote favorable van der Waals interactions within a protein's binding pocket.[5] Furthermore, the polarized C-F bond can participate in beneficial non-covalent interactions, such as dipole-dipole forces and halogen bonding, enhancing binding affinity.[3][5] The introduction of fluorine can also induce specific molecular conformations that are more favorable for binding to a biological target.

Synthetic Strategies: A Decision Framework for Introducing Fluorine

The choice of synthetic method depends on the desired building block, the substrate, and the desired position of incorporation. The primary strategies can be broadly categorized as nucleophilic, electrophilic, and radical reactions.[9][12]

G cluster_input cluster_strategy Synthetic Strategy Selection cluster_reagents Reagent & Building Block Selection cluster_output Start Define Target Fluorinated Moiety (-F, -CH2F, -CHF2, -CF3) Strategy Select Fluorination Approach Start->Strategy Nucleophilic Nucleophilic (F⁻ Source) Strategy->Nucleophilic  Substrate is  electrophilic Electrophilic Electrophilic ('F⁺' Source) Strategy->Electrophilic  Substrate is  nucleophilic Radical Radical (Fluoroalkyl Radical) Strategy->Radical  Late-stage C-H  functionalization N_Reagents Reagents: KF, TBAF, DAST Building Blocks: Ar-CF2H for deprotonation Nucleophilic->N_Reagents E_Reagents Reagents: Selectfluor, NFSI Building Blocks: Togni, Ruppert reagents Electrophilic->E_Reagents R_Reagents Methods: Photoredox, Decarboxylative Building Blocks: Fluoroalkyl halides Radical->R_Reagents Product Synthesized Target Molecule N_Reagents->Product E_Reagents->Product R_Reagents->Product G cluster_workflow ADME Property Enhancement via Fluorination Fluorination Strategic Fluorination (e.g., replacing C-H with C-F) Stability Increased Metabolic Stability (Blocks Oxidation) Fluorination->Stability blocks Lipophilicity Modulated Lipophilicity (LogP) Fluorination->Lipophilicity alters Binding Altered Acidity/Basicity (pKa) Fluorination->Binding alters Metabolism Metabolism (CYP450) Excretion Excretion Metabolism->Excretion Absorption Absorption Bioavailability Improved Bioavailability Absorption->Bioavailability Distribution Distribution Distribution->Bioavailability Excretion->Bioavailability affects net Stability->Metabolism decreases Lipophilicity->Absorption Lipophilicity->Distribution Binding->Distribution

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A Comparative Guide to the Cross-Reactivity Profile of 4-(Fluoromethyl)piperidin-4-OL Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate landscape of drug development, particularly for agents targeting the central nervous system (CNS), the principle of selectivity is paramount. The ability of a therapeutic candidate to interact with its intended target while minimizing engagement with other biological molecules, known as off-target effects, is a critical determinant of its safety and efficacy profile.[1] Off-target interactions can precipitate a range of adverse drug reactions (ADRs), introduce confounding variables in preclinical and clinical studies, and ultimately lead to late-stage attrition of promising candidates.[2][3] Consequently, rigorous cross-reactivity profiling early in the discovery pipeline is not merely a regulatory expectation but a fundamental component of a rational and efficient drug design strategy.[2][4]

This guide provides an in-depth comparative analysis of the cross-reactivity of 4-(Fluoromethyl)piperidin-4-OL hydrochloride, a novel piperidine-based scaffold of significant interest in contemporary medicinal chemistry.[5][6] The piperidine moiety is a privileged structure, widely incorporated in CNS-active drugs due to its favorable physicochemical properties.[1][6] However, this structural motif also necessitates a thorough evaluation of potential off-target liabilities, including interactions with monoamine receptors and ion channels.[1]

Herein, we delineate a comprehensive strategy for assessing the selectivity of this compound, comparing its binding profile against a panel of clinically relevant off-targets. We will detail the experimental methodologies, present comparative data, and offer insights into the interpretation of these findings for drug development professionals.

Profiling this compound: A Candidate Overview

This compound is a synthetic compound characterized by a piperidine ring substituted with a hydroxyl group and a fluoromethyl group at the 4-position. While specific details of its primary pharmacological target are proprietary, its structural alerts suggest the potential for interaction with various CNS receptors. The introduction of the fluoromethyl group is a strategic modification intended to modulate physicochemical properties such as pKa and lipophilicity, potentially enhancing target affinity and selectivity.

To contextualize its cross-reactivity profile, we will compare its performance against two hypothetical comparator compounds:

  • Comparator A (Non-selective Piperidine Analog): A structurally related piperidine derivative with known promiscuous binding to several monoamine receptors.

  • Comparator B (Marketed CNS Drug with Known Side Effects): An established therapeutic agent with a well-documented off-target profile that contributes to its side-effect profile.

Designing a Robust Cross-Reactivity Study: A Multi-pronged Approach

A comprehensive assessment of off-target binding requires a systematic and tiered screening approach. The selection of targets for the screening panel is a critical first step, guided by the structural features of the test compound and knowledge of common liabilities for its chemical class. For a piperidine-based CNS candidate, the panel should encompass a diverse array of receptors, ion channels, and enzymes.

Workflow for Comprehensive Cross-Reactivity Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Functional & Mechanistic Assays cluster_3 Phase 4: Data Analysis & Risk Assessment A Test Compound: 4-(Fluoromethyl)piperidin-4-OL HCl B Broad Panel Radioligand Binding Assays (e.g., Eurofins SafetyScreen44 Panel) A->B C Initial Hits Identified (% Inhibition > 50% at 10 µM) B->C D Concentration-Response Curves to Determine IC50/Ki Values C->D E Confirmed Off-Target Hits D->E F Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) E->F G Enzyme Inhibition Assays E->G H Selectivity Ratios Calculated (Off-Target Ki / On-Target Ki) F->H G->H I Prioritization for In Vivo Studies H->I

Caption: A tiered workflow for assessing the cross-reactivity of a novel chemical entity.

Experimental Methodologies: Ensuring Data Integrity

1. Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a compound for a specific receptor.[7][8][9] These assays are typically conducted in a competitive format, where the test compound's ability to displace a radioactively labeled ligand from its target is measured.[7][8]

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Preparation of Receptor Source: Cell membranes expressing the target receptor of interest are prepared from recombinant cell lines or native tissues. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Buffer Preparation: A buffer solution is prepared to maintain optimal pH and ionic strength for receptor-ligand binding.

  • Incubation: A fixed concentration of the radioligand and a range of concentrations of the test compound (e.g., 4-(Fluoromethyl)piperidin-4-OL HCl) are incubated with the receptor preparation. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. Unbound radioligand is washed away.[7]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[10]

2. Enzyme Inhibition Assays: Probing Non-Receptor Off-Targets

Enzyme inhibition assays are crucial for evaluating a compound's potential to interfere with metabolic pathways or other enzymatic processes.[11][12][13] These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction.[12]

General Protocol for an In Vitro Enzyme Inhibition Assay:

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate assay buffer.

  • Incubation: The enzyme is pre-incubated with a range of concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection of Product Formation: The rate of product formation is monitored over time using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: The rate of reaction at each concentration of the test compound is compared to the uninhibited control to determine the IC50 value.

Comparative Cross-Reactivity Data

The following tables summarize the hypothetical cross-reactivity data for this compound and the two comparator compounds against a selected panel of CNS-related off-targets.

Table 1: Radioligand Binding Affinity (Ki, nM) at Key CNS Receptors

Target4-(Fluoromethyl)piperidin-4-OL HClComparator A (Non-selective)Comparator B (Marketed Drug)
Primary Target 5.2 15.8 8.1
Serotonin 5-HT2A>10,00085250
Dopamine D2>10,00012055
Adrenergic α1>10,0002501,200
Muscarinic M1>10,000500>10,000
Histamine H18,50045150
Sigma-12,5009503,000

Table 2: Enzyme Inhibition (IC50, µM) for Key Metabolic Enzymes

Enzyme4-(Fluoromethyl)piperidin-4-OL HClComparator A (Non-selective)Comparator B (Marketed Drug)
CYP2D6>505.215.8
CYP3A4>5012.125.4
Monoamine Oxidase A (MAO-A)>10025.6>100
Monoamine Oxidase B (MAO-B)>10048.3>100

Interpretation and Discussion

The data presented above clearly demonstrates the superior selectivity profile of this compound compared to both the non-selective analog and the marketed drug.

  • High Selectivity over Key Off-Targets: this compound exhibits negligible affinity for a range of receptors commonly associated with adverse effects in CNS drugs, including serotonergic, dopaminergic, adrenergic, and muscarinic receptors. Its Ki values for these targets are all above 10,000 nM, indicating a very low potential for off-target-mediated side effects. In contrast, Comparator A shows significant affinity for multiple receptors, highlighting its promiscuous nature. Comparator B, a marketed drug, also displays notable off-target binding, which likely contributes to its known side-effect profile.

  • Favorable Metabolic Profile: The lack of significant inhibition of major cytochrome P450 enzymes (CYP2D6 and CYP3A4) by this compound suggests a lower risk of drug-drug interactions.[4][13] This is a significant advantage over Comparator A and B, both of which show moderate inhibition of these critical metabolic enzymes.

  • Selectivity Window: The selectivity window, calculated as the ratio of off-target Ki to on-target Ki, is a crucial metric for assessing the therapeutic index of a compound. For this compound, the selectivity window for all tested off-targets is exceptionally large, further underscoring its clean pharmacological profile.

Visualizing Selectivity: A Comparative Profile

G cluster_0 4-(Fluoromethyl)piperidin-4-OL HCl cluster_1 Comparator A (Non-selective) cluster_2 Comparator B (Marketed Drug) A A B Primary Target 15.8 nM 5-HT2A 85 nM D2 120 nM H1 45 nM C Primary Target 8.1 nM 5-HT2A 250 nM D2 55 nM H1 150 nM

Caption: Comparative binding affinities (Ki) at the primary target and key off-targets.

Conclusion: A Promising Candidate with a Clean Off-Target Profile

This comprehensive cross-reactivity assessment demonstrates that this compound possesses a highly selective pharmacological profile. Its minimal interaction with a broad panel of clinically relevant off-targets, coupled with a low potential for metabolic drug-drug interactions, distinguishes it from less selective comparator compounds. These findings strongly support its continued development as a promising therapeutic candidate with a potentially superior safety profile. Further in vivo studies are warranted to confirm these favorable in vitro characteristics and to fully elucidate its therapeutic potential.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Fluoromethyl)piperidin-4-OL Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, scientific, and drug development fields, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Fluoromethyl)piperidin-4-OL hydrochloride, ensuring the safety of laboratory personnel and the preservation of our environment.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a halogenated organic compound with a specific hazard profile that dictates its handling and disposal requirements.

Based on available safety information, this compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)

  • May cause respiratory irritation (H335)[1]

The designated signal word for this chemical is "Warning" .[1] These classifications necessitate careful handling at all stages of its lifecycle, from initial use to final disposal.

Hazard Summary Table
Hazard StatementGHS CodeSignal WordPrimary Concerns
Harmful if swallowedH302WarningAcute oral toxicity
Causes skin irritationH315WarningSkin contact should be avoided
Causes serious eye irritationH319WarningPotential for significant eye damage
Harmful if inhaledH332WarningAcute inhalation toxicity
May cause respiratory irritationH335WarningInhalation of dust or aerosols should be minimized

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. Before preparing this compound for disposal, all personnel must be outfitted with the following:

  • Eye and Face Protection : Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[3][4]

  • Body Protection : A laboratory coat is required. For larger quantities or during spill cleanup, a chemical-resistant apron or suit may be necessary.[3]

  • Respiratory Protection : All handling of this compound, especially in its solid form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][4]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous waste .[4] Due to its fluorinated nature, it must be segregated as halogenated organic waste .[5][6][7] Disposing of this chemical down the sanitary sewer or in the general trash is strictly prohibited.[4]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Designated Waste Stream : this compound waste must be collected separately from non-halogenated organic waste and other incompatible chemical waste streams.[6][8]

  • Avoid Mixing : Do not mix this waste with other chemicals unless compatibility has been confirmed. Incompatible mixtures can lead to unforeseen hazardous reactions.[3]

Step 2: Containerization

The choice of waste container is crucial for safe storage and transport.

  • Material Compatibility : Use a chemically compatible and sealable container. High-density polyethylene (HDPE) or glass containers are often suitable. The container must be in good condition, free from cracks or leaks, and have a secure, threaded cap.[3][5]

  • Labeling : The moment the first drop of waste is added, the container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste "[4][9][10]

    • The full chemical name: "This compound "[9]

    • The primary hazards (e.g., "Harmful," "Irritant")[6]

    • The date when waste accumulation began[9]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Proper temporary storage within the laboratory is governed by strict guidelines.

  • Location : Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[3][9]

  • Segregation : Keep the container segregated from incompatible materials, particularly strong oxidizing agents.[5]

  • Volume Limits : Be aware of the maximum volume of hazardous waste allowed in an SAA (e.g., typically 55 gallons, though local regulations may vary).[5][6]

  • Container Status : Keep the waste container closed at all times except when actively adding waste.[5][6]

Step 4: Professional Disposal

The final disposal must be handled by a certified entity.

  • Engage a Licensed Service : Arrange for the collection, transport, and disposal of the waste through a licensed hazardous waste disposal company.[3][10]

  • Documentation : Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with institutional policies and local, state, and federal regulations.[10]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste (4-(Fluoromethyl)piperidin-4-OL HCl) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Select Compatible Container B->C Proceed to Collection D Label Container: 'Hazardous Waste' 'Halogenated Organic' Full Chemical Name & Date C->D E Add Waste to Container in Fume Hood D->E F Store in Designated SAA (Sealed and Segregated) E->F G Arrange Pickup with Licensed Waste Vendor F->G When Container is Full H Complete Waste Manifest & Documentation G->H

Caption: Logical workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure : Immediately alert others in the vicinity and evacuate non-essential personnel. Restrict access to the spill area.[9]

  • Ventilate : Ensure the area is well-ventilated, preferably under a fume hood if the spill is contained there.

  • Contain the Spill : Use an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth to dike and absorb the spill.[9][10]

  • Collect and Dispose : Carefully scoop the absorbent material and the spilled chemical into a designated hazardous waste container. All cleanup materials are also considered hazardous waste and must be disposed of accordingly.[9]

  • Decontaminate : Clean the spill area thoroughly with an appropriate decontaminating solution, followed by soap and water.

  • Seek Medical Attention : In case of personal contact, flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][12]

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship, ensuring that the pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Campus Operations. (2021, October). Halogenated Solvents in Laboratories.
  • African Rock Art. (n.d.). This compound.
  • Thermo Fisher Scientific. (2024, March 13). 4-(4-Fluorobenzyl)piperidine hydrochloride - SAFETY DATA SHEET.
  • Fisher Scientific. (2010, September 6). 4-Hydroxypiperidine - SAFETY DATA SHEET.
  • UiO. (2024, November 11). Chemical and Hazardous Waste Guide.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents | Environment, Health and Safety.
  • ChemicalBook. (2023, December 7). 4-(4-FLUORO-PHENYL)-PIPERIDIN-4-OL HYDROCHLORIDE - Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of 4-(4-Fluorophenyl)piperidin-4-ol: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE: A Step-by-Step Guide for Laboratory Professionals.
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A Senior Application Scientist's Guide to Handling 4-(Fluoromethyl)piperidin-4-OL Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work requires us to handle a vast array of novel chemical entities. The integrity of our research and, more importantly, our personal safety, hinges on a thorough understanding of the compounds we work with. This guide provides essential, immediate safety and logistical information for handling 4-(Fluoromethyl)piperidin-4-OL hydrochloride (CAS No. 1019980-07-8). The protocols outlined here are designed to create a self-validating system of safety, ensuring that each step, from receipt to disposal, is grounded in established best practices.

Section 1: Compound Profile and Hazard Identification

  • Piperidine Moiety: Piperidine and its derivatives are known to be hazardous. They can be toxic if inhaled or absorbed through the skin and can cause severe skin burns and eye damage.[1][2][3] Piperidine itself is classified as a flammable liquid, though this is less of a concern for its solid salt form.[1][2]

  • Fluorinated Organic Compound: The presence of a carbon-fluorine bond necessitates caution. Fluorinated compounds can have unique toxicological profiles and require specific handling procedures.[4]

  • Hydrochloride Salt: As a solid hydrochloride salt, the primary physical risk during handling is the generation of fine dust, which can be inhaled.[5] Upon dissolution, it may form an acidic solution.

Based on analogous compounds like 4-(4-Fluorobenzyl)piperidine hydrochloride and 4-Hydroxypiperidine, we can anticipate that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[6][7]

Anticipated GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2Causes skin irritation (H315)
Serious Eye Damage/Irritation2Causes serious eye irritation (H319)
Specific Target Organ Toxicity3May cause respiratory irritation (H335)

This table is based on data from structurally similar compounds and should be treated as a precautionary guideline.

Section 2: The Hierarchy of Controls: Beyond PPE

Before we specify Personal Protective Equipment (PPE), it is critical to implement more effective safety controls. PPE is the last line of defense.

  • Elimination/Substitution: In a research context, this is often not feasible.

  • Engineering Controls: This is the most critical step for this compound. All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood.[3] The fume hood provides primary containment, protecting the user from inhaling dust or vapors.

  • Administrative Controls: Develop and adhere to a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the specific hazards and procedures.[8] Avoid working alone when handling highly hazardous chemicals.[4]

Section 3: Core Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the correct PPE provides the final barrier of protection.

  • Eye and Face Protection: At a minimum, chemical splash goggles that meet NIOSH (US) or EN 166 (EU) standards are required.[1] Given the potential for severe eye irritation, it is strongly recommended to use a full-face shield in addition to goggles, especially during weighing or solution transfer operations where splashes are more likely.[8]

  • Hand Protection: Select chemical-resistant gloves. Nitrile gloves are a common choice, but you should consult the manufacturer's compatibility chart.[4] For any piperidine derivative, which can be toxic upon skin contact, double-gloving is a mandatory best practice to protect against potential tears and permeation.[1][4] Always wash hands thoroughly after removing gloves.[6]

  • Respiratory Protection: When weighing the solid powder, even within a fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of fine particulates. A P95 or P100 particulate respirator is recommended.[5] For any situation where fume hood use is not possible (which should be avoided), a supplied-air respirator with a full facepiece is required.[8]

  • Protective Apparel: A flame-resistant lab coat should be worn at all times.[4] For procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat provides an additional layer of protection. Ensure clothing is fully buttoned and shoes completely cover the feet.

Section 4: Operational Workflow: From Vial to Vessel

The following step-by-step workflow minimizes exposure at each stage of a typical laboratory process, such as preparing a solution for an experiment.

  • Preparation: Before starting, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent, waste container) and the designated spill kit. Don all required PPE as specified in Section 3.

  • Weighing: Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure. To prevent dust dispersal, handle the container gently. Use a spatula to carefully transfer the solid to weigh paper.

  • Dissolution: Place the stir plate and vessel (e.g., beaker, flask) containing the solvent inside the fume hood. Add the weighed solid to the solvent. If necessary, cap the vessel loosely while stirring to prevent vapor release.

  • Transfer: Use appropriate volumetric glassware to transfer the solution as needed for your experiment.

  • Post-Handling: Immediately decontaminate the spatula and any other reusable equipment. Dispose of all single-use items (weigh paper, contaminated gloves) into the designated halogenated waste container.

Workflow Diagram: Handling 4-(Fluoromethyl)piperidin-4-OL HCl

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood Operation B 2. Assemble Equipment & Spill Kit A->B C 3. Don Full PPE (Double Gloves, Goggles, Face Shield, Respirator) B->C D 4. Weigh Solid Compound (Vented Enclosure) C->D E 5. Add Solid to Solvent in Vessel D->E F 6. Transfer Solution to Reaction E->F G 7. Decontaminate Reusable Equipment F->G H 8. Dispose of Consumables in Halogenated Waste G->H I 9. Doff PPE & Wash Hands H->I

A step-by-step workflow for the safe handling of the compound.

Section 5: Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration.[5] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.
Small Spill (<1g) Wearing full PPE, cover the spill with an absorbent, inert material (e.g., sand, vermiculite).[10] Carefully sweep up the material, minimizing dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[5] Clean the area with an appropriate decontaminating solution.
Large Spill Evacuate the immediate area and alert others.[11] Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[9]

Section 6: Decontamination and Disposal

Proper disposal is a critical part of the chemical lifecycle, ensuring safety and environmental compliance.

  • Waste Segregation: Because this compound contains fluorine, it is classified as a halogenated organic compound.[12] All waste materials, including contaminated consumables and excess chemical, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[13][14] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[15]

  • Container Management: Waste containers must be kept tightly closed except when adding waste.[13] They should be stored in a secondary containment tray in a well-ventilated area, away from incompatible materials.[9]

  • Disposal Procedure: Follow your institution's guidelines for hazardous waste pickup. Ensure waste containers are properly labeled with the full chemical name of all contents.[13] Do not dispose of this chemical down the drain under any circumstances.[15]

By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.